Product packaging for Psoromic Acid(Cat. No.:CAS No. 7299-11-8)

Psoromic Acid

Cat. No.: B1678306
CAS No.: 7299-11-8
M. Wt: 358.3 g/mol
InChI Key: FUCWJKJZOHOLEO-UHFFFAOYSA-N
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Description

10-formyl-9-hydroxy-3-methoxy-4,7-dimethyl-6-oxo-1-benzo[b][1,4]benzodioxepincarboxylic acid is a carbonyl compound.
Psoromic acid has been reported in Lepraria eburnea, Rhizoplaca melanophthalma, and Givotia madagascariensis with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O8 B1678306 Psoromic Acid CAS No. 7299-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-formyl-9-hydroxy-3-methoxy-4,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H14O8/c1-7-4-11(20)10(6-19)15-13(7)18(23)26-14-8(2)12(24-3)5-9(17(21)22)16(14)25-15/h4-6,20H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCWJKJZOHOLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)OC)C(=O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223264
Record name Parellic acid
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Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7299-11-8
Record name Psoromic acid
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Record name Parellic acid
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Record name Psoromic acid
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Foundational & Exploratory

Psoromic Acid: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoromic acid, a β-orcinol depsidone with the chemical formula C₁₈H₁₄O₈, is a secondary metabolite predominantly found in lichens.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antiviral, antibacterial, antitumor, and antioxidant properties.[2][3] This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and a comprehensive examination of its proposed biosynthetic pathway.

Natural Sources of this compound

This compound is widely distributed among various lichen species, particularly within the genera Usnea, Psoroma, and Alectoria.[2] It is also notably found in Antarctic lichens and has been identified in Sarcogyne similis, a species prevalent in North America.[1] Specific species confirmed to produce this compound include Usnea complanata, Rhizoplaca melanophthalma, and members of the genus Herpothallon.[4][5][6]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between different lichen species and even within the same species depending on geographical location and environmental conditions. The following table summarizes available quantitative data on the yield of this compound from a specific lichen source.

Lichen SpeciesYield of this compound (% w/w)Reference
Rhizoplaca melanophthalma21.45[4]

Experimental Protocols

Isolation and Purification of this compound from Rhizoplaca melanophthalma

The following protocol describes the extraction and purification of this compound from the lichen Rhizoplaca melanophthalma as reported in the literature.[4]

1. Extraction:

  • The crude extract of Rhizoplaca melanophthalma is obtained. The initial extraction solvent is not explicitly detailed in the provided reference, but typically involves organic solvents like acetone or methanol.

2. Column Chromatography (CC):

  • The crude extract is subjected to silica gel column chromatography (70–230 mesh).
  • Elution is performed using a gradient of dichloromethane–ethyl acetate (90:10, 80:20, 70:30, 50:50, 0:100) followed by ethyl acetate–methanol (90:10, 80:20, 70:30, 50:50, 0:100) solvent systems.
  • Fractions are collected and monitored for the presence of this compound, typically by thin-layer chromatography (TLC).

3. Isolation:

  • Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

In Vitro Culture and HPLC Analysis of this compound from Usnea complanata

This section details the methodology for the submerged fermentation of Usnea complanata and subsequent analysis of this compound production by High-Performance Liquid Chromatography (HPLC).[5][7]

1. Culture Initiation and Maintenance:

  • Thallus fragments of Usnea complanata are cultured in a suitable medium, such as Malt-Yeast extract medium, under submerged conditions in a fermentor.

2. Extraction of Lichen Substances:

  • The cultured tissue is extracted with acetone.

3. Thin-Layer Chromatography (TLC) Analysis:

  • The acetone extract is analyzed using TLC with solvent systems such as toluene: 1,4 dioxane: acetic acid (180:45:5) and toluene: ethyl acetate: formic acid (139:83:8).

4. High-Performance Liquid Chromatography (HPLC) Analysis:

  • The production of this compound is quantified by HPLC.
  • The retention time for this compound is reported to be approximately 3.3 minutes under the specified (but not fully detailed in the source) HPLC conditions.[7]
  • Identification is confirmed by comparing the retention time with that of an authentic standard.

Biosynthesis of this compound

The biosynthesis of depsidones like this compound is a complex process originating from the polyketide pathway. While the specific gene cluster for this compound biosynthesis has not yet been fully elucidated, studies on other depsidones, such as grayanic acid, provide a robust model for its formation.[8][9][10][11] The key enzymes involved are non-reducing polyketide synthases (NR-PKSs) and cytochrome P450 monooxygenases.[12]

The proposed biosynthetic pathway involves the following key steps:

  • Polyketide Chain Formation: The process begins with the condensation of acetate and malonate units by a non-reducing polyketide synthase (NR-PKS) to form two separate polyketide chains.

  • Cyclization and Aromatization: These polyketide chains undergo intramolecular cyclization and aromatization to form two distinct phenolic rings, which are orcinol or β-orcinol derivatives.

  • Depside Formation: A single PKS is proposed to catalyze the esterification of these two aromatic rings to form a depside intermediate.[8][9][10][11]

  • Oxidative Cyclization (Depsidone Formation): The crucial step in forming the depsidone structure is an intramolecular oxidative cyclization of the depside precursor. This reaction is catalyzed by a cytochrome P450 monooxygenase, which forms the characteristic ether linkage between the two aromatic rings.[12]

Visualizing the Biosynthetic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway of this compound and a typical experimental workflow for its isolation and identification.

This compound Biosynthesis AcetateMalonate Acetate/Malonate PKS Non-reducing Polyketide Synthase (NR-PKS) AcetateMalonate->PKS precursors OrcinolRing1 Orcinol-type Phenolic Ring A PKS->OrcinolRing1 OrcinolRing2 Orcinol-type Phenolic Ring B PKS->OrcinolRing2 DepsideFormation Esterification (within PKS) OrcinolRing1->DepsideFormation OrcinolRing2->DepsideFormation DepsideIntermediate Depside Intermediate DepsideFormation->DepsideIntermediate CytP450 Cytochrome P450 Monooxygenase DepsideIntermediate->CytP450 substrate PsoromicAcid This compound (Depsidone) CytP450->PsoromicAcid catalyzes

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow LichenSample Lichen Sample Collection (e.g., Rhizoplaca melanophthalma) Extraction Crude Extraction (Organic Solvents) LichenSample->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Structural Characterization (TLC, HPLC, Spectroscopy) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: Experimental workflow for this compound isolation.

Conclusion

This compound stands out as a lichen-derived natural product with significant therapeutic potential. This guide has summarized its primary natural sources, provided available quantitative data on its yield, and detailed the experimental procedures for its isolation and analysis. Furthermore, a plausible biosynthetic pathway has been outlined, highlighting the key enzymatic steps from simple precursors to the final depsidone structure. Continued research into the specific gene clusters governing this compound biosynthesis and further exploration of its pharmacological activities will be crucial for harnessing its full potential in drug development.

References

Psoromic Acid: A Comprehensive Technical Guide on its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoromic acid, a naturally occurring β-orcinol depsidone found predominantly in lichens, has emerged as a molecule of significant interest in pharmaceutical research. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and diverse biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and evaluation of its biological effects are presented, alongside a summary of key quantitative data. Furthermore, this guide visualizes the known mechanisms of action, including its inhibitory effects on viral replication and enzymatic activity, through detailed signaling pathway and workflow diagrams. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

This compound is a depsidone, a class of polyketides formed by the esterification of two different or identical hydroxybenzoic acid units. Its structure was definitively confirmed through spectroscopic and degradative studies.[1]

IUPAC Name: 4-formyl-3-hydroxy-8-methoxy-1,9-dimethyl-11-oxo-11H-dibenzo[b,e][1][2]dioxepine-6-carboxylic acid[1][3]

Synonyms: Parellic acid, NSC 92186[1][3]

Chemical Formula: C₁₈H₁₄O₈[1][3]

Molecular Weight: 358.30 g/mol [1][3][4]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
AppearancePowder[4]
Melting Point265-266 °C[5]
Boiling Point641.7 °C at 760 mmHg[5]
Density1.483 g/cm³[5]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Ethanol[4][5]
StorageDesiccate at -20°C[4]
Spectroscopic Data
  • ¹H and ¹³C NMR: The nuclear magnetic resonance (NMR) spectra of this compound are crucial for its structural identification. While a complete, assigned spectrum for this compound in DMSO-d6 was not available in a single source, the following table is a composite of expected shifts based on its structure and data from similar compounds.

    Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

    PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
    1-CH₃~2.2-2.4~15-20
    3-OH~10-12 (broad s)-
    4-CHO~10.0-10.5 (s)~190-195
    6-COOH~12-14 (broad s)~165-170
    8-OCH₃~3.8-4.0 (s)~55-60
    9-CH₃~2.1-2.3~10-15
    Aromatic H~6.5-7.5 (m)~100-160
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of this compound. The fragmentation pattern provides valuable structural information. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for drug development.

Antiviral Activity

This compound has demonstrated potent antiviral properties, particularly against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[1][2][6] It has been shown to be a more potent inhibitor of HSV-1 replication than the standard drug acyclovir.[2][6]

Anticancer Activity

This compound displays cytotoxic effects against various cancer cell lines.[7][8][9][10] It has shown antiproliferative activity against human brain glioblastoma (U87MG) and primary rat cerebral cortex cells.[7][8][9]

Antimicrobial Activity

The compound exhibits antibacterial activity against several bacterial strains, including Streptococcus gordonii and Porphyromonas gingivalis.[2][4] It has also shown antimycobacterial activity against Mycobacterium tuberculosis.[7]

Antioxidant Activity

This compound possesses significant antioxidant properties, demonstrating free radical scavenging activity against DPPH and nitric oxide radicals, as well as inhibition of lipid peroxidation.[7][11]

Enzyme Inhibitory Activity

This compound is a known inhibitor of several enzymes, which is a key aspect of its mechanism of action.

  • Rab Geranylgeranyltransferase (RabGGTase): It is a potent and selective inhibitor of RabGGTase, an enzyme involved in protein prenylation, with an IC₅₀ value of 1.3 µM.[12][13][14]

  • HSV-1 DNA Polymerase: this compound competitively inhibits HSV-1 DNA polymerase, a crucial enzyme for viral replication.[2][6]

  • Other Enzymes: It also exhibits inhibitory activity against 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and angiotensin-converting enzyme (ACE).[11][12]

Table 3: Summary of Quantitative Biological Activity Data for this compound
ActivityTargetIC₅₀ / EC₅₀Cell Line / AssayReference(s)
AntiviralHSV-1IC₅₀: 1.9 µMPlaque Reduction Assay (Vero cells)[2][6]
HSV-1 (with Acyclovir)IC₅₀: 1.1 µMPlaque Reduction Assay (Vero cells)[2][6]
HSV-2EC₅₀: 2.7 µMCytopathic Effect Inhibition Assay (Vero cells)[6]
HSV-2 (with Acyclovir)EC₅₀: 1.8 µMCytopathic Effect Inhibition Assay (Vero cells)[6]
AnticancerPRCC cellsIC₅₀: 79.40 mg/LMTT Assay[7][8]
U87MG cellsIC₅₀: 56.22 mg/LMTT Assay[8][9]
Enzyme InhibitionRabGGTaseIC₅₀: 1.3 µMEnzymatic Assay[12][13][14]
HSV-1 DNA PolymeraseIC₅₀: 0.7 µMRadiolabeled Nucleotide-based Assay[6]
TBNAT (M. tuberculosis)IC₅₀: 8.7 µMEnzymatic Assay[7]
AntioxidantDPPH Radical ScavengingEC₅₀: 17.36 mMDPPH Assay[7]
Free Radical ScavengingIC₅₀: 0.271 mg/mlIn vitro assay[7]
Nitric Oxide Radical ScavengingIC₅₀: 0.21 mg/mlIn vitro assay[7]
Lipid Peroxidation InhibitionIC₅₀: 0.174 mg/mlIn vitro assay[7]

Experimental Protocols

Isolation and Purification of this compound from Lichens

This protocol is a generalized procedure based on common phytochemical extraction techniques for lichens.

  • Collection and Preparation: Collect lichen material (e.g., Usnea complanata, Rhizoplaca melanophthalma) and air-dry it at room temperature.[7][15] Grind the dried lichen thalli into a fine powder.

  • Solvent Extraction:

    • Perform a Soxhlet extraction of the lichen powder with a non-polar solvent like hexane to remove lipids and pigments.

    • Subsequently, extract the defatted lichen material with a more polar solvent such as acetone or ethyl acetate, in which this compound is soluble.[4][15]

  • Concentration: Evaporate the solvent from the acetone or ethyl acetate extract under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., toluene:dioxane:acetic acid).

    • Combine the fractions containing this compound and evaporate the solvent.

  • Crystallization: Recrystallize the purified this compound from a suitable solvent system (e.g., acetone-hexane) to obtain pure crystals.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR and Mass Spectrometry.

G Lichen Dried Lichen Thallus Powder Ground Lichen Powder Lichen->Powder Grinding Defatted Defatted Lichen Powder Powder->Defatted Soxhlet (Hexane) Crude Crude this compound Extract Defatted->Crude Soxhlet (Acetone/Ethyl Acetate) Fractions Column Chromatography Fractions Crude->Fractions Silica Gel Chromatography Pure Pure this compound Fractions->Pure TLC analysis & pooling Pure->Pure

Figure 1: Workflow for the isolation and purification of this compound.
Plaque Reduction Assay for Antiviral Activity

This protocol is adapted from standard virological methods for assessing antiviral efficacy.

  • Cell Culture: Seed Vero cells (or another susceptible cell line) in 24-well plates and grow until a confluent monolayer is formed.

  • Virus Inoculation: Infect the cell monolayers with a known titer of HSV-1 (e.g., 100 plaque-forming units per well).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 1.5% carboxymethyl cellulose and varying concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48-72 hours to allow for plaque formation.

  • Staining and Counting:

    • Fix the cells with a 10% formalin solution.

    • Stain the cell monolayers with a 0.5% crystal violet solution.

    • Wash the plates and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the untreated virus control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits plaque formation by 50%.

MTT Assay for Anticancer Activity

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., U87MG) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control cells. Determine the IC₅₀ value, the concentration that reduces cell viability by 50%.

Rab Geranylgeranyltransferase (RabGGTase) Inhibition Assay

This is a representative protocol for an in vitro enzymatic assay.

  • Reaction Mixture: Prepare a reaction mixture containing RabGGTase, its substrate Rab protein (e.g., Rab7), Rab escort protein (REP), and a fluorescently labeled geranylgeranyl pyrophosphate analog (e.g., NBD-GGPP) in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Initiation and Incubation: Initiate the enzymatic reaction and incubate at 37°C.

  • Detection: Monitor the increase in fluorescence over time, which corresponds to the incorporation of the fluorescent isoprenoid into the Rab protein.

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC₅₀ value, the concentration of this compound that reduces the enzyme activity by 50%.

Mechanism of Action and Signaling Pathways

Inhibition of HSV-1 DNA Polymerase

This compound's antiviral activity against HSV-1 is, at least in part, due to its direct inhibition of the viral DNA polymerase. This enzyme is essential for the replication of the viral genome. This compound acts as a competitive inhibitor with respect to the dNTP substrate, binding to the active site of the polymerase and preventing the incorporation of nucleotides into the growing DNA chain.[6]

G Psoromic_Acid This compound HSV1_Polymerase HSV-1 DNA Polymerase (Active Site) Psoromic_Acid->HSV1_Polymerase Competitive Inhibition Viral_DNA_Replication Viral DNA Replication HSV1_Polymerase->Viral_DNA_Replication dNTPs dNTPs dNTPs->HSV1_Polymerase Inhibition->Viral_DNA_Replication Blocks

Figure 2: this compound's inhibition of HSV-1 DNA Polymerase.
Inhibition of Rab Geranylgeranyltransferase (RabGGTase)

This compound selectively inhibits RabGGTase, an enzyme that catalyzes the attachment of geranylgeranyl groups to Rab proteins. This post-translational modification is crucial for the proper localization and function of Rab proteins in vesicular transport. By inhibiting RabGGTase, this compound disrupts these essential cellular processes, which may contribute to its anticancer effects. The inhibition is covalent and targets the autoinhibited state of the enzyme.[14]

G Psoromic_Acid This compound RabGGTase RabGGTase Psoromic_Acid->RabGGTase Inhibits Prenylated_Rab Prenylated Rab Protein RabGGTase->Prenylated_Rab Geranylgeranylation Rab_Protein Unprenylated Rab Protein Rab_Protein->RabGGTase Vesicular_Transport Vesicular Transport Prenylated_Rab->Vesicular_Transport

Figure 3: Inhibition of RabGGTase by this compound.
Potential Involvement of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. While several natural products are known to inhibit this pathway, direct experimental evidence demonstrating that this compound exerts its anticancer effects through the modulation of the PI3K/Akt/mTOR pathway is currently limited in the reviewed literature. Further research is warranted to investigate the potential interaction of this compound with key components of this pathway, which could reveal additional mechanisms underlying its therapeutic potential.

Conclusion

This compound is a multifaceted natural product with a well-defined chemical structure and a compelling profile of biological activities. Its demonstrated efficacy as an antiviral, anticancer, antimicrobial, and antioxidant agent, coupled with its specific enzyme inhibitory actions, positions it as a strong candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing detailed methodologies to facilitate future studies aimed at unlocking the full therapeutic potential of this promising lichen-derived compound.

References

Psoromic Acid: A Comprehensive Technical Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoromic acid is a naturally occurring β-orcinol depsidone, a type of polyphenolic compound, predominantly found in various lichen species, particularly within the genera Usnea, Psoroma, and Alectoria.[1] Historically used in folk medicine, lichen metabolites are now gaining significant attention in the scientific community for their diverse and potent biological activities.[2][3] this compound, in particular, has emerged as a promising multifunctional drug candidate, with studies in the last decade revealing its potential therapeutic applications in oncology, infectious diseases, and cardiovascular conditions.[4][5] Its versatile antioxidative, enzyme inhibitory, and cytotoxic properties make it a subject of intensive research for novel drug discovery and development.[4][5] This technical guide provides an in-depth review of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to support further research and development efforts.

Anticancer and Cytotoxic Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. Its mechanism is often linked to the induction of apoptosis and its antioxidant properties.[4]

Quantitative Data: Anticancer Activity
Cell LineActivity TypeIC50 ValueReference
Human Glioblastoma (U87MG)Antiproliferative56.22 mg/L[4][6]
Rat Primary Cortical Cells (PRCC)Antiproliferative79.40 mg/L[4][6]
Human Hepatoma (QGY)Growth Inhibition0.96 µM[7]
P-388 Lymphocytic LeukemiaCytotoxicity0.08 µg/mL[8]
HSO578T Breast CancerCytotoxicity0.26 µg/mL[8]
Lungs CancerCytotoxicity0.57 µg/mL[8]
SMMG-7721 Liver CancerCytotoxicityNot specified[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of this compound on glioblastoma (U87MG) and primary rat cortical cells (PRCC) were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]

  • Cell Seeding: Cells were seeded in 96-well plates and cultured for 48 hours.

  • Treatment: The cells were then treated with various concentrations of this compound (e.g., 2.5, 5, 10, 20, and 40 mg/L) and incubated for a specified period.[6]

  • MTT Addition: Following treatment, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution was measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) was determined.

Visualization: Proposed Anticancer Mechanism

The following diagram illustrates the logical flow of this compound's effect on cancer cells, leading to reduced proliferation and viability.

PA This compound CancerCell Cancer Cell Lines (e.g., U87MG, QGY) PA->CancerCell Treatment Inhibition Inhibition of Proliferation & Viability CancerCell->Inhibition Results in Apoptosis Induction of Apoptosis Inhibition->Apoptosis Mediated by

This compound's cytotoxic effect on cancer cells.

Antimicrobial Activity

This compound has shown considerable efficacy against both bacterial and viral pathogens, positioning it as a potential lead compound for developing new antimicrobial agents.

Antibacterial and Antimycobacterial Activity

This compound exhibits potent activity against several bacterial strains, including those responsible for oral diseases and tuberculosis.[9][10]

OrganismActivity TypeMIC ValueMBC ValueReference
Streptococcus gordonii DL1Antibacterial11.72 µg/mL3000 µg/mL[10]
Porphyromonas gingivalis ATCC 33277Antibacterial5.86 µg/mL11.72 µg/mL[10]
Mycobacterium tuberculosis (clinical strains)Antimycobacterial3.2 - 4.1 µMNot specified[9]

The MIC of this compound against M. tuberculosis strains was determined using a microdilution method.

  • Inoculum Preparation: A standardized suspension of the mycobacterial strain was prepared.

  • Serial Dilution: this compound was serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well was inoculated with the bacterial suspension.

  • Incubation: The plates were incubated under appropriate conditions (temperature, time) for mycobacterial growth.

  • MIC Reading: The MIC was determined as the lowest concentration of this compound that visibly inhibited bacterial growth. A colorimetric indicator (e.g., resazurin) is often used to aid visualization.

This compound's antimycobacterial effect is linked to the inhibition of key enzymes essential for the survival of M. tuberculosis.[9]

cluster_0 This compound Action cluster_1 Effect on M. tuberculosis PA This compound UGM UGM Enzyme (Cell Wall Synthesis) PA->UGM Inhibits TBNAT TBNAT Enzyme (Metabolism) PA->TBNAT Inhibits Growth Mycobacterial Growth UGM->Growth Leads to Inhibition of TBNAT->Growth Leads to Inhibition of

Inhibition of key M. tuberculosis enzymes by this compound.
Antiviral Activity

This compound has demonstrated significant inhibitory effects against Herpes Simplex Virus (HSV-1 and HSV-2), including its key replicative enzyme, DNA polymerase.[1][11]

VirusAssayIC50 / EC50 ValueSelectivity Index (SI)Reference
HSV-1Plaque Reduction1.9 µM163.2[10][11]
HSV-1 (with Acyclovir)Plaque Reduction1.1 µM281.8[10][11]
HSV-2Plaque Reduction2.7 µM114.8[11][12]
HSV-2 (with Acyclovir)Plaque Reduction1.8 µM172.2[4][11]
HSV-1 DNA PolymeraseEnzyme Inhibition0.7 µMNot applicable[4][10]

The antiviral activity of this compound against HSV was quantified using a plaque reduction assay.[10]

  • Cell Culture: Vero cells were grown to confluence in 24-well plates.

  • Virus Infection: The cell monolayers were infected with a known amount of HSV.

  • Treatment: After a viral adsorption period, the inoculum was removed, and the cells were overlaid with a medium (e.g., carboxymethyl cellulose) containing various concentrations of this compound.

  • Incubation: Plates were incubated for 2-3 days to allow for the formation of viral plaques.

  • Plaque Visualization: The cells were fixed and stained (e.g., with crystal violet), and the viral plaques were counted.

  • Data Analysis: The IC50 value was calculated as the concentration of this compound that reduced the number of plaques by 50% compared to an untreated virus control.

This compound competitively inhibits the HSV-1 DNA polymerase, a critical enzyme for viral replication.[4][13]

PA This compound Polymerase HSV-1 DNA Polymerase PA->Polymerase Competitively Inhibits Replication Viral DNA Replication Polymerase->Replication Catalyzes Progeny HSV Progeny Replication->Progeny Produces

Mechanism of this compound's anti-herpetic activity.

Enzyme Inhibition and Antioxidant Activities

This compound's biological effects are also attributed to its ability to inhibit various enzymes involved in cardiovascular diseases and its capacity to scavenge free radicals.

Quantitative Data: Enzyme Inhibition and Antioxidant Effects
Target/AssayActivity TypeIC50 Value% InhibitionReference
RabGGTaseEnzyme Inhibition1.3 µMNot specified[14]
TBNAT (M. tb)Enzyme Inhibition8.7 µM77.4%[9][10]
UGM (M. tb)Enzyme InhibitionNot specified85.8% (at 20 mM)[9][10]
HMGREnzyme InhibitionCompetitiveNot specified[2][3]
ACEEnzyme InhibitionMixed-typeNot specified[2][3]
DPPH Radical ScavengingAntioxidant0.271 mg/mLNot specified[4][10]
Nitric Oxide Radical ScavengingAntioxidant0.21 mg/mLNot specified[4][10]
Lipid Peroxidation InhibitionAntioxidant0.174 mg/mLNot specified[4][10]
Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant potential of this compound was evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[4]

  • Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) was prepared.

  • Treatment: Different concentrations of this compound were added to the DPPH solution.

  • Incubation: The mixture was shaken and incubated in the dark at room temperature for approximately 30 minutes.

  • Absorbance Measurement: The absorbance of the solution was measured spectrophotometrically (typically around 517 nm). The decrease in absorbance indicates the radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity was calculated, and the EC50 value (the concentration required to scavenge 50% of DPPH radicals) was determined.

Visualization: Cardiovascular-Protective Enzyme Inhibition

This compound exhibits inhibitory activity against HMG-CoA reductase (HMGR) and angiotensin-converting enzyme (ACE), key targets in cardiovascular disease management.[2][3]

cluster_0 Cholesterol Synthesis Pathway cluster_1 Renin-Angiotensin System PA This compound HMGR HMG-CoA Reductase (HMGR) PA->HMGR Competitive Inhibition ACE Angiotensin-Converting Enzyme (ACE) PA->ACE Mixed-Type Inhibition Cholesterol Cholesterol Production HMGR->Cholesterol Vasoconstriction Vasoconstriction ACE->Vasoconstriction

Inhibition of cardiovascular-related enzymes by this compound.

Conclusion

This compound, a lichen-derived depsidone, demonstrates a remarkable spectrum of biological activities that warrant its consideration as a lead molecule for therapeutic development. The comprehensive data presented herein highlight its potent anticancer, antimicrobial, and enzyme-inhibitory properties. The compound's ability to selectively inhibit crucial enzymes in pathogens (e.g., HSV-1 DNA polymerase, M. tuberculosis UGM and TBNAT) and those implicated in human diseases (e.g., HMGR, ACE, RabGGTase) underscores its diverse mechanisms of action.[4][9][11][14] Further preclinical and clinical research is necessary to fully elucidate its pharmacokinetic profile, safety, and efficacy in larger models. The detailed protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers aiming to harness the therapeutic potential of this compound and its derivatives.

References

Psoromic Acid: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoromic acid, a naturally occurring depsidone found in lichens, has emerged as a promising bioactive compound with a diverse range of therapeutic properties.[1][2] Extensive research has demonstrated its potential as an anticancer, antiviral, antimicrobial, and antioxidant agent.[1][2] This technical guide provides an in-depth overview of the known mechanisms of action of this compound, with a focus on its molecular targets and signaling pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Visualizations of key signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of its multifaceted biological activities.

Anticancer Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[1] The primary mechanism underlying its anticancer activity is the induction of apoptosis, or programmed cell death.

Signaling Pathways

While the precise signaling cascades regulated by this compound in cancer cells are still under active investigation, evidence from studies on related lichen-derived depsidones suggests the involvement of the intrinsic mitochondrial pathway and modulation of key inflammatory and survival pathways such as NF-κB and STAT3.[1][2]

This compound's induction of apoptosis is likely mediated through the mitochondrial pathway. This involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane permeabilization and the release of cytochrome c. Cytochrome c then activates a caspase cascade, ultimately leading to the execution of apoptosis.

Proposed Mitochondrial Apoptosis Pathway of this compound Psoromic_Acid This compound Bax Bax (Pro-apoptotic) Psoromic_Acid->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Psoromic_Acid->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

A diagram of the proposed mitochondrial apoptosis pathway induced by this compound.

Studies on other lichen depsidones have shown inhibition of the NF-κB and STAT3 signaling pathways in colorectal cancer cells.[2] These pathways are crucial for promoting cancer cell survival, proliferation, and inflammation. It is plausible that this compound may exert similar inhibitory effects, thereby contributing to its anticancer activity.

Potential Inhibition of NF-κB and STAT3 Pathways by this compound Psoromic_Acid This compound NFkB_Pathway NF-κB Pathway Psoromic_Acid->NFkB_Pathway STAT3_Pathway STAT3 Pathway Psoromic_Acid->STAT3_Pathway Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) NFkB_Pathway->Gene_Expression STAT3_Pathway->Gene_Expression

Potential inhibitory effects of this compound on NF-κB and STAT3 signaling pathways.
Quantitative Data

Cell LineAssayIC50 ValueReference
Human Glioblastoma (U87MG)MTT56.22 mg/L[3]
Primary Rat Cerebral Cortex (PRCC)MTT79.40 mg/L[3]
Human Papillary Renal Cell Carcinoma (PRCC)MTT-[1]
Experimental Protocols
  • Cell Seeding: Seed cells (e.g., U87MG) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20, and 40 mg/L) for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.

  • Cell Culture and Treatment: Culture and treat cells with this compound as described for the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm. Increased absorbance indicates higher LDH release and therefore greater cytotoxicity.

  • DNA Extraction: After treatment with this compound, extract genomic DNA from the cells.

  • DNA Digestion: Enzymatically digest the DNA to single nucleosides.

  • ELISA: Use a competitive ELISA kit to quantify the levels of 8-hydroxy-2'-deoxyguanosine (8-OH-dG), a marker of oxidative DNA damage.

  • Data Analysis: Compare the 8-OH-dG levels in treated cells to untreated controls to assess the extent of oxidative DNA damage.

Antiviral Activity

This compound has shown notable antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[4][5][6]

Mechanism of Action

The primary antiviral mechanism of this compound is the competitive inhibition of HSV-1 DNA polymerase, a critical enzyme for viral replication.[4][5] By binding to the enzyme, this compound prevents the incorporation of nucleotides into the growing viral DNA chain, thus halting viral replication.

Mechanism of HSV-1 DNA Polymerase Inhibition by this compound Psoromic_Acid This compound HSV1_DNA_Polymerase HSV-1 DNA Polymerase Psoromic_Acid->HSV1_DNA_Polymerase Competitively Binds Viral_DNA_Synthesis Viral DNA Synthesis HSV1_DNA_Polymerase->Viral_DNA_Synthesis dNTPs Deoxynucleotide Triphosphates (dNTPs) dNTPs->HSV1_DNA_Polymerase Viral_Replication Viral Replication Viral_DNA_Synthesis->Viral_Replication

Competitive inhibition of HSV-1 DNA polymerase by this compound.
Quantitative Data

VirusAssayIC50/EC50 ValueKi ValueReference
HSV-1Plaque ReductionIC50: 1.9 µM-[6]
HSV-2Titer ReductionEC50: 2.7 µM-[4]
HSV-1 DNA PolymeraseRadiolabeled Nucleotide IncorporationIC50: 0.7 µM0.3 µM[4][5]
Experimental Protocol
  • Enzyme Preparation: Purify HSV-1 DNA polymerase from infected cells.

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, activated calf thymus DNA (as a template-primer), unlabeled dNTPs, and a radiolabeled nucleotide (e.g., [3H]dTTP).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C to allow for DNA synthesis.

  • Precipitation and Scintillation Counting: Precipitate the newly synthesized DNA and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.

Antimycobacterial Activity

This compound has demonstrated potent inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7]

Mechanism of Action

This compound targets two essential enzymes in M. tuberculosis: UDP-galactopyranose mutase (UGM) and arylamine N-acetyltransferase (TBNAT).[7]

  • UGM Inhibition: UGM is crucial for the biosynthesis of the mycobacterial cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial death.

  • TBNAT Inhibition: TBNAT is involved in the metabolism of various compounds. Its inhibition likely disrupts essential metabolic processes in the bacteria.

Dual Enzyme Inhibition by this compound in M. tuberculosis Psoromic_Acid This compound UGM UDP-galactopyranose mutase (UGM) Psoromic_Acid->UGM TBNAT Arylamine N-acetyltransferase (TBNAT) Psoromic_Acid->TBNAT Cell_Wall_Synthesis Cell Wall Synthesis UGM->Cell_Wall_Synthesis Metabolic_Pathways Essential Metabolic Pathways TBNAT->Metabolic_Pathways Bacterial_Death Bacterial Death Cell_Wall_Synthesis->Bacterial_Death Metabolic_Pathways->Bacterial_Death

This compound inhibits both UGM and TBNAT in M. tuberculosis.
Quantitative Data

TargetAssayMIC/IC50/Inhibition %Reference
M. tuberculosis (clinical strains)MicrodilutionMIC: 3.2 - 4.1 µM[7]
UDP-galactopyranose mutase (UGM)Enzymatic Assay85.8% inhibition at 20 mM[7]
Arylamine N-acetyltransferase (TBNAT)Enzymatic AssayIC50: 8.7 µM (77.4% inhibition)[7]
Experimental Protocols
  • Enzyme and Substrate: Use purified recombinant UGM and its substrate, UDP-galactopyranose.

  • Reaction: Incubate the enzyme with the substrate in the presence and absence of this compound.

  • Product Detection: Quantify the formation of the product, UDP-galactofuranose, using a suitable method such as HPLC or a coupled enzyme assay.

  • Inhibition Calculation: Calculate the percentage of inhibition by comparing the product formation in the presence of this compound to the control.

  • Enzyme and Substrates: Use purified recombinant TBNAT and its substrates, an arylamine (e.g., p-aminobenzoic acid) and acetyl-CoA.

  • Reaction: Monitor the decrease in absorbance at a specific wavelength as the arylamine is acetylated.

  • Inhibitor Effect: Perform the reaction in the presence of varying concentrations of this compound.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of TBNAT activity.

Antioxidant and Cardiovascular-Protective Activities

This compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.[1] It also shows potential for cardiovascular protection through the inhibition of key enzymes involved in cholesterol synthesis and blood pressure regulation.

Mechanism of Action
  • Antioxidant: this compound directly scavenges free radicals such as DPPH and nitric oxide radicals.[1]

  • Cardiovascular-Protective:

    • HMG-CoA Reductase (HMGR) Inhibition: this compound competitively inhibits HMGR, the rate-limiting enzyme in cholesterol biosynthesis.

    • Angiotensin-Converting Enzyme (ACE) Inhibition: It exhibits mixed-type inhibition of ACE, an enzyme that plays a role in regulating blood pressure.

Quantitative Data
ActivityAssayIC50 ValueReference
Free Radical ScavengingDPPH0.271 mg/ml[1]
Nitric Oxide Radical Scavenging-0.21 mg/ml[1]
Lipid Peroxidation Inhibition-0.174 mg/ml[1]
Experimental Protocols
  • Enzyme and Substrate: Use purified HMG-CoA reductase and its substrate, HMG-CoA.

  • Reaction: Monitor the oxidation of NADPH to NADP+ spectrophotometrically at 340 nm.

  • Inhibition Kinetics: Perform the assay with varying concentrations of HMG-CoA and this compound to determine the type of inhibition (e.g., competitive) and the inhibition constant (Ki).

  • Enzyme and Substrate: Use purified ACE and a synthetic substrate such as hippuryl-histidyl-leucine (HHL).

  • Reaction: Incubate the enzyme and substrate with and without this compound.

  • Product Quantification: Measure the amount of hippuric acid released using a colorimetric or fluorometric method.

  • Inhibition Analysis: Determine the IC50 value and the type of inhibition by analyzing the reaction rates at different substrate and inhibitor concentrations.

Conclusion

This compound is a multifaceted natural compound with a wide array of biological activities. Its mechanisms of action involve the induction of apoptosis in cancer cells, competitive inhibition of viral and mycobacterial enzymes, and modulation of enzymes involved in cardiovascular health. The detailed understanding of these mechanisms, supported by quantitative data and established experimental protocols, provides a solid foundation for the further development of this compound and its derivatives as potential therapeutic agents for a variety of diseases. Future research should focus on elucidating the precise signaling pathways it modulates, particularly in the context of cancer and inflammation, and on conducting in vivo studies to validate its therapeutic potential.

References

"Psoromic acid CAS number and molecular weight"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoromic acid, a naturally occurring lichen metabolite, has emerged as a compound of significant interest within the scientific community. Its diverse biological activities, including potent enzyme inhibition and antimicrobial properties, underscore its potential as a lead compound in drug discovery and development. This technical guide provides an in-depth overview of the physicochemical properties of this compound, its key biological targets, and detailed experimental methodologies for its study.

Physicochemical Properties

This compound is a depsidone, a type of polyphenolic compound, with the following key identifiers:

PropertyValue
CAS Registry Number 7299-11-8[1][][3]
Molecular Formula C₁₈H₁₄O₈[4]
Molecular Weight 358.3 g/mol [1][][3][5]

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with notable inhibitory effects on key enzymes and various microorganisms. The following table summarizes the quantitative data associated with its primary biological targets.

Biological Target/ActivityTest SystemQuantitative Data (IC₅₀/MIC)Reference(s)
Rab Geranylgeranyl Transferase (RabGGTase)In vitro enzyme assayIC₅₀ = 1.3 µM[1][5]
Herpes Simplex Virus 1 (HSV-1) DNA PolymeraseIn vitro enzyme assayIC₅₀ = 0.7 µM, Kᵢ = 0.3 µM[6][7]
Herpes Simplex Virus 1 (HSV-1) ReplicationPlaque reduction assay in Vero cellsIC₅₀ = 1.9 µM[6][7]
Herpes Simplex Virus 2 (HSV-2) ReplicationTiter reduction assay in Vero cellsEC₅₀ = 2.7 µM[6][7]
Mycobacterium tuberculosis (various strains)Microdilution assayMIC = 3.2 - 4.1 µM

Key Mechanisms of Action

Inhibition of Rab Geranylgeranyl Transferase (RabGGTase)

This compound is a potent and selective inhibitor of RabGGTase, an enzyme crucial for the post-translational modification of Rab GTPases. This modification, known as prenylation, is essential for the proper localization and function of Rab proteins in vesicular transport. The inhibitory mechanism of this compound is unique as it involves covalent binding to the N-terminus of the α-subunit of RabGGTase. This covalent interaction appears to enhance its binding to the active site, contributing to its selectivity.

Inhibition of HSV-1 DNA Polymerase

This compound effectively inhibits the replication of Herpes Simplex Virus 1 (HSV-1) by targeting the viral DNA polymerase. It acts as a non-nucleoside inhibitor, engaging in competitive inhibition with respect to the incorporation of deoxythymidine triphosphate (dTTP).[6] This mechanism disrupts the synthesis of viral DNA, thereby halting viral replication.

Experimental Protocols

Determination of Anti-HSV-1 DNA Polymerase Activity

This protocol outlines a radiolabeled nucleotide-based assay to determine the inhibitory effect of this compound on HSV-1 DNA polymerase.

Materials:

  • Purified HSV-1 DNA polymerase

  • Activated calf thymus DNA (template-primer)

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • [³H]-dTTP (radiolabeled nucleotide)

  • This compound

  • Reaction buffer (containing Tris-HCl, MgCl₂, KCl, and dithiothreitol)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, dATP, dCTP, dGTP, and [³H]-dTTP.

  • Add varying concentrations of this compound to the reaction mixture. A control reaction without the inhibitor should also be prepared.

  • Initiate the polymerase reaction by adding the purified HSV-1 DNA polymerase to the mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the DNA.

  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity incorporated into the DNA using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

  • Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

This protocol describes the broth microdilution method to determine the MIC of this compound against bacterial strains, such as Mycobacterium tuberculosis.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate liquid growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer or a visual indicator of bacterial growth

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in the liquid growth medium in the wells of a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum and dilute it in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted this compound.

  • Include a positive control (bacteria in medium without inhibitor) and a negative control (medium only) on each plate.

  • Incubate the plates at the optimal temperature for the specific bacterial strain for a defined period (e.g., 18-24 hours for most bacteria, longer for slow-growing organisms like M. tuberculosis).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a spectrophotometer. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Rab Geranylgeranyl Transferase (RabGGTase) Inhibition Assay

This assay is designed to measure the inhibitory effect of this compound on the enzymatic activity of RabGGTase.

Materials:

  • Recombinant RabGGTase

  • Rab escort protein (REP)

  • A Rab GTPase substrate (e.g., Rab7)

  • Geranylgeranyl pyrophosphate (GGPP)

  • This compound

  • Assay buffer (containing HEPES, NaCl, MgCl₂, DTT)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, REP, and the Rab GTPase substrate.

  • Add varying concentrations of this compound to the reaction mixture. A control reaction without the inhibitor should be included.

  • Pre-incubate the mixture to allow for the formation of the Rab/REP complex.

  • Initiate the prenylation reaction by adding RabGGTase and GGPP to the mixture.

  • Incubate the reaction at 37°C for a specified time.

  • The activity of RabGGTase can be measured using various detection methods, such as a filter-binding assay with radiolabeled GGPP or a fluorescence-based assay.

  • Quantify the amount of prenylated Rab protein in each reaction.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

Visualizations

Caption: Competitive inhibition of HSV-1 DNA Polymerase by this compound.

RabGGTase_Inhibition_Workflow cluster_assay_prep Assay Preparation cluster_reaction_steps Reaction and Detection Psoromic_Acid This compound (Varying Conc.) Incubation Incubate at 37°C Psoromic_Acid->Incubation RabGGTase RabGGTase RabGGTase->Incubation Rab_Substrate Rab Substrate + REP Rab_Substrate->Incubation GGPP GGPP GGPP->Incubation Detection Detect Prenylation (e.g., Radioactivity, Fluorescence) Incubation->Detection Analysis Calculate % Inhibition & IC50 Detection->Analysis

References

Psoromic Acid Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Psoromic acid, a β-orcinol depsidone derived from various lichen species, is a secondary metabolite of significant interest in the pharmaceutical and scientific communities.[1] Found in genera such as Usnea, Psoroma, and Alectoria, it is recognized for its diverse biological activities, including antitumor, antibacterial, and antioxidative properties.[1][2][3] As with any compound intended for therapeutic application, understanding its physicochemical properties, particularly solubility, is a critical prerequisite for formulation development, bioavailability studies, and in vitro assay design. This technical guide provides a comprehensive overview of the solubility of this compound in different solvents, details relevant experimental protocols, and illustrates key workflows pertinent to its study.

Physicochemical Properties

A foundational understanding of this compound's basic properties is essential before delving into its solubility characteristics.

PropertyValue
CAS Number 7299-11-8[2]
Molecular Formula C₁₈H₁₄O₈[4]
Molecular Weight 358.30 g/mol [4][5]
IUPAC Name 10-formyl-9-hydroxy-3-methoxy-4,7-dimethyl-6-oxobenzo[b][2][4]benzodioxepine-1-carboxylic acid[5]
Appearance White to off-white solid[6]
Melting Point 265-266 °C[6]

Solubility Profile of this compound

The solubility of a drug molecule is a key determinant of its absorption and distribution in biological systems.[7][8] this compound's solubility has been qualitatively and quantitatively assessed in various common laboratory solvents.

Qualitative Solubility

This compound is reported to be soluble in a range of organic solvents. This general solubility is attributed to its chemical structure, which contains both polar functional groups (carboxylic acid, hydroxyl, formyl) and a larger, more nonpolar depsidone core.

This compound is soluble in:

  • Acetone[2][9]

  • Chloroform[2][9]

  • Dichloromethane[2][9]

  • Dimethylformamide (DMF)[1]

  • Dimethyl sulfoxide (DMSO)[1][2][6]

  • Ethanol[1][6]

  • Ethyl Acetate[2][9]

  • Methanol[1]

Quantitative Solubility Data

While qualitative data is abundant, precise quantitative solubility data is less commonly published. The most specific data available is for its solubility in DMSO.

SolventConcentrationConditionsSource
DMSO 7.17 mg/mL (20.01 mM)Requires sonication and warming[4][10]

Note: The hygroscopic nature of DMSO can significantly impact solubility; using a newly opened container is recommended.[10]

Experimental Protocol for Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability, especially for compounds with low solubility.[11][12]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured, representing the solubility of the compound in that solvent under the specified conditions.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., DMSO, Ethanol, Water with buffers at various pH)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation (e.g., UV-Vis Spectrophotometer, HPLC)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation : Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibrium.

  • Solvent Addition : Add a precise volume of the desired solvent to the vial.

  • Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the samples.

  • Sample Collection : Carefully withdraw an aliquot of the supernatant. For accurate concentration analysis, it is crucial to avoid disturbing the solid pellet.

  • Filtration : Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings.

  • Dilution : Dilute the clear filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification : Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve of known this compound concentrations.

  • Calculation : Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizations: Workflows and Logical Diagrams

To further elucidate the processes involved in solubility studies and drug development, the following diagrams illustrate key workflows.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Equilibration cluster_2 Phase 3: Sample Processing cluster_3 Phase 4: Analysis P1 Add excess this compound to vial P2 Add known volume of solvent P1->P2 E1 Seal vial and place in shaker P2->E1 E2 Agitate at constant temperature (e.g., 24-48 hours) E1->E2 S1 Centrifuge to pellet excess solid E2->S1 S2 Withdraw supernatant S1->S2 S3 Filter supernatant (e.g., 0.22 µm) S2->S3 A1 Dilute sample S3->A1 A2 Quantify concentration (HPLC/UV-Vis) A1->A2 A3 Calculate solubility A2->A3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

G cluster_physicochemical Physicochemical Properties cluster_environmental Solvent/Environmental Factors center_node Drug Solubility p1 Solid State (Crystal form, Amorphous) center_node->p1 p2 Particle Size center_node->p2 p3 pKa (Ionization) center_node->p3 e1 pH of Medium center_node->e1 e2 Temperature center_node->e2 e3 Presence of Co-solvents center_node->e3 e4 Common Ion Effect center_node->e4

Caption: Key Factors Influencing the Solubility of a Drug Compound.

G start Lichen Biomass Collection step1 Drying and Grinding start->step1 step2 Solvent Extraction (e.g., Acetone, Methanol) step1->step2 step3 Filtration and Concentration (Rotary Evaporation) step2->step3 step4 Crude Extract step3->step4 step5 Purification (e.g., Column Chromatography, TLC) step4->step5 step6 Crystallization step5->step6 end Pure this compound step6->end

Caption: General Workflow for Extraction and Purification of this compound.

References

Spectroscopic Profile of Psoromic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Psoromic acid, a naturally occurring β-orcinol depsidone found predominantly in lichens. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, alongside detailed experimental protocols.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented here has been compiled from various analytical studies to provide a complete spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal in defining the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available in search results

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: While some sources indicate the availability of detailed ¹H and ¹³C NMR data, specific chemical shifts and coupling constants for this compound were not explicitly found in the provided search results.

Infrared (IR) Spectroscopy

IR spectroscopy reveals the key functional groups present in the this compound molecule.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
1740C=O stretching (depsidone carbonyl)[1]
1640C=O stretching (intramolecularly hydrogen-bonded aldehyde)[1]
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Data

Two distinct precursor ions have been reported in different analyses:

Analysis 1 (Negative Ion Mode) [1]

  • Precursor Ion [M+Cl]⁻ (m/z): 389.087

  • Fragment Ions (m/z): 331.082886, 254.058502, 226.063477, 225.055420, 209.048050

Analysis 2 (Negative Ion Mode)

  • Precursor Ion [M-H]⁻ (m/z): 357.061

  • Fragment Ions (m/z): 331.082672, 228.042572, 68.996864

Note: The relative intensities of the fragment ions were not consistently available in the search results.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products.

NMR Spectroscopy

Sample Preparation: A sample of isolated and purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration is typically in the range of 5-10 mg/0.5 mL.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: Typically 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A delay of 1-5 seconds between scans is used to allow for full relaxation of the protons.

  • Spectral Width: A spectral width of approximately 12-16 ppm is used to cover the entire proton chemical shift range.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled pulse experiment.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is common.

  • Spectral Width: A spectral width of around 200-250 ppm is used to encompass all carbon resonances.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition:

  • Spectral Range: The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

  • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the KBr pellet or the empty sample holder is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap, is used.

Data Acquisition (ESI-MS):

  • Ionization Mode: Both positive and negative ion modes are typically employed to obtain comprehensive data.

  • Capillary Voltage: Typically set between 3 and 5 kV.

  • Nebulizing Gas Flow: Adjusted to ensure a stable spray.

  • Drying Gas Temperature and Flow: Optimized to facilitate desolvation of the ions.

  • Mass Range: The instrument is set to scan a mass-to-charge (m/z) range that includes the expected molecular ion of this compound (C₁₈H₁₄O₈, Molecular Weight: 358.30 g/mol ). For fragmentation studies (MS/MS), the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a fragment ion spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Natural Source (Lichen) B Extraction A->B C Chromatographic Purification B->C D Pure this compound C->D E NMR Spectroscopy (¹H, ¹³C, 2D) D->E F IR Spectroscopy D->F G Mass Spectrometry (LC-MS, MS/MS) D->G H Spectral Data Interpretation E->H F->H G->H I Structure Confirmation H->I

Spectroscopic analysis workflow for this compound.

References

A Technical Guide to the Therapeutic Potential of Psoromic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Psoromic acid, a naturally occurring depsidone found in various lichen species, has emerged as a promising small molecule with a diverse range of biological activities.[1][2] Extensive in vitro studies have highlighted its potential as an anticancer, antimicrobial, antiviral, and anti-inflammatory agent. This technical guide provides an in-depth overview of the known therapeutic targets of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its mechanisms of action to facilitate further research and drug development endeavors.

Enzyme Inhibition: A Primary Mechanism of Action

A significant body of research points to enzyme inhibition as a core mechanism through which this compound exerts its therapeutic effects. The compound has been shown to selectively target a variety of enzymes implicated in cancer, infectious diseases, and cardiovascular conditions.

The inhibitory potential of this compound against several key enzymes has been quantified, as summarized in the table below.

Target EnzymeOrganism/DiseaseIC50 / EC50 / MICInhibition TypeReference
Rab Geranylgeranyl Transferase (RabGGTase) Cancer1.3 µM (IC50)Covalent[3]
HSV-1 DNA Polymerase Herpes Simplex Virus 10.7 µM (IC50)Competitive[1][4][5]
HSV-1 Replication Herpes Simplex Virus 11.9 µM (IC50)-[2][6]
HSV-2 Replication Herpes Simplex Virus 22.7 µM (EC50)-[2][4]
Arylamine N-acetyltransferase (TBNAT) Mycobacterium tuberculosis8.7 µM (IC50)-[1][7]
UDP-galactopyranose mutase (UGM) Mycobacterium tuberculosis-Profound Inhibition[1][7]
HMG-CoA Reductase Cardiovascular Disease-Competitive[8]
Angiotensin-Converting Enzyme (ACE) Cardiovascular Disease-Mixed[8]
α-amylase Diabetes-Inhibition[1]
α-glucosidase Diabetes-Inhibition[1]
Free Radical Scavenging (DPPH) Oxidative Stress0.271 mg/ml (IC50)-[1][2]
Nitric Oxide Radical Scavenging Oxidative Stress0.21 mg/ml (IC50)-[1][2]
Lipid Peroxidation Oxidative Stress0.174 mg/ml (IC50)-[1][2]
Papillary Renal Cell Carcinoma (PRCC) Cancer79.40 mg/L (IC50)-[2][9]
Glioblastoma (U87MG) Cancer56.22 mg/L (IC50)-[2][9]
Streptococcus gordonii Oral Pathogen11.72 µg/ml (MIC)-[1]
Porphyromonas gingivalis Oral Pathogen5.86 µg/ml (MIC)-[1]
Mycobacterium tuberculosis Tuberculosis3.2 - 4.1 µM (MIC)-[7]

Anticancer Activity: Targeting Cell Proliferation and Survival

This compound has demonstrated significant antiproliferative effects against various cancer cell lines, suggesting its potential as a lead compound for novel cancer therapeutics.[2][10]

One of the most notable anticancer targets of this compound is RabGGTase, an enzyme crucial for the prenylation of Rab proteins.[3] Rab proteins are key regulators of intracellular vesicle transport, and their proper function is essential for cell growth and proliferation. This compound potently and selectively inhibits RabGGTase with an IC50 of 1.3 µM.[3] The mechanism involves covalent binding to the N-terminus of the RabGGTase α subunit, which appears to enhance its interaction with the active site and accounts for its selectivity.[3]

G cluster_0 This compound's Anticancer Mechanism PA This compound RabGGTase RabGGTase PA->RabGGTase inhibits (covalently) Rab_proteins Rab Proteins RabGGTase->Rab_proteins prenylates Vesicle_transport Vesicle Transport Rab_proteins->Vesicle_transport regulates Cell_proliferation Cancer Cell Proliferation Vesicle_transport->Cell_proliferation supports

This compound inhibits cancer cell proliferation by targeting RabGGTase.

The antioxidant and apoptotic activities of this compound, likely stemming from its phenolic and depsidone core structure, contribute to its anti-carcinogenic effects.[2] While the precise signaling pathways are still under investigation, it is hypothesized that this compound may induce cell cycle arrest and apoptosis in a manner similar to other bioactive flavonoids.[2]

Antimicrobial and Antiviral Therapeutic Avenues

This compound exhibits a broad spectrum of activity against various pathogens, including bacteria and viruses.

This compound has shown profound inhibitory effects against clinical strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 3.2 to 4.1 µM.[7] Its antimycobacterial action is attributed to the inhibition of two critical enzymes:

  • UDP-galactopyranose mutase (UGM): An essential enzyme for the biosynthesis of the mycobacterial cell wall.[1][7]

  • Arylamine N-acetyltransferase (TBNAT): An enzyme involved in the metabolism of various compounds. This compound inhibits TBNAT with an IC50 value of 8.7 µM.[1][7]

G cluster_1 This compound's Antimycobacterial Workflow PA This compound UGM UGM PA->UGM inhibits TBNAT TBNAT PA->TBNAT inhibits Cell_wall Mycobacterial Cell Wall Synthesis UGM->Cell_wall Metabolism Mycobacterial Metabolism TBNAT->Metabolism Growth_inhibition Inhibition of M. tuberculosis Growth Cell_wall->Growth_inhibition Metabolism->Growth_inhibition

This compound inhibits M. tuberculosis growth via dual enzyme targeting.

This compound has demonstrated significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[4] It inhibits HSV-1 replication with an IC50 of 1.9 µM and HSV-2 replication with an EC50 of 2.7 µM.[2][4] The primary mechanism of its antiherpetic action is the competitive inhibition of HSV-1 DNA polymerase, a key enzyme in the viral replication cycle, with an IC50 of 0.7 µM.[4][5] Interestingly, the combination of this compound with the standard antiviral drug acyclovir resulted in even more potent anti-HSV-1 activity.[2]

Cardiovascular and Metabolic Protective Effects

This compound has also been investigated for its potential role in cardiovascular protection and as an antidiabetic agent.[1][8]

The cardiovascular protective activity of this compound is associated with its ability to inhibit HMG-CoA reductase and angiotensin-converting enzyme (ACE).[1][8] It exhibits a competitive inhibition of HMG-CoA reductase and a mixed-type inhibition of ACE.[8]

In vitro enzyme inhibition assays have suggested a possible role for this compound as an antidiabetic agent through its potential to inhibit α-amylase and α-glucosidase.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are summaries of methodologies employed in key studies on this compound.

  • Arylamine N-acetyltransferase (TBNAT) Inhibition Assay: The inhibitory activity of this compound against TBNAT is typically determined by monitoring the rate of acetyl-CoA-dependent N-acetylation of an arylamine substrate. The reaction mixture contains the enzyme, the substrate, acetyl-CoA, and varying concentrations of this compound. The decrease in absorbance at a specific wavelength, corresponding to the consumption of the substrate, is measured spectrophotometrically to calculate the percentage of inhibition and the IC50 value.[7]

  • UDP-galactopyranose mutase (UGM) Inhibition Assay: The inhibitory effect on UGM is assessed by measuring the conversion of UDP-galactopyranose to UDP-galactofuranose. The assay often involves a coupled enzymatic reaction where the product of the UGM reaction is further converted, leading to a measurable change in absorbance or fluorescence. The reduction in the reaction rate in the presence of this compound indicates inhibition.[7]

  • HSV-1 DNA Polymerase Assay: The inhibition of HSV-1 DNA polymerase is evaluated using a radiolabeled nucleotide-based assay. The reaction mixture includes the purified enzyme, a DNA template-primer, radiolabeled dNTPs (e.g., [3H]dTTP), and different concentrations of this compound. The incorporation of the radiolabeled nucleotide into the newly synthesized DNA is quantified by scintillation counting. The IC50 value is determined by measuring the concentration of this compound that reduces the enzyme activity by 50%.[6][4]

  • Plaque Reduction Assay (for HSV-1): Vero cells are seeded in multi-well plates and infected with HSV-1. After an incubation period to allow for viral attachment, the cells are overlaid with a medium containing carboxymethylcellulose and varying concentrations of this compound. Following further incubation to allow for plaque formation, the cells are fixed and stained, and the number of plaques is counted. The IC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.[1][2]

  • Titer Reduction Assay (for HSV-2): This cytopathic end-point assay is used to determine the antiviral activity against HSV-2. Vero cells are infected with HSV-2 in the presence of different concentrations of this compound. After incubation, the viral titer in the supernatant is determined by methods such as quantitative real-time PCR. The EC50 value is the concentration that reduces the viral titer by 50%.[1][2][4]

  • Cell Proliferation/Cytotoxicity Assay: The antiproliferative effect of this compound on cancer cell lines is commonly assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of this compound. After a defined incubation period, MTT solution is added, which is converted to formazan crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is measured to determine cell viability. The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.[9][11]

G cluster_2 General Workflow for In Vitro Anticancer Assay start Seed Cancer Cells in 96-well Plates treat Treat with Varying Concentrations of This compound start->treat incubate Incubate for Defined Period treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure calculate Calculate IC50 Value measure->calculate

A simplified workflow for determining the anticancer activity of this compound.

Future Directions

While the preclinical data for this compound is compelling, further research is necessary to translate these findings into clinical applications. Future studies should focus on:

  • In vivo efficacy and safety: Preclinical animal studies are needed to evaluate the therapeutic efficacy, pharmacokinetics, and potential toxicity of this compound in vivo.[1][2]

  • Elucidation of molecular mechanisms: Deeper investigation into the specific signaling pathways modulated by this compound will provide a more comprehensive understanding of its mode of action.[2]

  • Structure-activity relationship studies: The synthesis and evaluation of this compound derivatives could lead to the development of more potent and selective inhibitors for specific therapeutic targets.[12]

  • Clinical trials: Ultimately, well-designed clinical trials are required to establish the safety and efficacy of this compound in human patients for various disease indications.[2]

References

An In-depth Technical Guide to In Vitro Studies on Psoromic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Psoromic acid, a naturally occurring depsidone found in various lichen species, has garnered significant scientific interest due to its diverse and potent biological activities demonstrated in vitro. This document provides a comprehensive technical overview of the existing in vitro research on this compound. It is designed to serve as a foundational resource for professionals in research, and drug development. The guide synthesizes quantitative data on its therapeutic potential, details the experimental protocols used to elicit these findings, and visualizes key mechanisms and workflows. The compiled data highlights this compound's promise as an anticancer, antiviral, antioxidant, and antimycobacterial agent, meriting further investigation for pharmacological applications.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound across various in vitro studies. These values represent critical benchmarks for assessing its potency and selectivity.

Table 1: Anticancer and Cytotoxic Activities
Cell LineAssay TypeIC50 ValueReference
U87MG (Human Glioblastoma)MTT Assay56.22 mg/L[1][2][3]
PRCC (Primary Rat Cerebral Cortex)MTT Assay79.40 mg/L[1][2][3][4]

Note: A lower IC50 value in the U87MG cancer cell line compared to the healthy PRCC cells suggests a degree of selective cytotoxicity.

Table 2: Antiviral Activity
VirusAssay TypeMetricValue (µM)Reference
Herpes Simplex Virus-1 (HSV-1)Plaque ReductionIC501.9[5][6][7]
HSV-1 (with Acyclovir)Plaque ReductionIC501.1[5][6][7]
Herpes Simplex Virus-2 (HSV-2)Plaque ReductionEC502.7[5][6][7]
HSV-2 (with Acyclovir)Plaque ReductionEC501.8[5][6][7]
Table 3: Antimycobacterial Activity
TargetMetricValueConcentrationReference
M. tuberculosis (clinical strains)MIC3.2 - 4.1 µMN/A[8]
UDP-Galactopyranose Mutase (UGM)% Inhibition85.8%20 mM[4][8]
Arylamine-N-acetyltransferase (TBNAT)IC508.7 µMN/A[4][8]

Note: this compound showed no cytotoxic effects on a human liver hepatocellular carcinoma cell line at concentrations up to 75 µM, indicating a high selectivity index.[8]

Table 4: Antioxidant Activity
AssayMetricValue (mg/ml)Reference
Free Radical Scavenging (FRSA/DPPH)IC500.271[4][9]
Nitric Oxide Radical Scavenging (NORSA)IC500.21[4][9]
Lipid Peroxidation Inhibition (LPI)IC500.174[4][9]
Table 5: Enzyme Inhibition
Enzyme TargetInhibition TypeIC50 ValueReference
HSV-1 DNA PolymeraseCompetitive0.7 µM[4][5][7]
HMG-CoA Reductase (HMGR)CompetitiveNot specified[10][11]
Angiotensin-Converting Enzyme (ACE)MixedNot specified[10][11]
Glutathione-S-transferaseNot specified16.90 µM[4]
pre-mRNA SplicingNot specified56 µM[4]

Experimental Protocols

This section details the methodologies for key in vitro experiments cited in the literature, providing a framework for study replication and extension.

Anticancer Activity on Glioblastoma Cells[1][2][3]
  • Cell Culture: Human U87MG glioblastoma cells and non-cancerous Primary Rat Cerebral Cortex (PRCC) cells are cultured in appropriate media (e.g., RPMI 1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics, and incubated at 37°C in a 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates. After reaching confluence (typically 48 hours), they are treated with various concentrations of this compound (e.g., 2.5, 5, 10, 20, 40 mg/L) for a specified duration (e.g., 48 hours).

  • Cytotoxicity Assessment (MTT Assay):

    • After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated to allow mitochondrial dehydrogenases in viable cells to convert MTT into purple formazan crystals.

    • The formazan is solubilized with a solvent (e.g., DMSO), and the absorbance is read using a microplate reader.

    • Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

  • Membrane Integrity Assessment (LDH Assay):

    • Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is quantified using a colorimetric assay kit.

    • Increased LDH activity in the medium correlates with decreased cell membrane integrity.

  • Oxidative Damage Assessment (8-OH-dG Assay):

    • To quantify oxidative DNA damage, levels of 8-hydroxy-2'-deoxyguanosine (8-OH-dG) are measured, typically using an ELISA kit, from cell lysates after treatment.

Antiviral Activity (Plaque Reduction Assay)[5]
  • Cell Culture: Vero cells (or another susceptible cell line) are grown to confluence in multi-well plates.

  • Viral Infection: The cell monolayer is infected with a known quantity of HSV-1 or HSV-2.

  • Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) mixed with various concentrations of this compound.

  • Incubation: Plates are incubated for 2-3 days to allow for the formation of viral plaques (localized areas of cell death).

  • Quantification: Cells are fixed and stained (e.g., with crystal violet). The number of plaques in each well is counted.

  • Analysis: The concentration of this compound that reduces the number of plaques by 50% compared to the virus control is determined as the IC50 or EC50 value.

Antioxidant Activity (DPPH Radical Scavenging Assay)[4][9]
  • Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Reaction: Various concentrations of this compound are added to the DPPH solution. A control containing only the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for approximately 30 minutes.

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the this compound samples compared to the control. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals.

Antimycobacterial Activity (MIC Determination)[8]
  • Inoculum Preparation: A standardized suspension of Mycobacterium tuberculosis is prepared.

  • Serial Dilution: this compound is serially diluted in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculation: The bacterial suspension is added to each well.

  • Incubation: The plate is sealed and incubated under appropriate conditions for several days until growth is visible in the positive control well (no drug).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using DOT language, illustrate key processes and hypothesized mechanisms of action for this compound.

Diagram 1: General Workflow for In Vitro Anticancer Screening

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Analysis Culture Cell Culture (e.g., U87MG, PRCC) Seeding Cell Seeding (96-well plates) Culture->Seeding Treatment Treat with this compound (Dose-response) Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH DNA_Damage 8-OH-dG Assay (Genotoxicity) Treatment->DNA_Damage IC50 Calculate IC50 MTT->IC50 Selectivity Assess Selectivity LDH->Selectivity IC50->Selectivity

Workflow for anticancer screening of this compound.
Diagram 2: Mechanism of Competitive Enzyme Inhibition

G cluster_normal Normal Reaction cluster_inhibited Competitive Inhibition Enzyme1 Enzyme Product Product Enzyme1->Product Binds & Converts Substrate Substrate Substrate->Enzyme1 Enzyme2 Enzyme NoProduct No Reaction Enzyme2->NoProduct Substrate2 Substrate Substrate2->Enzyme2 Blocked PsoromicAcid This compound PsoromicAcid->Enzyme2 Binds to Active Site

This compound as a competitive inhibitor of enzymes.
Diagram 3: Proposed Pathway of Oxidative Stress-Induced Cytotoxicity

G PA This compound ROS Increased Oxidant Status (ROS Generation) PA->ROS Induces DNA_Damage Oxidative DNA Damage (8-OH-dG Levels ↑) ROS->DNA_Damage Causes Cytotoxicity Cytotoxicity in Glioblastoma Cells DNA_Damage->Cytotoxicity Leads to

Oxidative stress pathway in cancer cells.

References

Methodological & Application

Application Notes: Psoromic Acid Extraction from Lichens

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Psoromic acid is a β-orcinol depsidone, a class of secondary metabolites commonly found in lichens[1]. These compounds are produced by the fungal partner in the symbiotic relationship and are deposited as crystals on the surface of the fungal hyphae[2]. This compound has garnered significant interest from the scientific community due to its diverse biological activities, including antiviral, antitumor, antibacterial, antioxidant, and cardiovascular-protective properties[1][3][4][5][6][7]. It is a key standard for lichen chemotaxonomy and is notably present in genera such as Usnea, Psoroma, Alectoria, Rhizoplaca melanophthalma, and Herpothallon species[4][8][9].

The extraction and purification of this compound are critical first steps for pharmacological research and drug development. The protocols outlined below describe common and effective methods for isolating this compound from lichen thalli, primarily involving solvent extraction followed by chromatographic purification. Acetone is a frequently used solvent due to its effectiveness in dissolving lichen acids[10][11][12]. Purification is typically achieved using column chromatography and thin-layer chromatography to separate the target compound from other co-extracted metabolites[2][8].

Experimental Workflow for this compound Isolation

The overall process for extracting and purifying this compound from lichen material involves several key stages, from sample preparation to final compound identification.

Psoromic_Acid_Extraction_Workflow cluster_Prep Preparation cluster_Extract Extraction cluster_Purify Purification & Analysis Lichen Lichen Collection Prep Sample Preparation (Clean, Dry, Grind) Lichen->Prep Extract Solvent Extraction (e.g., Soxhlet, Maceration) Prep->Extract Solvent Solvent Removal (Rotary Evaporation) Extract->Solvent Crude Crude Extract Solvent->Crude CC Column Chromatography (CC) Crude->CC TLC Fraction Analysis (TLC) CC->TLC Collect Fractions TLC->CC Pool Fractions Pure Pure this compound TLC->Pure Evaporate & Crystallize

Caption: Overall workflow from lichen sample preparation to pure this compound.

Protocol 1: Lichen Material Preparation and Extraction

This protocol details the initial steps of preparing the lichen sample and performing a solvent extraction to obtain a crude extract rich in secondary metabolites.

1.1 Materials

  • Dried lichen material (e.g., Rhizoplaca melanophthalma)[8]

  • Distilled water

  • Acetone (reagent grade)[8][10]

  • Liquid nitrogen (optional, for grinding)[8]

  • Soxhlet apparatus or large conical flask for maceration[2][8]

  • Rotary evaporator[8][10]

  • Grinder or mortar and pestle

  • Filter paper (e.g., Whatman No. 1)[2]

1.2 Sample Preparation

  • Cleaning: Carefully clean the collected lichen thalli to remove debris, soil, and bark by washing under tap water followed by a rinse with distilled water[2].

  • Drying: Air-dry the cleaned lichen samples thoroughly. This can be done at room temperature for several days or in a low-temperature oven to expedite the process[8].

  • Grinding: Pulverize the completely dried lichen material into a fine powder using a grinder or a mortar and pestle[2]. For brittle lichens, freezing with liquid nitrogen before grinding can improve efficiency[8].

1.3 Extraction Protocol (Soxhlet Method)

  • Weigh 150 g of the powdered lichen material and place it into a porous cellulose thimble[8].

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with 250 mL of acetone[8]. The solvent volume should be sufficient to cycle through the apparatus effectively.

  • Assemble the Soxhlet apparatus (flask, extractor, condenser) and place it in a heating mantle.

  • Heat the solvent to its boiling point (for acetone, ~56°C). Allow the extraction to proceed for at least 24 hours, or until the solvent running through the siphon tube is colorless[8][10]. One study notes running the extraction for up to five days at 80°C using ethanol or acetone[8].

  • After extraction is complete, allow the apparatus to cool.

  • Filter the resulting extract to remove any fine particles.

  • Concentrate the extract by removing the acetone using a rotary evaporator under reduced pressure[8][10].

  • The resulting residue is the crude lichen extract. Dry it completely (e.g., by lyophilization or in a vacuum oven) to obtain a powder and record the yield[8].

Table 1: Comparison of Lichen Extraction Methods
Method Lichen Species Solvent Sample:Solvent Ratio Time Temperature
SoxhletRhizoplaca melanophthalmaAcetone150 g : 250 mL5 days80 °C
MacerationParmelia perlataMethanol50 g : 500 mL3 daysRoom Temp.
MacerationEvernia prunastriAcetone10 g : 500 mL24 hoursRoom Temp.
ASEHypogymnia physodesAcetoneNot Specified< 1 hourNot Specified

ASE: Accelerated Solvent Extraction

Protocol 2: Purification of this compound

This protocol describes the purification of this compound from the crude extract using column chromatography (CC) and thin-layer chromatography (TLC) for monitoring.

Purification_Workflow Crude Crude Extract Load Load onto Silica Gel Column Crude->Load Elute Elute with Solvent Gradient (e.g., DCM:EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Spot Spot Fractions on TLC Plate Collect->Spot Develop Develop TLC Plate Spot->Develop Visualize Visualize Spots (UV Light & H₂SO₄) Develop->Visualize Pool Pool Pure Fractions Visualize->Pool Identify Fractions containing this compound Evaporate Evaporate Solvent Pool->Evaporate Crystallize Crystallize this compound Evaporate->Crystallize

Caption: Workflow for the chromatographic purification of this compound.

2.1 Materials

  • Crude lichen extract

  • Silica gel for column chromatography (e.g., 70-230 mesh)[8]

  • TLC plates (e.g., Merck silica gel 60 F₂₅₄)[10][12]

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Toluene, Acetic Acid[8][13]

  • Glass column for chromatography

  • Fraction collection tubes

  • TLC developing chamber

  • 10% Sulfuric acid (H₂SO₄) in ethanol spray[11][13]

  • UV lamp (254 nm)[10]

  • Heat gun or oven[11][13]

2.2 Column Chromatography Protocol

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% Dichloromethane). Pour the slurry into the glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial solvent. Carefully load this solution onto the top of the packed silica gel column.

  • Elution: Begin eluting the column with a solvent system of increasing polarity. A gradient of dichloromethane to ethyl acetate is effective for separating depsidones like this compound[8].

    • Start with 100% Dichloromethane.

    • Gradually increase the proportion of Ethyl Acetate (e.g., 90:10, 80:20, 70:30, 50:50 DCM:EtOAc)[8].

    • Finally, a more polar solvent like methanol can be added to the ethyl acetate to elute highly polar compounds (e.g., 90:10 EtOAc:MeOH)[8].

  • Fraction Collection: Collect the eluate in sequentially numbered test tubes. The size of the fractions can be 10-20 mL depending on the column size.

2.3 Thin-Layer Chromatography (TLC) Analysis

  • Spotting: Using a capillary tube, spot a small amount from each collected fraction onto a TLC plate. Also spot the initial crude extract as a reference.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system. A common system for separating lichen metabolites is Toluene:Acetic Acid (170:30)[13].

  • Visualization:

    • After the solvent front has nearly reached the top of the plate, remove it and let it dry.

    • Observe the plate under a UV lamp (254 nm) and mark any visible spots[10].

    • Spray the plate evenly with 10% H₂SO₄ solution[11].

    • Heat the plate gently with a heat gun or in an oven at 110°C until characteristic colored spots develop[11][13]. This compound typically appears as a yellow to orange spot after charring.

  • Pooling Fractions: Identify all fractions that contain the single spot corresponding to this compound. Combine these "pure" fractions.

  • Final Isolation: Evaporate the solvent from the pooled fractions using a rotary evaporator. The remaining solid can be further purified by recrystallization from a suitable solvent (e.g., acetone-hexane mixture) to yield pure this compound crystals. One study reported a final yield of 21.45% (w/w) of this compound from the crude extract of R. melanophthalma[8].

Table 2: Chromatographic Conditions for this compound
Parameter Technique Details
Stationary Phase Column ChromatographySilica gel (70–230 mesh)
TLCSilica gel 60 F₂₅₄ plates
Mobile Phase (CC) Gradient ElutionDichloromethane–Ethyl Acetate (90:10 to 0:100)
Ethyl Acetate–Methanol (90:10 to 0:100)
Mobile Phase (TLC) Standard System CToluene: Acetic Acid (170:30)
Visualization (TLC) Reagent10% Sulfuric Acid spray followed by heating
Identification Micro-crystallographyConfirms presence of this compound crystals
HPLCRetention time comparison with standard

References

Total Synthesis of Psoromic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoromic acid is a naturally occurring lichen depsidone with the molecular formula C₁₈H₁₄O₈.[1] First isolated from lichens, it has garnered significant interest due to its biological activities, including antiviral properties. The total synthesis of this compound represents a notable achievement in natural product synthesis, addressing challenges in the construction of its complex dibenzo[b,e][1][2]dioxepin-6-one core and the strategic installation of its functional groups. The first total synthesis was reported by Tony Sala and Melvyn V. Sargent in 1979, providing a foundational route for accessing this and structurally related compounds. This document provides detailed application notes and protocols based on the seminal work of Sala and Sargent, intended to guide researchers in the synthesis of this compound.

Retrosynthetic Analysis and Synthetic Strategy

The synthetic approach to this compound hinges on the convergent assembly of two key aromatic fragments, followed by a series of functional group manipulations to complete the natural product. The core of the strategy involves the formation of a diaryl ether linkage, followed by the construction of the depsidone's seven-membered ring.

A high-level overview of the synthetic strategy is depicted in the following workflow diagram.

Total_Synthesis_of_Psoromic_Acid cluster_A Ring A Precursor Synthesis cluster_B Ring B Precursor Synthesis cluster_C Key Bond Formations cluster_D Late-Stage Modifications A_start Substituted Phenol A_protected Protected Phenol (Isopropyl Ether) A_start->A_protected Protection ullmann Ullmann Reaction A_protected->ullmann B_start Substituted Aromatic B_brominated Brominated Aromatic B_start->B_brominated Bromination B_brominated->ullmann diaryl_ether Diaryl Ether Intermediate ullmann->diaryl_ether formylation Ortho-Formylation diaryl_ether->formylation formylated_ether Formylated Diaryl Ether formylation->formylated_ether lactonization Depsidone Ring Closure formylated_ether->lactonization depsidone_core Methyl O-Methyl-hypopsoromate lactonization->depsidone_core photobromination Photobromination depsidone_core->photobromination hydroxymethyl Hydroxymethyl Derivative photobromination->hydroxymethyl oxidation Oxidation (PCC) hydroxymethyl->oxidation aldehyde Methyl O-Methyl-psoromate oxidation->aldehyde demethylation1 Demethylation (BCl3) aldehyde->demethylation1 methyl_psoromate Methyl Psoromate demethylation1->methyl_psoromate demethylation2 Final Demethylation (LiI) methyl_psoromate->demethylation2 psoromic_acid This compound demethylation2->psoromic_acid

Caption: Synthetic workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols are based on the general steps outlined in the literature for the total synthesis of this compound.[1][3][4] Note: Detailed experimental procedures, including precise reagent quantities, reaction times, and yields for each step of the original synthesis by Sala and Sargent, could not be fully retrieved from the available literature. The following are generalized protocols for the key transformations.

Synthesis of the Diaryl Ether Intermediate via Ullmann Reaction

The Ullmann reaction is a cornerstone of this synthesis, forming the crucial diaryl ether linkage between the two aromatic precursors.

  • Protocol:

    • To a solution of the protected phenolic A-ring precursor (isopropyl ether) in a high-boiling solvent such as pyridine or DMF, add the brominated B-ring precursor.

    • Add copper powder or a copper(I) salt (e.g., CuI) and a base (e.g., potassium carbonate).

    • Heat the reaction mixture at an elevated temperature (typically 150-200 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the copper salts.

    • Perform an aqueous work-up, extracting the product into an organic solvent.

    • Purify the crude product by column chromatography to yield the diaryl ether.

Ortho-Formylation and Deprotection

This step introduces the aldehyde group at the position ortho to the phenolic hydroxyl group.

  • Protocol:

    • Dissolve the diaryl ether intermediate in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C.

    • Add a Lewis acid, such as tin(IV) chloride (SnCl₄), dropwise.

    • Introduce a formylating agent, such as dichloromethyl methyl ether or paraformaldehyde.

    • Allow the reaction to stir at low temperature, gradually warming to room temperature.

    • Quench the reaction with dilute acid.

    • Extract the product with an organic solvent and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The crude product can then be treated with boron trichloride (BCl₃) to simultaneously cleave the isopropyl protecting group and effect lactonization.

Depsidone Ring Closure (Lactonization)

The seven-membered depsidone ring is formed through an intramolecular esterification.

  • Protocol:

    • The formylated and deprotected intermediate is treated with a dehydrating agent or subjected to conditions that promote intramolecular cyclization. In the original synthesis, treatment with boron trichloride also induced lactonization.[1]

    • The reaction is typically carried out in an anhydrous solvent under inert conditions.

    • After the reaction is complete, the solvent is removed, and the product is purified, often by recrystallization or chromatography, to yield methyl O-methyl-hypopsoromate.

Late-Stage Functional Group Manipulations

The final steps of the synthesis involve the selective modification of a methyl group to an aldehyde and subsequent demethylations.

  • Selective Photobromination and Hydrolysis:

    • Dissolve the depsidone core in a non-polar solvent like carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

    • Irradiate the mixture with a UV lamp to initiate benzylic bromination of the target methyl group.

    • After completion, wash the reaction mixture to remove succinimide.

    • The resulting benzylic bromide is then hydrolyzed to the corresponding alcohol, for instance, by treatment with aqueous silver nitrate.

  • Oxidation to the Aldehyde:

    • Dissolve the hydroxymethyl derivative in an anhydrous solvent such as dichloromethane.

    • Add pyridinium chlorochromate (PCC) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of silica gel or celite to remove the chromium byproducts.

    • Concentrate the filtrate to obtain the aldehyde, methyl O-methyl-psoromate.

  • Demethylation Steps:

    • The first demethylation of the phenolic methyl ether is achieved using boron trichloride to yield methyl psoromate.[1]

    • The final step is the cleavage of the methyl ester to the carboxylic acid. This is accomplished by treating methyl psoromate with lithium iodide in a high-boiling solvent like hexamethylphosphoramide (HMPA) or collidine at an elevated temperature.[1]

    • After an acidic work-up, the final product, this compound, is isolated and purified.

Quantitative Data

Due to the limited access to the full experimental details of the original publication, a comprehensive table of yields for each step cannot be provided. However, the following table summarizes the key transformations and the expected products.

StepStarting MaterialKey ReagentsProduct
1Protected Phenol & Brominated AromaticCu, K₂CO₃Diaryl Ether
2Diaryl EtherSnCl₄, Dichloromethyl methyl etherFormylated Diaryl Ether
3Formylated Diaryl EtherBCl₃Methyl O-Methyl-hypopsoromate
4Methyl O-Methyl-hypopsoromateNBS, AIBN; then H₂O/AgNO₃Hydroxymethyl Derivative
5Hydroxymethyl DerivativePCCMethyl O-Methyl-psoromate
6Methyl O-Methyl-psoromateBCl₃Methyl Psoromate
7Methyl PsoromateLiI, HMPAThis compound

Spectroscopic Data of this compound

The structural confirmation of synthetic this compound is achieved through comparison with the spectroscopic data of the natural product.

Spectroscopic TechniqueKey Data
Infrared (IR) Characteristic bands for a depsidone carbonyl (~1740 cm⁻¹) and an intramolecularly hydrogen-bonded aldehyde (~1640 cm⁻¹).[1]
¹H NMR Data not fully available in the searched documents.
¹³C NMR Data not fully available in the searched documents.
Mass Spectrometry (MS) Molecular Formula: C₁₈H₁₄O₈, Molar Mass: 358.302 g·mol⁻¹.[1]

Logical Relationships in Key Transformations

The following diagram illustrates the logical progression of the key chemical transformations in the total synthesis of this compound.

Logical_Relationships cluster_main Key Synthetic Transformations ullmann Ullmann Condensation formylation Electrophilic Aromatic Substitution (Ortho-Formylation) ullmann->formylation Builds diaryl ether backbone lactonization Intramolecular Esterification (Depsidone Formation) formylation->lactonization Installs key functional group for cyclization oxidation Selective Oxidation lactonization->oxidation Forms the core depsidone structure demethylation Nucleophilic Demethylation oxidation->demethylation Achieves final functional group interconversion

Caption: Logical flow of key reactions in the synthesis.

Conclusion

The total synthesis of this compound, as pioneered by Sala and Sargent, provides a robust pathway to this biologically active natural product. The key steps, including the Ullmann diaryl ether synthesis, ortho-formylation, depsidone ring closure, and late-stage functional group manipulations, offer valuable insights for synthetic organic chemists. While the protocols provided herein are generalized due to the inaccessibility of the full experimental details from the primary literature, they serve as a foundational guide for researchers aiming to synthesize this compound and its analogs for further investigation in drug discovery and development. Accessing the original 1979 publication is highly recommended for obtaining the specific experimental conditions required for successful replication.

References

Application Note: Quantification of Psoromic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a detailed protocol for the quantification of psoromic acid, a bioactive lichen-derived compound, using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This compound has garnered significant interest due to its various biological activities, including antibacterial, antitumor, and antiviral properties.[1] Accurate and reliable quantification of this compound is crucial for research, quality control of natural product extracts, and potential pharmaceutical development. The method outlined here is designed to be robust, accurate, and precise, making it suitable for routine analysis in a laboratory setting. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including detailed experimental procedures, data presentation, and method validation parameters.

Introduction

This compound is a naturally occurring depsidone found in various lichen species. It is recognized as a key standard in lichen chemotaxonomy and has demonstrated a range of promising biological activities.[1] These include antibacterial effects against Mycobacterium tuberculosis, as well as antitumor, antioxidant, and cardiovascular-protective properties.[1] Recent studies have also highlighted its potential as an antiviral agent, showing inhibitory effects against Herpes Simplex Virus (HSV-1 and HSV-2).[1]

Given the therapeutic potential of this compound, the development of a validated analytical method for its precise quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[2] This application note details a reversed-phase HPLC (RP-HPLC) method that is simple, sensitive, and reproducible for the determination of this compound. The protocol is based on established principles of HPLC method development and validation for acidic drug compounds and natural products.[2][3][4]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, obtained from a water purification system)

  • Formic acid or Acetic acid (analytical grade)

  • 0.45 µm membrane filters for solvent and sample filtration

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[5][6]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.[4]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous acidic solution and an organic solvent is typically used. A common mobile phase for acidic compounds is a mixture of water with a small percentage of formic or acetic acid and acetonitrile or methanol.[3][4] For this protocol, a mobile phase of Acetonitrile:Water:Acetic Acid (80:20:1 v/v/v) is suggested.

  • Flow Rate: A flow rate of 1.0 mL/min is generally suitable.[4][7]

  • Detection Wavelength: The detection wavelength should be set at the absorption maximum of this compound. Based on similar phenolic compounds, a wavelength of 254 nm or 310 nm can be evaluated.

  • Injection Volume: 20 µL.[7]

  • Column Temperature: Ambient or controlled at 25 °C.

  • Run Time: Approximately 10 minutes. A reported retention time for this compound is around 3.3 minutes under certain conditions.[8]

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation
  • Extraction from Lichen Thalli:

    • Accurately weigh a specific amount of dried and ground lichen material.

    • Extract the material with a suitable solvent such as acetone or methanol.[8] This can be done through sonication or maceration.

    • Filter the extract to remove solid particles.

    • Evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in a known volume of mobile phase.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system to prevent clogging of the column.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][9] The key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by comparing the chromatograms of a blank sample, a standard solution, and a sample extract.

  • Linearity: The linearity of the method should be established by injecting the working standard solutions at different concentrations and plotting the peak area against the concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.[4]

  • Precision: The precision of the method is evaluated by performing repeated injections of the same standard solution (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD), which should be less than 2%.[3]

  • Accuracy: Accuracy is determined by performing recovery studies. A known amount of this compound standard is added to a sample matrix, and the percentage recovery is calculated. The recovery should typically be within 98-102%.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[3][9] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Data Presentation

The quantitative data for the HPLC method and its validation are summarized in the tables below.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterValue
HPLC ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water:Acetic Acid (80:20:1 v/v/v)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume20 µL
Column Temperature25 °C
Retention TimeApprox. 3.3 min[8]

Table 2: Summary of Method Validation Data

Validation ParameterResult
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999[4]
Intra-day Precision (%RSD)< 2.0%[3]
Inter-day Precision (%RSD)< 2.0%[3]
Accuracy (% Recovery)98 - 102%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Visualizations

HPLC_Workflow A Standard & Sample Preparation E Sample Injection A->E B Preparation of Mobile Phase C HPLC System Setup (Column, Flow Rate, Wavelength) B->C D System Suitability Test C->D D->E If Pass F Chromatographic Separation E->F G Data Acquisition F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: Experimental workflow for HPLC analysis of this compound.

Method_Validation MV Validated HPLC Method Specificity Specificity Specificity->MV Linearity Linearity Linearity->MV Precision Precision (Intra-day & Inter-day) Precision->MV Accuracy Accuracy (% Recovery) Accuracy->MV Robustness Robustness Robustness->MV LOD LOD LOD->MV LOQ LOQ LOQ->MV

Caption: Key parameters for HPLC method validation.

Conclusion

The RP-HPLC method described in this application note provides a reliable and efficient tool for the quantification of this compound. The protocol is straightforward and utilizes common instrumentation and reagents, making it accessible to most analytical laboratories. Proper method validation is crucial to ensure the generation of accurate and reproducible data, which is fundamental for any research or drug development application involving this promising natural compound. This detailed guide serves as a valuable resource for scientists working on the analysis of this compound and other related lichen metabolites.

References

Psoromic Acid: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoromic acid, a naturally occurring lichen metabolite, has demonstrated notable anti-tumor properties, positioning it as a compound of interest in oncological research. This document provides detailed application notes and experimental protocols for investigating the anticancer effects of this compound. The information presented herein is intended to guide researchers in exploring its mechanism of action, particularly its role in inducing cytotoxicity and apoptosis in cancer cells through oxidative stress and inhibition of Rab geranylgeranyl transferase.

Introduction

This compound is a depsidone compound that has been shown to exhibit a range of biological activities, including potent anticancer effects. Research indicates that this compound's anti-tumor activity stems from its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1] Its proposed mechanisms of action include the generation of oxidative stress and the specific inhibition of Rab geranylgeranyl transferase (RabGGTase), an enzyme implicated in the proliferation and survival of cancer cells.[2] These characteristics make this compound a compelling candidate for further investigation in the development of novel cancer therapeutics.

Biological Activity and Mechanism of Action

Cytotoxicity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, in studies involving human glioblastoma (U87MG) and primary rat cerebral cortex (PRCC) cells, this compound exhibited concentration-dependent cytotoxicity.[1][3]

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineIC50 (mg/L)IC50 (µM)Reference
U87MG (Human Glioblastoma)56.22~158[1][3]
PRCC (Primary Rat Cerebral Cortex)79.40~223[1][3]

Note: The molecular weight of this compound is approximately 356.3 g/mol . The µM conversion is an approximation.

Proposed Mechanisms of Action

This compound is believed to exert its cytotoxic effects in part by inducing oxidative stress within cancer cells.[1] This leads to oxidative DNA damage, a key trigger for apoptosis.[3] The pro-oxidative environment created by this compound overwhelms the cancer cells' antioxidant defenses, leading to cell death.

This compound has been identified as a selective inhibitor of RabGGTase.[2][4] This enzyme is crucial for the post-translational modification of Rab proteins, which are key regulators of vesicular transport and signaling pathways involved in cancer cell proliferation and survival.[5][6] By inhibiting RabGGTase, this compound disrupts these essential cellular processes, contributing to its anti-tumor activity.[5]

Signaling Pathways

Based on its known mechanisms of action, this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway, triggered by oxidative stress and potentially influenced by the inhibition of RabGGTase.

Oxidative Stress-Induced Apoptosis

The excessive production of reactive oxygen species (ROS) caused by this compound can lead to mitochondrial dysfunction. This disruption of the mitochondrial membrane potential results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

Psoromic_Acid This compound ROS ↑ Reactive Oxygen Species (ROS) Psoromic_Acid->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Oxidative Stress-Induced Apoptotic Pathway.

RabGGTase Inhibition and Apoptosis

The inhibition of RabGGTase by this compound disrupts the function of numerous Rab proteins that are critical for cell signaling and survival. This can lead to cellular stress and the initiation of apoptosis. While the direct signaling cascade from RabGGTase inhibition to apoptosis is still under investigation, it is plausible that the disruption of Rab-mediated survival pathways contributes to the activation of the intrinsic apoptotic pathway, potentially through the modulation of Bcl-2 family proteins.

Psoromic_Acid This compound RabGGTase RabGGTase Psoromic_Acid->RabGGTase Inhibition Rab_Proteins Rab Protein Prenylation RabGGTase->Rab_Proteins Signaling_Disruption Disruption of Survival Signaling Rab_Proteins->Signaling_Disruption Leads to Apoptosis Apoptosis Signaling_Disruption->Apoptosis

Caption: RabGGTase Inhibition Pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound.

Cell Culture
  • Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 1 mM sodium pyruvate, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, wash with 1x PBS and detach using a suitable dissociation reagent (e.g., Accutase or Trypsin-EDTA). Neutralize, centrifuge, and resuspend in fresh medium for passaging.[7]

  • Coating: Coat culture plates with Poly-D-Lysine (50 µg/mL) followed by Laminin (10 µg/mL) to promote neuronal attachment.[8]

  • Isolation: Dissect cerebral cortices from embryonic day 18 (E18) rat embryos in a sterile environment.

  • Dissociation: Mince the tissue and enzymatically digest with papain and DNase I. Gently triturate to obtain a single-cell suspension.[8]

  • Culture: Plate cells in a suitable neuronal culture medium and maintain at 37°C in a 5% CO2 incubator.

Cytotoxicity Assays

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20, 40 mg/L) for 24, 48, or 72 hours.[3]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Start Seed Cells in 96-well plate Treat Treat with This compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: MTT Assay Workflow.

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.[1][9]

  • Incubation: Incubate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).[9]

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Read the absorbance at 490 nm.

Oxidative DNA Damage Assay (8-OHdG)

This ELISA-based assay quantifies 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage.

  • Sample Preparation: Isolate DNA from treated and control cells.

  • Assay Procedure: Follow the protocol of a commercial 8-OHdG ELISA kit. This typically involves adding DNA samples or standards to a plate pre-coated with an 8-OHdG conjugate, followed by the addition of a primary antibody and a secondary HRP-conjugated antibody.[10]

  • Detection: Add a substrate solution and measure the colorimetric change using a microplate reader.

Conclusion

This compound presents a promising avenue for cancer research due to its demonstrated cytotoxic and apoptotic effects on cancer cells. The protocols and information provided in this document offer a framework for further investigation into its mechanisms of action and potential as a therapeutic agent. Future studies should focus on elucidating the detailed signaling cascades initiated by RabGGTase inhibition and oxidative stress, as well as evaluating the in vivo efficacy and safety of this compound in preclinical cancer models.

References

Psoromic Acid: Application Notes and Protocols for Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoromic acid, a naturally occurring lichen-derived depsidone, has emerged as a compound of interest for its potential antimicrobial properties. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound as an antimicrobial agent. The information compiled herein is intended to guide the experimental design, execution, and data interpretation in the evaluation of its efficacy against various microbial pathogens.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated inhibitory activity against a range of microorganisms, including bacteria and viruses. The following tables summarize the available quantitative data on its antimicrobial efficacy.

Table 1: Antibacterial Activity of this compound
Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Streptococcus gordonii DL111.723000[1]
Porphyromonas gingivalis ATCC 332775.8611.72[1]
Mycobacterium tuberculosis (9 strains)3.2 - 4.1 µMNot Reported[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Table 2: Antiviral Activity of this compound
VirusAssayIC₅₀ (µM)Selectivity Index (SI)Reference
Herpes Simplex Virus-1 (HSV-1)Plaque Reduction1.9163.2[2]
Herpes Simplex Virus-1 (HSV-1) with AcyclovirPlaque Reduction1.1281.8[2]
Herpes Simplex Virus-2 (HSV-2)Titer Reduction2.7114.8[2]
Herpes Simplex Virus-2 (HSV-2) with AcyclovirTiter Reduction1.8172.2[2]

Note: IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC₅₀) to the effective concentration (EC₅₀ or IC₅₀), indicating the therapeutic window of the compound.

Mechanism of Action

Current research suggests that the antimicrobial activity of this compound is, at least in part, attributable to its ability to inhibit specific microbial enzymes.

  • Antiviral: this compound has been shown to be a competitive inhibitor of HSV-1 DNA polymerase, a critical enzyme for viral replication.[2][3] Molecular docking studies have further elucidated the interaction of this compound with the active sites of HSV-1 DNA polymerase and HSV-2 protease.[4]

  • Antimycobacterial: In Mycobacterium tuberculosis, this compound inhibits two key enzymes: Uridine-5'-Diphosphate (UDP)-Galactopyranose Mutase (UGM) and arylamine-N-acetyltransferase (TBNAT).[1]

The precise molecular mechanisms and the impact of this compound on specific bacterial and fungal signaling pathways are still under investigation, and further research is required to fully elucidate these aspects.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antimicrobial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted for natural products and is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (media with inoculum)

  • Negative control (media only)

  • Solvent control (media with the highest concentration of DMSO used)

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the this compound dilutions and the positive and solvent controls. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Reading Results: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) compared to the positive control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells B->D C->D E Incubate at Appropriate Temperature D->E F Read MIC (Lowest concentration with no visible growth) E->F

Workflow for MIC Determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to ascertain the concentration of the antimicrobial agent that is lethal to the microorganism.

Materials:

  • Results from the MIC assay

  • Agar plates with appropriate growth medium

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto the surface of an agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

MBC_Workflow A MIC Plate with No Visible Growth B Aliquot from Wells A->B C Spread on Agar Plates B->C D Incubate Plates C->D E Count Colonies and Determine MBC D->E

Workflow for MBC Determination.
Protocol 3: Antiviral Plaque Reduction Assay (for HSV-1)

This assay is used to quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Materials:

  • This compound

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus-1 (HSV-1)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Carboxymethyl cellulose (CMC) or other overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero cells in 24-well plates and grow to confluency.

  • Virus Infection: Infect the cell monolayers with a known titer of HSV-1 (e.g., 100 plaque-forming units per well) for 1-2 hours.

  • Treatment: After infection, remove the virus inoculum and add an overlay medium containing various concentrations of this compound.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining: Fix the cells with a formalin solution and then stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The IC₅₀ is determined from the dose-response curve.

Plaque_Reduction_Workflow cluster_setup Cell Culture and Infection cluster_treatment Treatment and Incubation cluster_analysis Analysis A Seed Vero Cells B Infect with HSV-1 A->B C Add Overlay with This compound B->C D Incubate for Plaque Formation C->D E Fix and Stain Plaques D->E F Count Plaques and Calculate IC50 E->F

Workflow for Plaque Reduction Assay.

Signaling Pathways

While the direct enzymatic inhibition by this compound has been identified against certain viral and mycobacterial targets, its broader impact on microbial signaling pathways is an area requiring further investigation. Researchers are encouraged to explore the effects of this compound on key signaling cascades in bacteria and fungi to gain a deeper understanding of its mechanism of action. Potential areas of investigation include:

  • Bacterial Two-Component Systems: These systems are crucial for bacteria to sense and respond to environmental changes. Investigating the effect of this compound on the phosphorylation state of sensor kinases and response regulators could reveal a novel mechanism of action.

  • Fungal MAP Kinase Pathways: These pathways are central to fungal development, stress response, and virulence. Assessing the phosphorylation status of key MAP kinases (e.g., Hog1, Mpk1) in the presence of this compound could provide insights into its antifungal mode of action.

Currently, there is a lack of direct evidence in the published literature specifically linking this compound to the modulation of these or other signaling pathways in bacteria and fungi.

Signaling_Hypothesis cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell PsoromicAcid This compound TCS Two-Component System PsoromicAcid->TCS Inhibition? MAPK MAP Kinase Pathway PsoromicAcid->MAPK Modulation? Response Cellular Response (e.g., Virulence, Biofilm) TCS->Response FungalResponse Cellular Response (e.g., Stress Adaptation) MAPK->FungalResponse

Hypothesized Targets for this compound.

Conclusion

This compound presents a promising natural product for the development of new antimicrobial agents. The provided data and protocols offer a foundation for further research into its efficacy and mechanism of action. A critical area for future investigation is the elucidation of its effects on microbial signaling pathways, which will be instrumental in understanding its full therapeutic potential.

References

Psoromic Acid: A Promising Natural Compound in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Psoromic acid, a naturally occurring depsidone found predominantly in lichens, has emerged as a molecule of significant interest in the field of drug discovery.[1][2] Its diverse biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties, position it as a valuable lead compound for the development of novel therapeutics.[1][3] This document provides a detailed overview of the applications of this compound, complete with quantitative data, experimental protocols, and visual representations of its mechanisms of action.

Biological Activities and Therapeutic Potential

This compound has demonstrated a broad spectrum of pharmacological effects, making it a versatile candidate for targeting various diseases.

Anticancer Activity: this compound exhibits cytotoxic effects against several cancer cell lines.[4][5] Studies have shown its potential in treating glioblastoma, one of the most aggressive forms of brain cancer.[4][5][6] It has also been investigated for its activity against liver, pancreatic, and gastric cancer cells, as well as leukemia.[7] The proposed mechanism involves the inhibition of tumor cell proliferation.[7]

Antimicrobial and Antimycobacterial Activity: The compound has shown notable antibacterial activity, particularly against Streptococcus gordonii and Porphyromonas gingivalis.[2][8] Furthermore, it displays potent antimycobacterial effects against multiple strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][9] Its mechanism in this context involves the inhibition of key enzymes essential for mycobacterial cell wall synthesis and metabolism, namely UDP-galactopyranose mutase (UGM) and arylamine-N-acetyltransferase (TBNAT).[1][2][9]

Antiviral Activity: this compound has been identified as a potent antiviral agent, particularly against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[3][] It effectively inhibits viral replication and has been shown to inactivate HSV-1 DNA polymerase, a critical enzyme for the virus's life cycle.[2][3] Combination studies with acyclovir, a standard antiviral drug, have demonstrated synergistic effects, suggesting its potential in combination therapies.[2][3]

Enzyme Inhibition: A key aspect of this compound's therapeutic potential lies in its ability to selectively inhibit various enzymes. It is a potent and selective inhibitor of Rab geranylgeranyl transferase (RabGGTase), an enzyme implicated in cancer and osteoporosis.[11][12] Additionally, it inhibits 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase and angiotensin-converting enzyme (ACE), suggesting potential applications in cardiovascular disease management.[13][14]

Antioxidant Properties: this compound demonstrates significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation, comparable to other known antioxidants.[1][2][13]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound from various studies, allowing for easy comparison of its efficacy across different targets.

Table 1: Anticancer and Cytotoxic Activity of this compound

Cell LineActivityIC50 ValueReference
U87MG (Glioblastoma)Cytotoxicity56.22 mg/L[4][5]
PRCC (Rat Primary Brain Cells)Cytotoxicity79.40 mg/L[1][4]

Table 2: Antimicrobial and Antiviral Activity of this compound

Organism/VirusActivityMIC/IC50/EC50 ValueReference
Mycobacterium tuberculosis (strains)Antimycobacterial3.2 - 4.1 µM (MIC)[9]
Streptococcus gordonii DL1Antibacterial11.72 µg/mL (MIC)[2]
Porphyromonas gingivalis ATCC 33277Antibacterial5.86 µg/mL (MIC)[2]
Herpes Simplex Virus-1 (HSV-1)Antiviral1.9 µM (IC50)[2][3]
Herpes Simplex Virus-2 (HSV-2)Antiviral2.7 µM (EC50)[3]
HSV-1 (in combination with Acyclovir)Antiviral1.1 µM (IC50)[2][3]
HSV-2 (in combination with Acyclovir)Antiviral1.8 µM (EC50)[3]

Table 3: Enzyme Inhibitory Activity of this compound

EnzymeInhibition TypeIC50/Inhibition %Reference
Rab Geranylgeranyl Transferase (RabGGTase)Selective1.3 µM (IC50)[11][12]
UDP-Galactopyranose Mutase (UGM)-85.8% inhibition at 20 mM[1][2][9]
Arylamine-N-acetyltransferase (TBNAT)-8.7 µM (IC50)[1][2][9]
HSV-1 DNA PolymeraseCompetitive0.7 µM (IC50)[2][3]
HMG-CoA Reductase (HMGR)Competitive-[13][14]
Angiotensin Converting Enzyme (ACE)Mixed-[13][14]

Table 4: Antioxidant Activity of this compound

AssayIC50 ValueReference
Free Radical Scavenging0.271 mg/mL[1][2]
Nitric Oxide Radical Scavenging0.21 mg/mL[1][2]
Lipid Peroxidation Inhibition0.174 mg/mL[1][2]
DPPH Radical Scavenging17.36 mM (EC50)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of this compound.

Protocol 1: Determination of Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., U87MG) and normal cell lines (e.g., PRCC)[4]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]

  • Treatment: Prepare various concentrations of this compound (e.g., 2.5, 5, 10, 20, and 40 mg/L) in the culture medium.[4] Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimycobacterial Susceptibility Testing (Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis.

Materials:

  • This compound

  • Mycobacterium tuberculosis strains[9]

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microplates

  • Resazurin solution

  • Isoniazid (as a standard drug)[9]

Procedure:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the 7H9 broth in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 7-10 days.

  • Resazurin Addition: Add resazurin solution to each well and incubate for another 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Protocol 3: Antiviral Plaque Reduction Assay

Objective: To evaluate the inhibitory effect of this compound on HSV-1 replication.[2]

Materials:

  • This compound

  • Vero cells

  • Herpes Simplex Virus-1 (HSV-1)

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% FBS

  • Carboxymethyl cellulose (CMC) or Methylcellulose

  • Crystal violet solution

  • 6-well plates

Procedure:

  • Cell Monolayer: Seed Vero cells in 6-well plates and grow until a confluent monolayer is formed.

  • Virus Infection: Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with DMEM containing 2% FBS, CMC, and different concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours until plaques are visible.

  • Plaque Staining: Fix the cells with a formalin solution and then stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.

Protocol 4: HSV-1 DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory activity of this compound on HSV-1 DNA polymerase.[3]

Materials:

  • This compound

  • Purified or extracted HSV-1 DNA polymerase[3]

  • Reaction buffer (containing Tris-HCl, MgCl2, KCl, DTT)

  • Activated calf thymus DNA (as template-primer)

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • Radiolabeled [3H]-dTTP

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, activated DNA, unlabeled dNTPs, and [3H]-dTTP.

  • Inhibition Assay: Add varying concentrations of this compound to the reaction mixture. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding the HSV-1 DNA polymerase.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[3]

  • Reaction Termination: Stop the reaction by adding cold TCA.[3]

  • Precipitation and Filtration: Precipitate the DNA on ice and collect the precipitate on glass fiber filters.

  • Radioactivity Measurement: Wash the filters, dry them, and measure the incorporated radioactivity using a liquid scintillation counter.[3]

  • Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can aid in understanding the role of this compound in drug discovery.

experimental_workflow cluster_extraction Source and Isolation cluster_screening Biological Screening cluster_development Drug Development Pathway Lichen Lichen Source (e.g., Usnea complanata) Extraction Solvent Extraction Lichen->Extraction Purification Chromatographic Purification Extraction->Purification Psoromic_Acid Purified This compound Purification->Psoromic_Acid Anticancer Anticancer Assays (MTT, LDH) Psoromic_Acid->Anticancer Antimicrobial Antimicrobial Assays (MIC) Psoromic_Acid->Antimicrobial Antiviral Antiviral Assays (Plaque Reduction) Psoromic_Acid->Antiviral Enzyme Enzyme Inhibition Assays Psoromic_Acid->Enzyme Lead_Opt Lead Optimization Anticancer->Lead_Opt Antimicrobial->Lead_Opt Antiviral->Lead_Opt Enzyme->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Therapeutic Agent Clinical->Drug

Caption: Workflow from lichen source to potential drug development.

antimycobacterial_moa Psoromic_Acid This compound UGM UDP-Galactopyranose Mutase (UGM) Psoromic_Acid->UGM inhibits TBNAT Arylamine N-acetyltransferase (TBNAT) Psoromic_Acid->TBNAT inhibits Cell_Wall Mycobacterial Cell Wall Synthesis UGM->Cell_Wall Metabolism Essential Metabolic Pathways TBNAT->Metabolism Growth_Inhibition Inhibition of Mycobacterial Growth Cell_Wall->Growth_Inhibition disruption leads to Metabolism->Growth_Inhibition disruption leads to Inhibition Inhibition

Caption: Mechanism of action of this compound against M. tuberculosis.

antiviral_moa cluster_virus Herpes Simplex Virus (HSV) Replication Cycle HSV_Entry Virus Entry and Uncoating Viral_DNA_Rep Viral DNA Replication HSV_Entry->Viral_DNA_Rep Assembly Virion Assembly and Egress Viral_DNA_Rep->Assembly HSV_DNA_Polymerase HSV DNA Polymerase Viral_DNA_Rep->HSV_DNA_Polymerase catalyzes Inhibition_Node Replication Inhibited HSV_DNA_Polymerase->Inhibition_Node Psoromic_Acid This compound Psoromic_Acid->HSV_DNA_Polymerase competitively inhibits

Caption: Antiviral mechanism of this compound against HSV.

Conclusion

This compound stands out as a multifaceted natural product with substantial potential for drug development. Its efficacy against a range of challenging targets, from multidrug-resistant bacteria to aggressive cancers and persistent viral infections, underscores its importance. The data and protocols presented here offer a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this promising lichen-derived compound. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical and clinical studies to translate its in vitro activities into tangible clinical benefits.

References

"protocol for testing Psoromic acid cytotoxicity"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Psoromic acid, a naturally occurring depsidone found in lichens, has garnered significant interest in the scientific community for its potential therapeutic properties, including its cytotoxic effects on cancer cells. This document provides a comprehensive set of protocols for evaluating the cytotoxicity of this compound in vitro. The methodologies detailed herein are designed to be robust and reproducible, enabling researchers to accurately assess the compound's efficacy and elucidate its mechanism of action. The protocols cover essential assays for determining cell viability, membrane integrity, and the induction of apoptosis.

Key Concepts in this compound Cytotoxicity

This compound has been shown to exhibit cytotoxic activity against various cancer cell lines. A review of existing literature indicates that its mechanism of action involves the induction of apoptosis, a form of programmed cell death. This process is characterized by specific morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of enzymes known as caspases. One study has specifically highlighted the activation of caspase-3 and subsequent DNA fragmentation in hepatocytes treated with this compound[1]. Furthermore, some studies have reported low cytotoxicity in terms of lactate dehydrogenase (LDH) release, suggesting that the primary mode of cell death is not necrosis[1].

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in different cell lines. This data is crucial for designing experiments with relevant concentration ranges.

Cell LineCell TypeAssayIncubation TimeIC50 (µg/mL)IC50 (µM)¹Reference
U87MGHuman GlioblastomaMTT48 hours56.22~158.1[2]
PRCCPrimary Rat Cerebral CortexMTT48 hours79.40~223.3[2]
VeroMonkey Kidney EpithelialNeutral Red UptakeNot Specified> 110.3> 310[3]
HepatocytesNot SpecifiedNot SpecifiedNot Specified10~28.1[1]

¹Calculated based on a molecular weight of 358.31 g/mol for this compound.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. The final concentration of DMSO should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100% The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • LDH cytotoxicity detection kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include positive controls for maximum LDH release by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated - Absorbance of vehicle) / (Absorbance of maximum LDH release - Absorbance of vehicle)] x 100%

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding psoromic_acid_prep This compound Dilution treatment Incubation with this compound psoromic_acid_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treatment->apoptosis_assay data_analysis IC50 Determination & Mechanism Elucidation mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway of this compound-Induced Apoptosis

While the complete signaling pathway of this compound-induced apoptosis is still under investigation, based on the current knowledge of apoptosis and the reported activation of caspase-3, a plausible pathway can be proposed. This compound may induce cellular stress, leading to the activation of the intrinsic (mitochondrial) pathway of apoptosis.

apoptosis_pathway Psoromic_Acid This compound Cellular_Stress Cellular Stress Psoromic_Acid->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis Bcl2 Bcl-2/Bcl-xL Bcl2->Bax_Bak

References

Psoromic Acid: A Potent Natural Enzyme Inhibitor for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Psoromic acid, a naturally occurring lichen metabolite, has emerged as a promising candidate in drug discovery due to its potent inhibitory activity against a range of clinically relevant enzymes. This depsidone, commonly found in lichens of the genera Usnea and Rhizoplaca, has demonstrated a variety of biological activities, including antiviral, antibacterial, and cardiovascular-protective effects, primarily attributed to its ability to modulate enzyme function.[1] These application notes provide a comprehensive overview of the enzyme inhibitory potential of this compound, including quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Data Presentation: Enzyme Inhibition by this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound against various enzymes. This information is crucial for comparing its potency and selectivity, guiding further research and development.

Target EnzymeOrganism/VirusInhibition TypeIC50KiReference
DNA PolymeraseHerpes Simplex Virus 1 (HSV-1)Competitive0.7 µM0.3 µM[1][2]
HMG-CoA ReductaseNot SpecifiedCompetitiveNot SpecifiedNot Specified[1][3]
Angiotensin-Converting Enzyme (ACE)Not SpecifiedMixedNot SpecifiedNot Specified[1][3]
Uridine-5'-Diphosphate (UDP)-Galactopyranose Mutase (UGM)Mycobacterium tuberculosisNot Specified>20 mM (85.8% inhibition at 20 mM)Not Specified[4][5]
Arylamine-N-acetyltransferase (TBNAT)Mycobacterium tuberculosisNot Specified8.7 µMNot Specified[4][5]

Table 1: Summary of this compound's Enzyme Inhibitory Activity.

Target EnzymeThis compound IC50Standard InhibitorStandard Inhibitor IC50Reference
HSV-1 DNA Polymerase0.7 µMAphidicolin0.8 µM[1][2]
HSV-1 DNA Polymerase0.7 µMAcyclovir triphosphate0.9 µM[1][2]
TBNAT8.7 µMIsoniazid6.2 µM[4][5]

Table 2: Comparative Inhibitory Potency of this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its enzyme inhibitory potential.

Psoromic_Acid_Mechanism cluster_cholesterol Cholesterol Synthesis Pathway cluster_ras Renin-Angiotensin System HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Psoromic_Acid This compound HMG_CoA_Reductase_Inhibition HMG-CoA Reductase Psoromic_Acid->HMG_CoA_Reductase_Inhibition Inhibits ACE_Inhibition ACE Psoromic_Acid->ACE_Inhibition Inhibits

Caption: Inhibition of HMG-CoA reductase and ACE by this compound.

Enzyme_Inhibition_Workflow start Start: Hypothesis This compound inhibits Enzyme X reagents Prepare Reagents: - Purified Enzyme X - Substrate - this compound Stock - Assay Buffer start->reagents assay_setup Set up Enzyme Assay: - Control (no inhibitor) - Vehicle Control (DMSO) - this compound (serial dilutions) reagents->assay_setup incubation Incubate at Optimal Temperature assay_setup->incubation measurement Measure Enzyme Activity (e.g., Spectrophotometry, Fluorometry) incubation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->data_analysis kinetics Kinetic Studies: - Vary substrate concentration - Determine inhibition type (e.g., competitive) data_analysis->kinetics end End: Characterize this compound as an inhibitor of Enzyme X kinetics->end

References

Application Notes and Protocols for In Vivo Studies of Psoromic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoromic acid, a naturally occurring depsidone derived from lichens, has demonstrated significant biological activity in preclinical research.[1][2] In vitro studies have highlighted its potential as an anti-cancer and anti-viral agent, exhibiting cytotoxic effects against various cancer cell lines and inhibitory activity against viruses like Herpes Simplex Virus (HSV).[3][4][5][6] A patent has also suggested its potential for high bioavailability and stability, proposing its use in anti-tumor drug preparations.[7] However, a significant challenge for in vivo investigation of this compound is its poor aqueous solubility, a common characteristic of many lichen-derived metabolites.

These application notes provide a comprehensive guide for the formulation and in vivo evaluation of this compound. The protocols outlined below are based on available in vitro data and established methodologies for formulating and testing poorly soluble compounds in animal models.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of this compound, providing a basis for dose selection in preclinical in vivo studies.

Table 1: In Vitro Anti-cancer Activity of this compound

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
U87MGGlioblastoma56.22~157[3][8]
PRCCPrimary Rat Cerebral Cortex Cells79.40~222[1][8]

Table 2: In Vitro Anti-viral Activity of this compound

VirusAssayIC50 (µM)Selectivity Index (SI)Reference
HSV-1Plaque Reduction Assay1.9163.2[5][9]
HSV-1 (in combination with Acyclovir)Plaque Reduction Assay1.1281.8[5][9]
HSV-2Titer Reduction Assay2.7114.8[5][9]
HSV-2 (in combination with Acyclovir)Titer Reduction Assay1.8172.2[5][9]
HSV-1 DNA PolymeraseEnzyme Inhibition Assay0.7-[5][9]

Formulation Protocol for In Vivo Administration

Due to its hydrophobic nature, a formulation strategy to enhance the solubility of this compound is essential for in vivo studies. Based on methods successful for other poorly soluble lichen-derived compounds, the use of cyclodextrins is recommended.

Objective: To prepare a clear, sterile solution of this compound suitable for parenteral administration in animal models.

Materials:

  • This compound (solid)

  • 2-Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile Water for Injection (WFI)

  • Dimethyl sulfoxide (DMSO, optional, for initial stock)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • pH meter

Protocol:

  • Stock Solution Preparation (Optional):

    • For initial solubilization, a small amount of a co-solvent like DMSO can be used.

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution. Note: The final concentration of DMSO in the injectable formulation should be kept to a minimum, typically below 5-10%, to avoid toxicity.

  • HPβCD Solution Preparation:

    • Prepare a 10-40% (w/v) solution of HPβCD in Sterile Water for Injection. A 10% solution has been shown to be effective for similar compounds.

    • Gently warm the solution (to no more than 40°C) and stir until the HPβCD is completely dissolved.

  • This compound Formulation:

    • Slowly add the this compound stock solution (or solid this compound directly, if not using a co-solvent) to the HPβCD solution while continuously stirring.

    • If a precipitate forms, continue stirring and gently warm the solution. Sonication can also be used to aid dissolution.

    • Once the this compound is completely dissolved, allow the solution to cool to room temperature.

    • Adjust the pH of the final formulation to a physiologically compatible range (e.g., pH 7.0-7.4) if necessary, using sterile solutions of NaOH or HCl.

  • Sterilization and Storage:

    • Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.

    • Store the prepared formulation at 4°C, protected from light.

    • Conduct a stability study to determine the shelf-life of the formulation under these storage conditions.

Experimental Protocols for In Vivo Studies

The following are proposed protocols for the in vivo evaluation of this compound. These should be adapted based on the specific research question and animal model.

Dose-Range Finding and Maximum Tolerated Dose (MTD) Study

Objective: To determine the safe and tolerated dose range of this compound in the selected animal model (e.g., mice).

Animal Model: Female athymic nude mice (4-6 weeks old).

Protocol:

  • Acclimate the animals for at least one week before the start of the experiment.

  • Divide the animals into groups (n=3-5 per group).

  • Prepare the this compound formulation as described above at various concentrations.

  • Administer a single dose of this compound via the intended route of administration (e.g., intraperitoneal (IP) or intravenous (IV) injection). Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50 mg/kg). Include a vehicle control group.

  • Monitor the animals daily for signs of toxicity, including changes in body weight, food and water intake, behavior, and any adverse clinical signs.

  • The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

Protocol:

  • Administer a single dose of the this compound formulation via IV and oral (PO) gavage to different groups of animals.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).

In Vivo Efficacy (Pharmacodynamic - PD) Study in a Xenograft Cancer Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.

Animal Model: Athymic nude mice bearing subcutaneous U87MG glioblastoma xenografts.

Protocol:

  • Inject U87MG cells subcutaneously into the flank of each mouse.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 per group).

  • Administer this compound at one or two doses below the MTD (e.g., daily or every other day) via IP or IV injection. Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapeutic agent).

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Evaluate the anti-tumor efficacy based on tumor growth inhibition.

Visualizations

Signaling Pathway Diagram

Psoromic_Acid_Signaling_Pathway cluster_cell Cancer Cell This compound This compound mTOR mTOR This compound->mTOR Inhibition Cell Membrane Cell Membrane Proliferation Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits PI3K/Akt PI3K/Akt PI3K/Akt->mTOR Activation

Caption: Hypothetical signaling pathway of this compound in cancer cells.

Experimental Workflow Diagrams

Formulation_Workflow Weigh this compound Weigh this compound Dissolve in DMSO (optional) Dissolve in DMSO (optional) Weigh this compound->Dissolve in DMSO (optional) Prepare HPβCD Solution Prepare HPβCD Solution Dissolve in DMSO (optional)->Prepare HPβCD Solution Mix and Dissolve Mix and Dissolve Prepare HPβCD Solution->Mix and Dissolve Sterile Filtration Sterile Filtration Mix and Dissolve->Sterile Filtration Final Formulation Final Formulation Sterile Filtration->Final Formulation

Caption: Workflow for the formulation of this compound for in vivo studies.

In_Vivo_Efficacy_Workflow Implant Tumor Cells Implant Tumor Cells Tumor Growth Monitoring Tumor Growth Monitoring Implant Tumor Cells->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Tumor and Body Weight Measurement Tumor and Body Weight Measurement Treatment Administration->Tumor and Body Weight Measurement Endpoint Analysis Endpoint Analysis Tumor and Body Weight Measurement->Endpoint Analysis

Caption: Experimental workflow for an in vivo efficacy study.

References

"Psoromic acid applications in biotechnology"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Psoromic acid, a naturally occurring depsidone isolated from various lichen species such as Usnea complanata and Rhizoplaca melanophthalma, has emerged as a promising bioactive compound with multifaceted applications in biotechnology.[1] Its diverse pharmacological properties, including anticancer, antimicrobial, antioxidant, and antiviral activities, have garnered significant interest within the scientific community. This document provides a comprehensive overview of the current understanding of this compound's biotechnological applications, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Anticancer Applications

This compound has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.

Quantitative Data: Anticancer Activity of this compound
Cell LineCancer TypeIC50 ValueReference
U87MGHuman Glioblastoma56.22 mg/L[1]
PRCCRat Primary Renal Cell Carcinoma79.40 mg/L[1]
QGYHuman Hepatocellular Carcinoma0.96 µM
PANC-1Human Pancreatic CancerNot specified
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of the cytotoxic effect of this compound on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., U87MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Signaling Pathway: Hypothetical Apoptosis Induction by this compound

While the precise molecular pathway of this compound-induced apoptosis is still under investigation, based on its known effects and the mechanisms of similar natural compounds, a hypothetical pathway can be proposed. This compound may induce apoptosis through the intrinsic mitochondrial pathway, characterized by the regulation of the Bax/Bcl-2 protein ratio and the subsequent activation of executioner caspases like caspase-3.

G Psoromic_Acid This compound Bax Bax (Pro-apoptotic) Psoromic_Acid->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Psoromic_Acid->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Antimicrobial and Antiviral Applications

This compound exhibits a broad spectrum of antimicrobial activity against various pathogenic bacteria and has also shown promising antiviral properties, particularly against Herpes Simplex Virus (HSV).

Quantitative Data: Antimicrobial and Antiviral Activity of this compound
Organism/VirusActivityValueReference
Streptococcus gordonii DL1MIC11.72 µg/mL
Porphyromonas gingivalis ATCC 33277MIC5.86 µg/mL
Mycobacterium tuberculosis (TBNAT enzyme)IC508.7 µM[1]
Herpes Simplex Virus-1 (HSV-1)IC501.9 µM[1]
Herpes Simplex Virus-2 (HSV-2)EC502.7 µM[1]
HSV-1 DNA PolymeraseIC500.7 µM[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., S. gordonii)

  • Appropriate broth medium (e.g., Tryptic Soy Broth)

  • Sterile 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.

  • Perform serial two-fold dilutions of this compound in the 96-well plate, with each well containing 100 µL of the diluted compound.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth. The turbidity can also be measured using a microplate reader.

Experimental Workflow: Plaque Reduction Assay for Antiviral Activity

This workflow illustrates the key steps in a plaque reduction assay to evaluate the antiviral activity of this compound against HSV-1.

G Start Start: Vero Cell Monolayer Infection Infect with HSV-1 (100 PFU/well) Start->Infection Treatment Add this compound (Serial Dilutions) Infection->Treatment Incubation Incubate for 72h at 37°C Treatment->Incubation Staining Fix and Stain Cells (e.g., Crystal Violet) Incubation->Staining Counting Count Plaques Staining->Counting Analysis Calculate % Inhibition and IC50 Counting->Analysis

Caption: Workflow of a plaque reduction assay for antiviral testing.

Antioxidant and Anti-inflammatory Applications

This compound exhibits potent antioxidant properties by scavenging free radicals and has demonstrated anti-inflammatory effects, suggesting its potential in mitigating oxidative stress-related conditions.

Quantitative Data: Antioxidant Activity of this compound
AssayActivityIC50/EC50 ValueReference
DPPH Radical ScavengingIC500.271 mg/mL[1]
DPPH Radical ScavengingEC5017.36 mM[1]
Nitric Oxide Radical ScavengingIC500.21 mg/mL[1]
Lipid Peroxidation InhibitionIC500.174 mg/mL[1]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Prepare a blank containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • Determine the IC50 value, which is the concentration of this compound that scavenges 50% of the DPPH radicals.

Signaling Pathway: Hypothetical Anti-inflammatory Action of this compound

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways. While direct evidence for this compound is limited, it is plausible that it exerts its anti-inflammatory effects through similar mechanisms.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway (e.g., p38) Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Psoromic_Acid This compound Psoromic_Acid->MAPK_Pathway Inhibits Psoromic_Acid->NFkB_Pathway Inhibits Proinflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) MAPK_Pathway->Proinflammatory_Mediators Induces NFkB_Pathway->Proinflammatory_Mediators Induces Inflammation Inflammation Proinflammatory_Mediators->Inflammation

Caption: Hypothetical anti-inflammatory mechanism of this compound.

Conclusion

This compound stands out as a versatile natural product with significant potential in various biotechnological fields. Its demonstrated anticancer, antimicrobial, antioxidant, and antiviral properties warrant further investigation to fully elucidate its mechanisms of action and to explore its therapeutic and commercial potential. The protocols and data presented here serve as a valuable resource for researchers and professionals in the fields of drug discovery and development, encouraging further exploration of this remarkable lichen-derived compound.

References

Troubleshooting & Optimization

"improving Psoromic acid extraction yield from lichens"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Psoromic Acid Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance, troubleshoot common experimental issues, and optimize extraction yields from lichens.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest? A1: this compound is a secondary metabolite, specifically a depsidone, produced by various lichen species.[1] It is of significant research interest due to its wide range of biological activities, including potential antioxidant, cardiovascular-protective, and antiherpetic properties.[2][3]

Q2: Which lichen species are common sources of this compound? A2: this compound can be found in several lichen genera. Species known to produce it include those from the genera Usnea, Rhizocarpon, and Pseudevernia.[4][5][6] For example, Usnea complanata and Rhizocarpon geographicum have been cited as sources.[4][6]

Q3: What are the main factors influencing the yield of this compound extraction? A3: The primary factors include the choice of lichen species, the extraction method employed, the type of solvent used, the extraction time, and the temperature. Pre-treatment of the lichen material, such as drying and grinding, also plays a crucial role in improving extraction efficiency.

Q4: Which solvents are most effective for extracting this compound? A4: Acetone is widely reported as one of the most effective solvents for extracting this compound and other lichen acids.[5][7][8] Other common solvents include ethanol, methanol, and ethyl acetate. The choice of solvent often depends on the specific extraction technique and the desired purity of the initial extract.[5][9] Methanol is often effective for polar compounds, which can enhance the yield of certain phenolics.[9]

Q5: How can I confirm the presence and purity of this compound in my extract? A5: High-Performance Liquid Chromatography (HPLC) is the standard method for identifying and quantifying this compound.[10][11] The compound is identified by its specific retention time compared to a known standard.[10] For instance, in one described system, this compound had a retention time of 3.3 minutes.[10] UV/VIS spectroscopy can also be used for characterization, with this compound showing characteristic absorption peaks.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction and purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No this compound Yield 1. Incorrect lichen species or low concentration in the collected sample. 2. Inefficient extraction method. 3. Inappropriate solvent selection. 4. Insufficient extraction time or temperature. 5. Poor pre-treatment of lichen material (e.g., not finely ground).1. Verify lichen species identification. Test a small sample with a standardized method before large-scale extraction. 2. Switch to a more efficient method like Soxhlet or Ultrasound-Assisted Extraction (UAE).[12][13] 3. Use a proven solvent like acetone or perform small-scale solvent screening (e.g., acetone, ethanol, ethyl acetate).[7] 4. Optimize time and temperature for your chosen method. For example, heat reflux extraction may require 60 minutes at the solvent's boiling point.[7] 5. Ensure the dried lichen thalli are ground to a fine, homogenous powder to maximize surface area for solvent penetration.
Extract Contains Many Impurities 1. Solvent is not selective enough, co-extracting other metabolites. 2. Extraction temperature is too high, causing degradation or extraction of unwanted compounds. 3. Contamination during sample handling or processing.1. Use a more selective solvent. Sometimes a less polar solvent can reduce the co-extraction of highly polar impurities.[14] 2. For heat-sensitive compounds, consider non-thermal methods like maceration or UAE at room temperature.[7][15] 3. Ensure all glassware is clean and use high-purity solvents. Filter the extract thoroughly post-extraction.
Difficulty in Purifying/Crystallizing this compound 1. Presence of oils or resinous compounds that inhibit crystallization. 2. The concentration of this compound in the crude extract is too low. 3. Incorrect solvent system used for recrystallization.1. "De-fat" the crude extract by washing with a non-polar solvent like hexane. Perform column chromatography for purification.[5] 2. Concentrate the crude extract further using a rotary evaporator before attempting purification. 3. Experiment with different solvent/anti-solvent systems for recrystallization. A common technique is to dissolve the extract in a good solvent (e.g., acetone) and slowly add a poor solvent (e.g., water or hexane) until precipitation occurs.
Inconsistent Results Between Batches 1. Variability in the lichen material (e.g., collection season, location). 2. Lack of standardization in the extraction protocol. 3. Inconsistent sample preparation (e.g., particle size).1. Standardize collection protocols. If possible, source lichen from the same location and season. 2. Strictly adhere to a validated Standard Operating Procedure (SOP) for all parameters: sample weight, solvent volume, time, temperature, etc. 3. Use a sieve to ensure a consistent particle size of the ground lichen material for each extraction.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method is critical for maximizing yield and efficiency. Modern techniques often offer significant advantages over traditional maceration.

MethodPrincipleTypical SolventsTimeTemperatureAdvantagesDisadvantages
Maceration Soaking the powdered lichen in a solvent at room temperature for an extended period.[16]Acetone, Ethanol, Methanol24 hours to several days[8][17]Room TemperatureSimple, low cost, suitable for heat-sensitive compounds.[16]Time-consuming, high solvent consumption, generally lower yield.[15]
Soxhlet Extraction Continuous extraction with a refluxing solvent, repeatedly passing fresh solvent over the sample.[12]Acetone, Ethanol, Hexane[5]4-24 hours[5]Solvent Boiling PointHigh extraction efficiency, exhaustive extraction.[12][15]Requires heating (risk of thermal degradation), consumes large amounts of solvent and time.[18]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt lichen cell walls, enhancing solvent penetration and mass transfer.[13]Ethanol, Acetone, Methanol10-60 minutes[7][13]Room Temp. to Mild Heat (~40°C)[19]Very fast, high yield, reduced solvent consumption, "green" technology.[13][20]Requires specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, causing cell rupture and rapid compound release.[21]Ethanol-water mixtures, Acetone2-45 minutes[22][23]Controlled (e.g., 40-60°C)[23]Extremely fast, high yield, reduced solvent use.[23]Requires microwave-transparent vessels, risk of overheating and degradation if not controlled.[23]

Experimental Protocols

Below are detailed methodologies for two common and effective extraction techniques.

Protocol 1: Soxhlet Extraction (Conventional Method)

This protocol is adapted from methodologies used for the exhaustive extraction of lichen secondary metabolites.[5]

1. Material Preparation: a. Air-dry the collected lichen thalli in a well-ventilated area away from direct sunlight. b. Grind the dried lichens into a fine powder using a blender or a mortar and pestle. c. Further dry the powder in an oven at 40-50°C for 2-4 hours to remove residual moisture.

2. Extraction Procedure: a. Accurately weigh 10-20 g of the dried lichen powder. b. Place the powder into a cellulose thimble and insert the thimble into the main chamber of the Soxhlet apparatus. c. Fill a round-bottom flask with 250 mL of acetone. d. Assemble the Soxhlet apparatus (flask, extractor, condenser) and place it on a heating mantle. e. Heat the solvent to a gentle boil. Allow the extraction to proceed for 8-12 hours, ensuring a consistent cycle of solvent reflux.

3. Filtration and Concentration: a. After extraction, allow the apparatus to cool completely. b. Transfer the acetone extract from the round-bottom flask to a beaker. c. Concentrate the extract under reduced pressure using a rotary evaporator at 40°C until a crude solid or semi-solid residue is obtained.

4. Purification (Column Chromatography): a. Prepare a silica gel (70-230 mesh) column using a non-polar solvent like n-hexane. b. Dissolve the crude extract in a minimal amount of the elution solvent and load it onto the column. c. Elute the column with a gradient of solvents, starting with less polar mixtures (e.g., dichloromethane:ethyl acetate 90:10) and gradually increasing polarity.[5] d. Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound. e. Combine the pure fractions and evaporate the solvent to yield purified this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) (Modern Method)

This protocol leverages the efficiency of ultrasonication for rapid and high-yield extraction.[13]

1. Material Preparation: a. Prepare finely ground, dried lichen powder as described in Protocol 1 (steps 1a-1c).

2. Extraction Procedure: a. Weigh 5 g of the dried lichen powder and place it in a 250 mL beaker or flask. b. Add 100 mL of 80% aqueous ethanol (a solid-to-liquid ratio of 1:20 g/mL). c. Place the beaker in an ultrasonic bath or use a high-intensity ultrasonic probe. d. Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C). If using a probe, set the amplitude to 80-100%.[13]

3. Filtration and Concentration: a. After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. b. To ensure complete extraction, the residue can be re-extracted with a fresh portion of the solvent. c. Combine the filtrates and concentrate them using a rotary evaporator at 40°C.

4. Quantification and Analysis: a. Dissolve a known amount of the dried crude extract in a suitable solvent (e.g., DMSO or methanol).[24] b. Analyze the sample using HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of water-methanol with 0.5% acetic acid) to quantify the this compound yield.[25]

Visualizations

The following diagrams illustrate key workflows and logical processes in this compound extraction.

Caption: General workflow for this compound extraction and analysis.

G start Problem: Low this compound Yield check_material Is lichen species correct & properly prepared? start->check_material check_solvent Is the solvent optimal? (e.g., Acetone) check_material->check_solvent Yes sol_material Solution: Verify species ID. Ensure fine grinding. check_material->sol_material No check_method Is the method efficient? (e.g., Maceration vs. UAE) check_solvent->check_method Yes sol_solvent Solution: Switch to a proven solvent like Acetone or Ethanol. check_solvent->sol_solvent No check_params Are time/temperature parameters optimized? check_method->check_params Yes sol_method Solution: Use a high-efficiency method like UAE or Soxhlet. check_method->sol_method No sol_params Solution: Increase extraction time or temperature per protocol. check_params->sol_params No end_node Yield Improved check_params->end_node Yes sol_material->end_node sol_solvent->end_node sol_method->end_node sol_params->end_node

Caption: Troubleshooting logic for low this compound yield.

References

"Psoromic acid stability and degradation pathways"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for psoromic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the handling, storage, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a naturally occurring β-orcinol depsidone, a type of polyphenolic compound commonly found in lichens, particularly those from Antarctica.[1] Its molecular formula is C18H14O8.[1] this compound is known for its various biological activities, including potential antiviral and antibacterial properties.[2]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in a range of organic solvents. Recommended solvents include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3][4] For preparing stock solutions, DMSO is often used; however, it may require warming and sonication to achieve higher concentrations.[5] It is advisable to prepare fresh solutions for experiments and to be aware that the solvent itself can influence the stability of the compound.[6][7]

Q3: What are the general stability concerns for this compound?

As a depsidone, this compound is susceptible to degradation under certain conditions. Key concerns include:

  • Hydrolysis: The ester bond in the depsidone structure can be susceptible to hydrolysis under acidic or basic conditions.

  • Thermal Stress: High temperatures can lead to the breakdown of the molecule. Notably, pyrolysis of this compound is known to produce phthalic anhydride.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, may cause degradation. This is a common issue for many phenolic compounds.

  • Oxidation: The phenolic hydroxyl groups may be susceptible to oxidation.

Q4: Are there any known specific degradation pathways for this compound?

Two specific degradation pathways have been noted in the literature:

  • Thermal Degradation: Pyrolysis can cause the depsidone ring to open and re-close into a grisan-type structure before fragmenting to form phthalic anhydride.[1]

  • Base-Catalyzed Methanolysis: In the presence of a base and methanol, this compound can undergo a Smiles rearrangement, which can lead to isomeric products and complicate degradation analysis.[1]

Troubleshooting Guides

This section provides practical guidance for addressing specific problems you might encounter during your experiments with this compound.

Problem 1: Inconsistent or unexpected experimental results.

Possible Cause: Degradation of this compound in your stock solution or during the experiment.

Troubleshooting Steps:

  • Check Solution Freshness: Prepare fresh solutions of this compound before each experiment, especially if you are working in aqueous buffers or protic solvents.

  • Solvent Selection: If you suspect solvent-induced degradation, consider using a less reactive, aprotic solvent. Refer to the solubility data in Table 1.

  • pH of Medium: The pH of your experimental medium can significantly impact stability. Depsidones can be unstable at neutral to alkaline pH. Consider buffering your medium to a slightly acidic pH if your experimental design allows.

  • Light Exposure: Protect your solutions from light by using amber vials or covering your containers with aluminum foil.

  • Temperature Control: Avoid exposing your solutions to high temperatures. Store stock solutions at -20°C or -80°C as recommended.[5]

Problem 2: Appearance of unknown peaks in my chromatogram (HPLC/LC-MS).

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Analyze a Fresh Sample: Run a chromatogram of a freshly prepared this compound solution to use as a reference.

  • Review Experimental Conditions:

    • Mobile Phase pH: If using a mobile phase with a neutral or basic pH, consider that this might be causing on-column degradation. An acidic mobile phase is often preferred for the analysis of phenolic compounds.

    • Temperature: Ensure the column oven and autosampler are not set to excessively high temperatures.

  • Perform a Forced Degradation Study: To tentatively identify if the new peaks are degradation products, you can perform a simple forced degradation study on a sample of this compound and compare the resulting chromatograms. (See Experimental Protocols section for a general procedure).

  • Mass Spectrometry Analysis: If using LC-MS, analyze the mass spectra of the unknown peaks. Degradation products may show masses corresponding to hydrolysis products, rearrangement isomers, or oxidation products.

Summary of this compound Solubility

SolventSolubility Information
DMSO Soluble, may require ultrasonic and warming for higher concentrations (e.g., 7.17 mg/mL).[5]
Chloroform Soluble.[3][4]
Dichloromethane Soluble.[3][4]
Ethyl Acetate Soluble.[3][4]
Acetone Soluble.[3][4]
Ethanol Soluble.
Water Sparingly soluble to practically insoluble.

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound to understand its stability profile. These should be adapted based on your specific analytical capabilities.

Protocol 1: General Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • HPLC or LC-MS system

  • UV-Vis spectrophotometer or photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Transfer 1 mL of the stock solution to a vial and heat in an oven at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a transparent vial to UV light (e.g., 254 nm) or in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: Analyze all samples (including a non-stressed control) by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. A starting point could be 95:5 (A:B) to 5:95 (A:B) over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis scan, likely around 254 nm and 310 nm).

  • Injection Volume: 10 µL.

Method Optimization:

  • Analyze the samples from the forced degradation study.

  • Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between the parent this compound peak and any degradation product peaks.

  • The use of a mass spectrometer (LC-MS) is highly recommended for identifying the mass of the degradation products, which can aid in their structural elucidation.

Degradation Pathways and Workflows

Potential Degradation Pathways of this compound

G Psoromic_Acid This compound Acid_Hydrolysis Acidic Conditions (e.g., HCl) Psoromic_Acid->Acid_Hydrolysis H+ Base_Hydrolysis Basic Conditions (e.g., NaOH) Psoromic_Acid->Base_Hydrolysis OH- Oxidation Oxidative Stress (e.g., H2O2) Psoromic_Acid->Oxidation [O] Thermal Thermal Stress (Heat) Psoromic_Acid->Thermal Δ Photo Photolytic Stress (UV Light) Psoromic_Acid->Photo Hydrolysis_Product Hydrolysis Product (Ester Bond Cleavage) Acid_Hydrolysis->Hydrolysis_Product Base_Hydrolysis->Hydrolysis_Product Rearrangement_Product Smiles Rearrangement Product Base_Hydrolysis->Rearrangement_Product Oxidized_Product Oxidized Products (Phenolic Groups) Oxidation->Oxidized_Product Thermal_Degradant Phthalic Anhydride & Other Fragments Thermal->Thermal_Degradant Photo_Degradant Photodegradation Products Photo->Photo_Degradant

Caption: Potential degradation pathways of this compound under different stress conditions.

Experimental Workflow for Stability Assessment

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Prep_Stock Prepare this compound Stock Solution (1 mg/mL) Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep_Stock->Stress_Conditions HPLC_Analysis Analyze by Stability-Indicating HPLC/LC-MS Method Stress_Conditions->HPLC_Analysis Peak_Purity Assess Peak Purity HPLC_Analysis->Peak_Purity Identify_Degradants Identify & Characterize Degradation Products HPLC_Analysis->Identify_Degradants Mass_Balance Calculate Mass Balance Identify_Degradants->Mass_Balance

Caption: A typical experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Psoromic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psoromic acid HPLC analysis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

FAQs and Troubleshooting Guides

Peak Shape Problems

Question: My this compound peak is tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing for acidic compounds like this compound in reverse-phase HPLC is a common issue. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.

Potential Causes and Solutions:

Potential Cause Solution
Secondary Silanol Interactions Uncapped silanol groups on the silica-based C18 column can interact with the acidic functional groups of this compound, causing tailing.
- Use an end-capped column: Ensure you are using a high-quality, end-capped C18 column.
- Lower the mobile phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous portion of your mobile phase to suppress the ionization of silanol groups. A pH of around 2.5-3.5 is often effective.
Mobile Phase pH Too High If the mobile phase pH is close to the pKa of this compound, you may observe peak tailing or splitting due to the presence of both ionized and non-ionized forms of the analyte. While the exact pKa of this compound is not readily available in the literature, related depsidones have acidic protons on their carboxylic acid and phenolic hydroxyl groups.
- Adjust mobile phase pH: As mentioned above, acidifying the mobile phase will ensure that this compound is in its neutral, protonated form, leading to better peak shape.
Column Overload Injecting too much sample can lead to peak distortion, including tailing.
- Reduce sample concentration: Dilute your sample and re-inject.
- Reduce injection volume: Decrease the volume of sample injected onto the column.
Column Contamination Buildup of strongly retained compounds from previous injections can create active sites that cause tailing.
- Flush the column: Use a strong solvent wash (e.g., 100% acetonitrile or methanol) to clean the column.
- Use a guard column: A guard column can help protect the analytical column from contaminants.[1]

Question: I am observing peak fronting for my this compound peak. What should I do?

Answer:

Peak fronting is less common than tailing for acidic compounds but can occur under certain conditions.

Potential Causes and Solutions:

Potential Cause Solution
Sample Overload This is the most common cause of peak fronting.
- Dilute the sample: Prepare a more dilute solution of your sample and inject again.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the peak to front.
- Dissolve the sample in the mobile phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.

Question: My this compound peak is split. What could be the reason?

Answer:

Split peaks can be frustrating and can arise from several issues, often related to the sample introduction or the column itself.

Potential Causes and Solutions:

Potential Cause Solution
Partially Blocked Column Frit Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly.
- Filter your samples and mobile phases: Use a 0.22 µm or 0.45 µm filter to remove any particulates.
- Reverse flush the column: Disconnect the column from the detector and flush it in the reverse direction with a compatible solvent.
Column Void or Channeling A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.
- Replace the column: This is often an indication that the column has reached the end of its life.
Injector Issues A partially blocked injector port or a damaged rotor seal can lead to improper sample injection and split peaks.
- Clean the injector: Follow the manufacturer's instructions for cleaning the injector port and needle.
- Replace the rotor seal: If cleaning does not resolve the issue, the rotor seal may need to be replaced.
Retention Time Variability

Question: The retention time of my this compound peak is shifting between injections. Why is this happening?

Answer:

Retention time instability can be caused by a variety of factors related to the HPLC system, mobile phase, and column.

Potential Causes and Solutions:

Potential Cause Solution
Inadequate Column Equilibration If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times can shift, especially in gradient elution.
- Increase equilibration time: Ensure the column is equilibrated for a sufficient time (e.g., 5-10 column volumes) between runs.
Mobile Phase Composition Changes Inconsistent mobile phase preparation or evaporation of the more volatile solvent can lead to changes in retention.
- Prepare fresh mobile phase: Make a new batch of mobile phase, ensuring accurate measurements.
- Cover solvent reservoirs: Use solvent reservoir caps to minimize evaporation.
Fluctuations in Column Temperature Temperature affects the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.
- Use a column oven: A thermostatically controlled column compartment will ensure a stable operating temperature.
Pump and Flow Rate Issues Leaks in the pump or check valve problems can cause an inconsistent flow rate, leading to retention time shifts.
- Check for leaks: Inspect all fittings for any signs of leakage.
- Prime the pump: Ensure the pump is properly primed and free of air bubbles.
Quantification and Sensitivity Issues

Question: I am seeing a poor signal-to-noise ratio for my this compound peak. How can I improve sensitivity?

Answer:

Low sensitivity can be due to a number of factors, from the sample itself to the detector settings.

Potential Causes and Solutions:

Potential Cause Solution
Low Sample Concentration The concentration of this compound in your sample may be below the detection limit of your method.
- Concentrate the sample: If possible, concentrate your sample extract.
- Increase injection volume: Be cautious with this, as it can lead to peak broadening if the injection volume is too large or the solvent is too strong.
Incorrect Detection Wavelength This compound, like other depsidones, has a UV absorbance spectrum. Using a suboptimal wavelength will result in lower sensitivity.
- Optimize the detection wavelength: Based on the UV spectrum of this compound, select the wavelength of maximum absorbance. For many lichen acids, this is in the range of 254-280 nm.
Detector Lamp Aging The performance of the detector lamp degrades over time, leading to decreased sensitivity and increased noise.
- Replace the detector lamp: Check the lamp's usage hours and replace it if it is near the end of its recommended lifetime.
This compound Instability This compound may degrade during sample preparation or analysis. It is known to undergo a Smiles rearrangement under basic conditions.
- Maintain acidic conditions: Ensure your sample extract and mobile phase are acidic to prevent degradation.
- Protect from light and heat: Store samples in amber vials and away from heat sources.

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol is a starting point for the analysis of this compound from lichen extracts. Optimization may be required based on your specific sample matrix and instrumentation.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Phosphoric Acid (or Formic Acid)

    • Solvent B: Methanol (or Acetonitrile)

  • Gradient Program:

    • A linear gradient is often effective for separating lichen secondary metabolites.[1] A typical starting gradient could be:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 100% B

      • 25-30 min: 100% B

      • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection: UV at 254 nm or 280 nm

  • Injection Volume: 10-20 µL

Sample Preparation from Lichen Thalli
  • Grinding: Grind the air-dried lichen thallus to a fine powder.

  • Extraction:

    • Accurately weigh about 100 mg of the powdered lichen into a vial.

    • Add 10 mL of a suitable solvent (e.g., acetone, methanol, or a mixture).

    • Extract using sonication for 30 minutes or by shaking overnight at room temperature.

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the initial mobile phase.

Visualizations

Troubleshooting Logic for Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_column Check Column Type (End-capped C18?) start->check_column adjust_ph Lower Mobile Phase pH (add 0.1% acid) check_column->adjust_ph Yes problem_solved Problem Solved check_column->problem_solved No, switch to end-capped column reduce_conc Reduce Sample Concentration / Injection Volume adjust_ph->reduce_conc Tailing persists adjust_ph->problem_solved Tailing resolved clean_column Clean Column (Strong Solvent Wash) reduce_conc->clean_column Tailing persists reduce_conc->problem_solved Tailing resolved clean_column->problem_solved If tailing is resolved

Caption: A logical workflow for troubleshooting peak tailing in this compound HPLC analysis.

General Experimental Workflow for this compound Analysis

experimental_workflow sample_collection Lichen Sample Collection sample_prep Sample Preparation (Grinding, Extraction, Filtration) sample_collection->sample_prep hplc_analysis HPLC Analysis (Gradient Elution on C18) sample_prep->hplc_analysis data_processing Data Processing (Peak Integration & Quantification) hplc_analysis->data_processing results Results data_processing->results

Caption: A simplified workflow for the HPLC analysis of this compound from lichen samples.

References

Technical Support Center: Optimization of Psoromic Acid Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Psoromic acid cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound for use in cell culture?

A1: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in 100% DMSO. For your experiments, this stock solution can be further diluted in your cell culture medium to the desired final concentration.

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.5% or less is generally considered safe for most cell lines, with ≤ 0.1% being ideal. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups, but without this compound.

Q3: How stable is this compound in cell culture medium?

A3: The stability of this compound in cell culture medium under standard incubation conditions (37°C, 5% CO2) should be determined empirically for long-term experiments. For typical cytotoxicity assays (24-72 hours), it is generally considered stable. However, for longer incubation periods, it is advisable to assess its stability, for example, by preparing fresh dilutions of the compound at different time points.

Q4: Which cytotoxicity assay is most suitable for this compound?

A4: Several cytotoxicity assays can be used to assess the effect of this compound, including MTT, XTT, and LDH release assays. The choice of assay may depend on the cell type and the specific research question. The MTT assay is a common colorimetric assay that measures metabolic activity, while the LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

Q5: Does this compound interfere with the MTT assay?

A5: While direct interference of this compound with the MTT assay has not been widely reported, it is a possibility with any test compound. Potential interference can occur if the compound chemically reduces the MTT reagent or interacts with the formazan product. It is recommended to include a control where this compound is added to the medium in the absence of cells to check for any direct reduction of MTT.

Troubleshooting Guides

Issue 1: Low or Inconsistent Cytotoxicity Observed
Question Possible Cause Suggested Solution
Are you sure your this compound is fully dissolved? This compound may precipitate out of solution when diluted from a DMSO stock into aqueous cell culture medium, especially at higher concentrations.Visually inspect your diluted solutions for any signs of precipitation. If precipitation is observed, try preparing a more dilute stock solution in DMSO or slightly increasing the final DMSO concentration (while staying within the safe limits for your cells). Gentle warming and vortexing of the stock solution before dilution may also help.
Is your cell seeding density optimal? If the cell density is too low, the signal-to-noise ratio in your assay may be poor. If it is too high, the cells may become confluent and enter a stationary growth phase, which can affect their sensitivity to cytotoxic agents.Optimize the cell seeding density for your specific cell line and the duration of the assay. Ensure that the cells in the untreated control wells are in the exponential growth phase at the end of the experiment.
Have you included appropriate controls? Without proper controls, it is difficult to interpret your results.Always include a vehicle control (cells treated with the same concentration of DMSO as your experimental groups) and a positive control (a known cytotoxic agent) to ensure that your assay is working correctly.
Issue 2: High Background Signal in the LDH Assay
Question Possible Cause Suggested Solution
Is there LDH activity in your serum supplement? Some batches of fetal bovine serum (FBS) can contain endogenous LDH, leading to a high background signal.Test your FBS for LDH activity before use. If the background is high, consider using a different batch of FBS or heat-inactivating the serum (56°C for 30 minutes), although heat inactivation may affect other serum components.
Are you lysing the cells in the "maximum LDH release" control completely? Incomplete lysis of the control cells will result in an underestimation of the maximum LDH release and an overestimation of the cytotoxicity in your experimental wells.Ensure that the lysis buffer is added to the control wells at the correct concentration and for a sufficient amount of time to achieve complete cell lysis. You can confirm lysis by observing the cells under a microscope.
Is there contamination in your cell culture? Microbial contamination can lead to cell lysis and the release of LDH, resulting in a high background signal.Regularly check your cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, sterile stock.

Data Presentation

This compound IC50 Values in Various Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
U87MGGlioblastoma4856.22 mg/L (~159 µM)[1]
PRCC (Primary Rat Cerebral Cortex)Normal Brain Cells4879.40 mg/L (~225 µM)[1]
VeroNormal Kidney EpithelialNot Specified>310[2]
HepatocytesNormal Liver Cells2411 µg/mL (~31 µM) (LDH release)[3]

Note: IC50 values can vary depending on the assay method, cell line, and experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound (typically in a serial dilution). Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in most commercial kits).

    • Background control: Medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (containing substrate and cofactor) from a commercial kit to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells, according to the kit's instructions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start seed Seed Cells in 96-well Plate start->seed adhere Allow Cells to Adhere (Overnight) seed->adhere treat Treat with this compound (Serial Dilutions) adhere->treat incubate Incubate (24, 48, or 72h) treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh measure Measure Absorbance mtt->measure ldh->measure calculate Calculate % Viability / Cytotoxicity measure->calculate ic50 Determine IC50 calculate->ic50

Caption: General experimental workflow for determining the cytotoxicity of this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress (mechanism under investigation) Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf1 Apaf1 Cytochrome c->Apaf1 Caspase9 Pro-Caspase-9 -> Caspase-9 Apaf1->Caspase9 activates Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves DNA_frag DNA Fragmentation Caspase3->DNA_frag leads to Apoptosis Apoptosis PARP->Apoptosis DNA_frag->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially induced by this compound.

References

Technical Support Center: Psoromic Acid Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Psoromic acid for use in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a naturally occurring lichen-derived compound with the molecular formula C18H14O8.[1] It has garnered significant interest in the scientific community due to its potential as an antibacterial, antiviral, and anticancer agent. However, this compound is a hydrophobic molecule, meaning it has poor solubility in water. This low aqueous solubility can lead to several challenges in bioassays, including:

  • Precipitation in aqueous media: When a concentrated stock solution of this compound in an organic solvent is diluted into aqueous cell culture media or buffer, it can precipitate out of solution. This reduces the actual concentration of the compound available to interact with cells or target molecules, leading to inaccurate and unreliable experimental results.

  • Inaccurate concentration determination: If the compound is not fully dissolved, the intended concentration in the bioassay will not be achieved, making it difficult to determine dose-response relationships.

  • Cellular toxicity from solvents: The use of high concentrations of organic solvents to dissolve this compound can be toxic to cells, confounding the interpretation of bioassay results.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in a range of organic solvents. The most commonly used and recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO) .[1][2] It is also reported to be soluble in ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1]

Q3: What is the maximum soluble concentration of this compound in DMSO?

The solubility of this compound in DMSO has been determined to be 7.17 mg/mL (20.01 mM) .[2] It is important to note that achieving this concentration may require sonication and warming.[2] For practical purposes, preparing stock solutions at a slightly lower concentration (e.g., 10 mM) is often recommended to ensure complete dissolution.

Q4: How should I prepare a stock solution of this compound?

Preparing a high-concentration, stable stock solution is the first critical step. Here is a recommended protocol:

  • Determine the desired stock concentration: Aim for a stock concentration that is significantly higher (e.g., 1000x) than the final working concentration in your bioassay. This will allow for a small volume of the stock solution to be added to your aqueous media, minimizing the final concentration of the organic solvent.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound.

  • Aid dissolution: If necessary, facilitate dissolution by vortexing, sonicating in a water bath, and/or gentle warming (e.g., to 37°C). Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C to prevent repeated freeze-thaw cycles.[1] Generally, these solutions are usable for up to two weeks.[1] Before use, allow an aliquot to equilibrate to room temperature for at least one hour.[1]

Troubleshooting Guides

Scenario 1: this compound precipitates immediately upon dilution into aqueous media.

  • Problem: The rapid change in solvent polarity from a high concentration of organic solvent to the aqueous environment causes the hydrophobic this compound to "crash out" of solution.

  • Solutions:

    • Reduce the final solvent concentration: Ensure the final concentration of DMSO in your bioassay is as low as possible, ideally below 0.5% (v/v), and for sensitive cell lines, below 0.1% (v/v).[3]

    • Use serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium.

    • Slow, controlled addition: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or stirring. This can help to prevent localized high concentrations that promote precipitation.

    • Pre-warm the media: Warming the cell culture media or buffer to 37°C before adding the this compound stock can sometimes improve solubility.

Scenario 2: this compound precipitates over time during the bioassay.

  • Problem: The compound may be kinetically trapped in a supersaturated state upon initial dilution but will precipitate over time as it reaches its thermodynamic solubility limit in the aqueous medium.

  • Solutions:

    • Determine the kinetic solubility: Before conducting your main experiment, it is advisable to determine the maximum concentration of this compound that remains in solution in your specific bioassay medium over the intended duration of the experiment.

    • Use of co-solvents: In some cases, the addition of a small amount of a less polar, water-miscible co-solvent to the aqueous medium can help to maintain the solubility of hydrophobic compounds. However, the compatibility of any co-solvent with your specific assay and cell type must be carefully validated.

    • Consider formulation strategies: For persistent solubility issues, more advanced formulation strategies may be necessary. These can include the use of:

      • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in water.[4][5][6]

      • Protein binding: If your bioassay medium contains serum, the albumin and other proteins can help to bind and solubilize this compound. For serum-free conditions, the addition of purified bovine serum albumin (BSA) could be tested.

Quantitative Data Summary

ParameterValueSolvent/MediumNotes
Molecular Weight 358.30 g/mol --
Solubility in DMSO 7.17 mg/mL (20.01 mM)DMSORequires sonication and warming[2]
Example Working Stock 620 µM0.2% DMSO in deionized waterUsed for cytotoxicity assays[7]

Stock Solution Preparation Volumes (for a 10 mM stock in DMSO):

Mass of this compoundVolume of DMSO to Add
1 mg0.2791 mL
5 mg1.3955 mL
10 mg2.7910 mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh out 1 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 279.1 µL of DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • If the this compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • Gentle warming to 37°C can also be applied if necessary.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller volumes and store at -20°C.

Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

    • 96-well plate

    • Plate reader capable of measuring absorbance or light scattering

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in your cell culture medium in a 96-well plate. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).

    • Include a vehicle control well containing only the cell culture medium with the same final DMSO concentration.

    • Incubate the plate under the same conditions as your planned bioassay (e.g., 37°C, 5% CO2) for the intended duration of the experiment.

    • At various time points, measure the absorbance or light scattering of each well at a wavelength where this compound does not absorb (e.g., 600 nm).

    • An increase in absorbance or light scattering compared to the vehicle control indicates precipitation.

    • The highest concentration of this compound that does not show a significant increase in absorbance or scattering is considered the kinetic solubility under your experimental conditions.

Visualizations

experimental_workflow Workflow for Preparing this compound for Bioassays cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve aid Vortex / Sonicate / Warm dissolve->aid store Store at -20°C aid->store dilute Dilute Stock in Aqueous Medium store->dilute check Visually Inspect for Precipitation dilute->check precipitate Precipitate Observed check->precipitate Yes no_precipitate Clear Solution check->no_precipitate No troubleshoot Go to Troubleshooting Guide precipitate->troubleshoot proceed Proceed with Bioassay no_precipitate->proceed

Caption: A flowchart outlining the key steps for preparing this compound stock and working solutions for bioassays.

troubleshooting_logic Troubleshooting this compound Precipitation cluster_immediate Immediate Actions cluster_advanced Advanced Strategies start Precipitation Observed in Bioassay Medium check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes slow_dilution Use slow, dropwise dilution with vortexing check_dmso->slow_dilution No kinetic_solubility Determine Kinetic Solubility reduce_dmso->kinetic_solubility slow_dilution->kinetic_solubility use_bsa Add BSA to serum-free medium kinetic_solubility->use_bsa use_cyclodextrin Use Cyclodextrins use_bsa->use_cyclodextrin

Caption: A decision tree for troubleshooting precipitation issues with this compound in bioassays.

References

Psoromic Acid Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from psoromic acid in biochemical assays. This compound, a naturally occurring lichen metabolite, possesses various biological activities but its phenolic structure also presents a risk for generating misleading results in common assay formats.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a β-orcinol depsidone, a class of polyphenolic compounds. Its structure contains features known to contribute to assay interference, such as phenol rings and a carboxylic acid group. These can lead to non-specific interactions with assay components, resulting in false-positive or false-negative readouts.

Q2: My compound, this compound, is showing activity in a primary screen. How can I be sure it's a genuine hit?

Initial hits from high-throughput screening (HTS) require rigorous validation to rule out assay artifacts. It is crucial to perform a series of counter-screens and orthogonal assays to confirm that the observed activity is specific to the intended biological target and not a result of interference with the assay technology itself.

Q3: Could this compound's color or fluorescent properties be affecting my results?

Yes, like many natural products, this compound may possess inherent spectroscopic properties that can interfere with assays relying on fluorescence or absorbance readouts. It is essential to measure the intrinsic fluorescence and absorbance of this compound at the excitation and emission wavelengths used in your assay to assess the potential for direct interference.

Q4: Are there specific types of assays that are more prone to interference by this compound?

Assays that are particularly susceptible to interference by phenolic compounds like this compound include:

  • Fluorescence-based assays: Due to potential fluorescence quenching or inherent fluorescence of the compound.

  • Luciferase reporter gene assays: These are known to be sensitive to a variety of small molecule inhibitors that can act directly on the luciferase enzyme.[1]

  • Redox-sensitive assays: Assays involving enzymes sensitive to reactive oxygen species (ROS) can be affected by redox-cycling compounds.

  • Assays with protein-protein interactions: Compounds that form aggregates can non-specifically disrupt these interactions.

  • Peroxidase-based assays: The phenolic structure can interfere with the enzymatic reaction of horseradish peroxidase (HRP).

Troubleshooting Guides

Issue 1: Unexpected results in a fluorescence-based assay.

Symptom:

  • A decrease in fluorescence signal (quenching) that does not correlate with true inhibition.

  • An increase in fluorescence signal that is not related to the biological activity being measured.

Troubleshooting Steps:

  • Characterize Spectroscopic Properties: Measure the excitation and emission spectra of this compound alone at the assay concentration. This will determine if it has intrinsic fluorescence that could be contributing to the signal.

  • Perform a Quenching Control: In a cell-free version of your assay, add this compound to the fluorescent product and measure the signal over time. A rapid decrease in signal suggests fluorescence quenching.

  • Use an Orthogonal Assay: Validate your findings using an assay with a different detection method, such as a luminescence-based or absorbance-based readout, that is less prone to the specific interference.

Experimental Protocol: Fluorescence Interference Check

  • Prepare a solution of your fluorescent probe or product at the concentration used in the assay.

  • Dispense the solution into a microplate.

  • Add this compound at a range of concentrations tested in your primary assay.

  • Include a vehicle control (e.g., DMSO).

  • Read the fluorescence intensity immediately and after a typical assay incubation period.

  • A concentration-dependent decrease in fluorescence in the absence of the biological target indicates quenching.

Diagram: Troubleshooting Fluorescence Interference

Start Unexpected Fluorescence Signal with this compound CheckSpectra Measure this compound's Intrinsic Fluorescence/Absorbance Start->CheckSpectra Interference Significant Overlap? CheckSpectra->Interference QuenchingAssay Perform Quenching Control Assay Interference->QuenchingAssay No OrthogonalAssay Use Orthogonal Assay (e.g., Luminescence, Absorbance) Interference->OrthogonalAssay Yes QuenchingObserved Quenching Observed? QuenchingAssay->QuenchingObserved QuenchingObserved->OrthogonalAssay No FalsePositive Result is Likely a False Positive/Negative QuenchingObserved->FalsePositive Yes GenuineHit Result is More Likely a Genuine Hit OrthogonalAssay->GenuineHit

Caption: Workflow for troubleshooting fluorescence assay interference.

Issue 2: Suspected non-specific inhibition due to compound aggregation.

Symptom:

  • Inhibition is observed across multiple, unrelated assays.

  • The dose-response curve is unusually steep.

  • Inhibition is sensitive to the concentration of enzyme or protein in the assay.

Troubleshooting Steps:

  • Detergent-Based Counter-Screen: A common method to identify aggregation-based inhibition is to repeat the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[2] If the inhibitory activity of this compound is significantly reduced, it suggests that aggregation is the likely cause.

  • Centrifugation Assay: Aggregates can often be pelleted by centrifugation. Incubate this compound in the assay buffer, centrifuge at high speed, and then test the supernatant for activity. A loss of inhibitory activity in the supernatant points to aggregation.[3]

  • Dynamic Light Scattering (DLS): This technique directly measures the size of particles in a solution and can provide physical evidence of aggregate formation.[3]

Experimental Protocol: Detergent-Based Aggregation Assay

  • Prepare two sets of your standard biochemical assay.

  • To one set, add a non-ionic detergent (e.g., Triton X-100) to a final concentration of 0.01%.

  • Add this compound at various concentrations to both sets.

  • Include appropriate positive and negative controls for both conditions.

  • Measure the assay readout and compare the dose-response curves.

  • A significant rightward shift in the IC50 curve in the presence of detergent is indicative of aggregation-based inhibition.

Diagram: Identifying Aggregation-Based Inhibition

Start Suspected Aggregation-Based Inhibition by this compound DetergentAssay Perform Assay with and without 0.01% Triton X-100 Start->DetergentAssay ActivityReduced Inhibition Reduced with Detergent? DetergentAssay->ActivityReduced DLS Confirm with Dynamic Light Scattering (DLS) ActivityReduced->DLS Yes SpecificInhibitor Inhibition is Likely Specific ActivityReduced->SpecificInhibitor No Aggregator This compound is Likely an Aggregator DLS->Aggregator

Caption: Workflow for identifying aggregation-based inhibitors.

Issue 3: Interference in a Luciferase Reporter Gene Assay.

Symptom:

  • Unexpected increase or decrease in luminescence that does not align with the expected biological outcome.

  • High variability in results when using this compound.

Troubleshooting Steps:

  • Luciferase Inhibition Counter-Screen: Test this compound directly against purified luciferase enzyme in a cell-free assay. This will determine if the compound is a direct inhibitor of the reporter enzyme.

  • Use a Different Reporter: If possible, validate your findings using a different reporter system, such as β-galactosidase or a fluorescent protein.

  • Promoter and Cell Line Controls: Use a control plasmid with a constitutively active promoter to assess non-specific effects on transcription and translation. Also, test for general cytotoxicity of this compound in your cell line using an orthogonal viability assay (e.g., CellTiter-Glo®).

Experimental Protocol: Luciferase Inhibition Counter-Screen

  • In a cell-free buffer, combine purified luciferase enzyme and its substrate (e.g., luciferin for firefly luciferase).

  • Add this compound at a range of concentrations.

  • Include a known luciferase inhibitor as a positive control and a vehicle control.

  • Measure the luminescence signal.

  • A concentration-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.

Diagram: Troubleshooting Luciferase Assay Interference

Start Unexpected Luciferase Assay Results LuciferaseCounterScreen Perform Cell-Free Luciferase Inhibition Assay Start->LuciferaseCounterScreen DirectInhibition Direct Luciferase Inhibition? LuciferaseCounterScreen->DirectInhibition CytotoxicityAssay Assess Cell Viability (e.g., CellTiter-Glo) DirectInhibition->CytotoxicityAssay No Artifact Result is Likely an Artifact DirectInhibition->Artifact Yes Cytotoxic Compound is Cytotoxic? CytotoxicityAssay->Cytotoxic OrthogonalReporter Use Orthogonal Reporter (e.g., β-gal, GFP) Cytotoxic->OrthogonalReporter No Cytotoxic->Artifact Yes GenuineEffect Result May Be Genuine; Further Validation Needed OrthogonalReporter->GenuineEffect

Caption: Workflow for troubleshooting luciferase assay interference.

Quantitative Data Summary

While specific quantitative data on the interference potential of this compound is limited in the literature, the following table summarizes the known inhibitory activities of this compound against various enzymes. This data highlights its biological activity and the importance of distinguishing true inhibition from assay artifacts.

Target EnzymeAssay TypeIC50 / EC50 (µM)Inhibition TypeReference
HSV-1 DNA PolymeraseRadiolabeled nucleotide incorporation0.7Competitive[4]
HSV-1 ReplicationPlaque reduction assay1.9-[5]
HSV-2 ReplicationTiter reduction assay2.7-[5]

Conclusion

This compound is a biologically active molecule that, due to its phenolic nature, has the potential to interfere with a variety of biochemical assays. It is imperative for researchers to be aware of these potential artifacts and to employ a rigorous set of counter-screens and orthogonal assays to validate any observed activity. By systematically troubleshooting potential interferences such as fluorescence quenching, aggregation, and direct reporter enzyme inhibition, scientists can have greater confidence in their results and avoid pursuing false-positive hits.

References

"purification challenges of Psoromic acid from crude extracts"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Psoromic acid from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it commonly isolated?

This compound is a naturally occurring β-orcinol depsidone, a class of secondary metabolites found in lichens.[1] It is most frequently isolated from lichen species of the genera Usnea, Psoroma, and Alectoria.[2] A common source is Usnea complanata, where it often co-occurs with other lichen substances like usnic acid.[3][4]

Q2: What are the general steps for purifying this compound from a lichen source?

The purification process typically involves a multi-step approach that includes:

  • Extraction: Solid-liquid extraction of the dried lichen thalli using an organic solvent.

  • Prefractionation (Optional): Liquid-liquid partitioning or precipitation to remove highly nonpolar or polar impurities.

  • Chromatographic Separation: Primarily using column chromatography over a silica gel stationary phase.

  • Final Purification/Crystallization: Recrystallization of the this compound-rich fractions to obtain the pure compound.

  • Purity Analysis: Using techniques like HPLC and TLC to confirm the purity of the final product.

Q3: What are the most common impurities found in a crude extract containing this compound?

Common impurities depend on the lichen species but often include:

  • Other Lichen Acids: Structurally similar compounds such as usnic acid, atranorin, and norstictic acid are frequent co-contaminants.[5]

  • Fatty Acids and Lipids: Nonpolar compounds that are co-extracted.

  • Pigments: Chlorophylls and other lichen pigments.

  • Terpenoids and Steroids.

Experimental Protocols

Protocol 1: Extraction of this compound from Lichen Material

This protocol describes a general method for obtaining a crude extract enriched with this compound.

  • Preparation of Lichen Material:

    • Clean the collected lichen thalli of any debris (bark, soil, etc.).

    • Air-dry the lichen material thoroughly in a well-ventilated area, avoiding direct sunlight to prevent degradation of metabolites.

    • Grind the dried lichen into a coarse powder using a blender or a mill.

  • Solvent Extraction:

    • Place the powdered lichen material (e.g., 100 g) into a large Erlenmeyer flask or a Soxhlet apparatus.

    • Add a suitable solvent, such as acetone, in a ratio of approximately 1:10 (w/v) (e.g., 1 L of acetone for 100 g of lichen). Acetone is a common and effective solvent for extracting depsidones.[3]

    • Macerate the mixture by stirring at room temperature for 24-48 hours. For Soxhlet extraction, run for 8-12 hours.

    • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the lichen residue.

    • Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

    • Combine all the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-45°C to yield a semi-solid crude extract.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines the separation of this compound from the crude extract.

  • Preparation of the Column:

    • Select a glass column of appropriate size. A common rule of thumb is to use 30-100 g of silica gel for every 1 g of crude extract, depending on the complexity of the mixture.[6]

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).

    • Pour the slurry into the column and allow the silica to settle into a packed bed, ensuring no air bubbles are trapped.[7]

  • Sample Loading:

    • Dissolve the crude extract (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for "dry loading," adsorb the crude extract onto a small amount of silica gel (approx. 2-3 times the weight of the extract), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.[6]

  • Elution:

    • Begin elution with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (gradient elution).

    • A suggested gradient could be: Hexane -> Hexane:Ethyl Acetate (95:5 -> 90:10 -> 80:20, etc.) -> Ethyl Acetate. The exact solvent system should be optimized using Thin Layer Chromatography (TLC) beforehand.

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC using a suitable solvent system (see Table 1).

    • Visualize the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., 10% H₂SO₄ followed by heating).

    • Combine the fractions that contain pure this compound.

Protocol 3: Recrystallization of this compound

This protocol is for the final purification step.

  • Solvent Selection:

    • Choose a solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures. A mixed solvent system, such as Hexane/Acetone or Hexane/Ethyl Acetate, is often effective.[8]

  • Procedure:

    • Dissolve the combined, dried fractions containing this compound in a minimal amount of a hot "good" solvent (e.g., acetone or ethyl acetate).[9]

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering hot to remove the charcoal.

    • Slowly add a "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly turbid (cloudy).[10]

    • Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Troubleshooting Guides

Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation on Column 1. Inappropriate solvent system. 2. Column overloaded with sample. 3. Column packed improperly (channeling).1. Develop an optimal solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for this compound. 2. Reduce the amount of crude extract loaded onto the column. A general guide is a 1:30 to 1:100 ratio of extract to silica gel.[6] 3. Repack the column carefully, ensuring a homogenous bed without air bubbles.
Co-elution of this compound with Usnic Acid or Atranorin These compounds have similar polarities, making separation challenging.1. Use a shallow gradient during column chromatography, increasing the polarity very slowly. 2. Try a different solvent system. Adding a small amount of a third solvent (e.g., a few drops of acetic or formic acid to a hexane/ethyl acetate system) can alter selectivity. 3. Consider using preparative HPLC with a C18 (reversed-phase) column for higher resolution.[11]
This compound Not Eluting from the Column The mobile phase is not polar enough to displace the acidic this compound from the silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). 2. Add a small amount of acetic or formic acid (e.g., 0.1-1%) to the mobile phase to protonate the carboxylic acid group, reducing its interaction with the silica.
Streaking or Tailing of Spots on TLC Plate 1. Sample is too concentrated. 2. The compound is highly acidic and interacting strongly with the silica. 3. Impurities present in the sample.1. Dilute the sample before spotting on the TLC plate. 2. Add a small amount of acid (acetic or formic) to the developing solvent to improve the spot shape. 3. The sample may require further purification.
Crystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
This compound Fails to Crystallize (Oils Out) 1. Presence of impurities preventing lattice formation. 2. Solution is supersaturated, leading to rapid precipitation instead of crystallization. 3. Inappropriate solvent system.1. Re-purify the material by column chromatography. 2. Cool the solution more slowly. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. 3. Experiment with different solvent/anti-solvent combinations (e.g., Dichloromethane/Hexane, Acetone/Water).
Very Low Yield After Crystallization This compound has significant solubility in the mother liquor even at low temperatures.1. Cool the solution for a longer period or to a lower temperature. 2. Reduce the amount of solvent used for dissolving the compound initially. 3. Concentrate the mother liquor and attempt a second crystallization.
Stability and Yield Issues
Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Crude Extract 1. Insufficient extraction time or solvent volume. 2. Lichen material was not properly dried or ground.1. Increase the extraction time and/or perform additional extraction cycles. 2. Ensure the lichen is completely dry and finely powdered to maximize surface area for extraction.
Degradation of this compound This compound, like many depsidones, can be sensitive to pH, light, and heat. Base-catalyzed methanolysis can cause a Smiles rearrangement, leading to isomeric products.[1]1. Avoid high temperatures during solvent evaporation (keep below 45°C). 2. Avoid strongly basic conditions. Silica gel is slightly acidic, which is generally acceptable.[7] 3. Store extracts and purified compounds in the dark at low temperatures (-20°C) to prevent degradation.[12]

Data Presentation

Table 1: Recommended TLC Solvent Systems for this compound Analysis

Solvent System CompositionRatio (v/v/v)Application NotesReference
Toluene : 1,4-Dioxane : Acetic Acid180 : 45 : 5A standard system for separating various lichen acids.[3]
Toluene : Ethyl Acetate : Formic Acid139 : 83 : 8Another effective system for resolving depsidones and depsides.[3]
Hexane : Ethyl Acetate : Acetic Acid75 : 25 : 1A common system for adjusting polarity during column chromatography development. Good for separating moderately polar compounds.General Practice

Table 2: Purity and Yield Data (Illustrative)

Note: Specific yield and purity are highly dependent on the lichen source, collection time, and purification scale. The following are representative values.

Purification StageTypical Yield RangeTypical Purity RangeAnalytical Method
Crude Acetone Extract 5 - 15% (of dry lichen weight)10 - 40%HPLC
After Silica Gel Column 30 - 60% (from crude extract)85 - 95%HPLC
After Recrystallization 70 - 90% (from column fractions)>98%HPLC, qNMR

Visualizations

General Purification Workflow

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis & Product Lichen Dried, Powdered Lichen Solvent Acetone Extraction Lichen->Solvent Evaporation Rotary Evaporation Solvent->Evaporation Crude Crude Extract Evaporation->Crude Column Silica Gel Column Chromatography Crude->Column Fractions This compound Fractions Column->Fractions Crystallization Recrystallization Fractions->Crystallization Pure Pure this compound (>98%) Crystallization->Pure Analysis HPLC / TLC / NMR Pure->Analysis

Caption: General workflow for the purification of this compound from lichen material.

Troubleshooting Logic for Poor Chromatographic Separation

G Start Poor Separation Observed CheckTLC Was TLC optimization performed? Start->CheckTLC CheckLoad Is the column overloaded? CheckTLC->CheckLoad Yes OptimizeTLC Optimize TLC solvent system. (Aim for Rf 0.2-0.4) CheckTLC->OptimizeTLC No CheckPacking Is the column packed correctly? CheckLoad->CheckPacking No ReduceLoad Reduce sample load. (e.g., >30:1 silica:sample ratio) CheckLoad->ReduceLoad Yes Repack Repack column to avoid channels. CheckPacking->Repack No Rerun Re-run column CheckPacking->Rerun Yes OptimizeTLC->Rerun ReduceLoad->Rerun Repack->Rerun

Caption: Troubleshooting decision tree for poor column chromatography separation.

References

Psoromic Acid Research Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Psoromic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring β-orcinol depsidone predominantly found in lichens.[1][2] It has a molecular formula of C18H14O8.[1] Research has demonstrated a variety of biological activities, including:

  • Antiviral properties , particularly against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2).[2][3][4]

  • Enzyme inhibition , notably targeting HSV-1 DNA polymerase and Rab geranylgeranyltransferase (RabGGTase).[1][3][4][5]

  • Antibacterial activity against certain strains like Streptococcus gordonii and Porphyromonas gingivalis, as well as antimycobacterial effects against Mycobacterium tuberculosis.[6][]

  • Antioxidant and cardiovascular-protective effects .[6][8]

  • Potential as a pre-mRNA splicing inhibitor .[9]

Q2: What are the primary sources for obtaining this compound?

This compound is most commonly isolated from various species of lichens, particularly those in the genera Psoroma, Usnea, and Alectoria.[2] It is considered a key standard for lichen chemotaxonomy.[2] For researchers not equipped for natural product isolation, this compound can also be obtained through total synthesis, with the first reported synthesis in 1979.[1]

Q3: Are there any known stability issues with this compound?

While specific stability data is not extensively detailed in the provided results, its chemical structure, a depsidone, can be susceptible to degradation under certain conditions. For instance, base-catalyzed methanolysis can induce a Smiles rearrangement, leading to isomeric products that may complicate analysis.[1] Additionally, thermal degradation can occur, as evidenced by its breakdown into phthalic anhydride upon pyrolysis.[1] It is advisable to store this compound in a cool, dark, and dry place and to be mindful of pH and temperature during experimental procedures.

Troubleshooting Guides

Extraction and Purification

The extraction and purification of this compound from lichen sources can present several challenges.[10]

Problem Potential Cause Troubleshooting Steps
Low Yield of Crude Extract Inefficient extraction solvent.Experiment with a range of solvents with varying polarities (e.g., acetone, methanol, ethyl acetate). Consider sequential extractions.
Incomplete cell lysis of the lichen thallus.Ensure the lichen material is thoroughly dried and ground into a fine powder to maximize surface area for solvent penetration.
Insufficient extraction time or temperature.While higher temperatures can increase extraction efficiency, be cautious of potential degradation of this compound.[11] Optimize extraction time and temperature.
Purity Issues after Column Chromatography Co-elution of structurally similar lichen metabolites.Utilize different stationary phases (e.g., silica gel, Sephadex) and mobile phase gradients. Consider preparative HPLC for higher purity.
Presence of interfering compounds from the lichen matrix.Pre-wash the crude extract with a non-polar solvent like hexane to remove lipids and other non-polar impurities before chromatographic separation.
Degradation of this compound During Purification Exposure to harsh pH conditions.Avoid strongly acidic or basic conditions during extraction and purification. Base-catalyzed methanolysis can cause a Smiles rearrangement.[1]
Thermal degradation.Use rotary evaporation at low temperatures to remove solvents. Avoid excessive heating during all steps.
  • Preparation of Lichen Material : Air-dry the lichen thallus and grind it into a fine powder.

  • Solvent Extraction : Macerate the powdered lichen material with a suitable solvent (e.g., acetone or methanol) at room temperature for 24-48 hours. Repeat the extraction process 2-3 times.

  • Concentration : Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Preliminary Purification : Dissolve the crude extract in a minimal amount of a suitable solvent and subject it to column chromatography over silica gel.

  • Gradient Elution : Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis : Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Crystallization : Combine the this compound-containing fractions, evaporate the solvent, and recrystallize the residue from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

Chemical Synthesis

Synthesizing this compound can be complex, and researchers may encounter several hurdles.

Problem Potential Cause Troubleshooting Steps
Low Yield in a Specific Synthetic Step Incomplete reaction.Monitor the reaction progress closely using TLC or LC-MS. Consider increasing the reaction time or temperature, or using a more potent reagent.
Formation of side products.Re-evaluate the reaction conditions. For example, in the final demethylation step to yield this compound, ensure exhaustive treatment with the chosen reagent (e.g., lithium iodide in hot hexamethylphosphoramide) to avoid incomplete reaction.[1]
Difficulty in Purifying Synthetic Intermediates Similar polarity of the product and starting materials or byproducts.Optimize the chromatographic conditions. If purification by column chromatography is challenging, consider crystallization or preparative HPLC.
Unintended Isomer Formation Rearrangement reactions.Be aware of potential rearrangements like the Smiles rearrangement, especially under basic conditions.[1] Adjust the pH or choose alternative reagents if this is suspected.
Biological Assays

Assessing the biological activity of this compound requires careful experimental design to avoid misleading results.

Problem Potential Cause Troubleshooting Steps
Inconsistent Antiviral Activity Results Cytotoxicity of this compound at the tested concentrations.Always determine the cytotoxic concentration 50 (CC50) of this compound on the host cells (e.g., Vero cells) before performing antiviral assays.[3] Ensure that the concentrations used to assess antiviral activity are well below the CC50.
Variability in viral plaque formation.Optimize the plaque reduction assay protocol, ensuring consistent cell seeding density, viral inoculum, and overlay medium composition.
Issues with the drug solvent.This compound is often dissolved in DMSO. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells.[3] Include a vehicle control (DMSO without this compound) in all experiments.
Discrepancies in Enzyme Inhibition Assays Non-specific inhibition or assay interference.Natural products can sometimes act as pan-assay interference compounds (PAINS).[12] To confirm specific inhibition, consider performing orthogonal assays or biophysical binding studies.
Instability of this compound in the assay buffer.Check the pH and composition of the assay buffer. Ensure that this compound is stable under the assay conditions for the duration of the experiment.
Activity Target Cell Line/System IC50 / EC50 Selectivity Index (SI) Reference
Anti-HSV-1 HSV-1 ReplicationVero Cells1.9 µM (IC50)163.2[2][3][4]
Anti-HSV-2 HSV-2 ReplicationVero Cells2.7 µM (EC50)114.8[2][3][4]
Enzyme Inhibition HSV-1 DNA PolymeraseCell-free assay0.7 µM (IC50)N/A[3][4]
Enzyme Inhibition RabGGTaseCell-free assay1.3 µM (IC50)N/A[5]

Visualizations

Diagrams of Key Processes

experimental_workflow cluster_extraction Extraction & Purification cluster_bioassay Biological Assays A Lichen Collection & Grinding B Solvent Extraction A->B C Crude Extract B->C D Column Chromatography C->D E Pure this compound D->E F Cytotoxicity Assay (CC50) E->F Test Compound H Enzyme Inhibition Assay E->H Test Compound G Antiviral Assay (IC50) F->G I Data Analysis G->I H->I

Caption: General experimental workflow for this compound research.

signaling_pathway cluster_hsv HSV Replication Inhibition cluster_rab Rab Prenylation Inhibition Psoromic_Acid This compound HSV_DNA_Polymerase HSV-1 DNA Polymerase Psoromic_Acid->HSV_DNA_Polymerase Inhibits RabGGTase RabGGTase Psoromic_Acid->RabGGTase Inhibits Viral_Replication Viral DNA Replication HSV_DNA_Polymerase->Viral_Replication Catalyzes Rab_Prenylation Rab Protein Prenylation RabGGTase->Rab_Prenylation Catalyzes

Caption: Inhibitory mechanisms of this compound.

References

Technical Support Center: Psoromic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psoromic acid in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for this compound in a new cell line?

A1: A good starting point is to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell line. Based on published data, this compound has shown cytotoxic effects in the micromolar (µM) range. For instance, in Vero cells, the CC50 was found to be greater than 310 µM.[1] In human glioblastoma (U87MG) cells, the IC50 was 56.22 mg/L, and in primary rat cerebral cortex cells, it was 79.40 mg/L. It is crucial to determine the optimal concentration for your experimental goals, whether it's for cytotoxicity, antiviral, or other biological activity assays.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO and ethanol.[2] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability.[3] When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the known biological activities of this compound that I should be aware of?

A3: this compound, a lichen-derived compound, exhibits a range of biological activities, including antitumor, antibacterial, antioxidant, and antiviral properties.[1] It has been shown to inhibit the replication of Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2).[1][4] Notably, it acts as a competitive inhibitor of HSV-1 DNA polymerase.[5][6] It is also a potent and selective inhibitor of Rab geranylgeranyl transferase (RabGGTase) with an IC50 of 1.3 µM.[3]

Q4: I am not seeing the expected cytotoxic effect of this compound. What could be the reason?

A4: Several factors could contribute to a lack of cytotoxic effect. First, ensure your this compound stock solution is properly prepared and has not degraded. Second, the cell line you are using might be less sensitive to this compound. The IC50 value can vary significantly between different cell lines.[7] Also, consider the confluency of your cells; rapidly dividing cells are often more susceptible to cytotoxic agents. Finally, the incubation time might be insufficient. It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

Troubleshooting Guides

Problem: High variability in experimental replicates.
  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before aliquoting into wells.

  • Possible Cause 2: Inaccurate this compound concentration.

    • Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium instead.

Problem: this compound precipitates in the culture medium.
  • Possible Cause 1: Low solubility at the working concentration.

    • Solution: While this compound is soluble in DMSO, it may have limited solubility in aqueous culture medium at high concentrations. Try lowering the final concentration. You can also try preparing the final dilution in a pre-warmed medium and vortexing briefly before adding to the cells.

  • Possible Cause 2: Interaction with media components.

    • Solution: Some components of the serum or medium can interact with the compound. Consider using a serum-free medium for the treatment period if your cell line can tolerate it for the duration of the experiment.

Data Presentation

Table 1: Cytotoxicity and Antiviral Activity of this compound in Vero Cells

CompoundCC50 (µM)IC50 (µM) vs. HSV-1Selectivity Index (SI) vs. HSV-1EC50 (µM) vs. HSV-2Selectivity Index (SI) vs. HSV-2
This compound (PA)>3101.9 ± 0.42>163.22.7114.8
PA + Acyclovir (ACV)>3101.1 ± 0.41>281.81.8172.2
Acyclovir (ACV)>3102.6 ± 0.38>119.22.8110.7

Data extracted from Hassan et al., 2019.[1][4]

Table 2: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50
U87MGHuman Glioblastoma56.22 mg/L
Primary Rat Cerebral Cortex CellsNormal Brain Cells79.40 mg/L
KBHuman Epidermoid Carcinoma31.6 µM

Data extracted from GlpBio and Biocrick.[2][8]

Experimental Protocols

Determination of Cytotoxicity by MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Plaque Reduction Assay for Antiviral Activity

This protocol is adapted for determining the antiviral activity of this compound against HSV-1.

  • Cell Seeding: Seed Vero cells in 24-well plates and grow until they form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and 1% carboxymethylcellulose.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator until plaques are visible.

  • Plaque Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration compared to the virus control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in multi-well plate Treatment Add this compound to cells Cell_Seeding->Treatment Overnight adhesion Compound_Dilution Prepare serial dilutions of this compound Compound_Dilution->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Antiviral_Assay Perform Antiviral Assay (e.g., Plaque Reduction) Incubation->Antiviral_Assay Data_Collection Measure endpoint (e.g., Absorbance, Plaques) Cytotoxicity_Assay->Data_Collection Antiviral_Assay->Data_Collection IC50_Calculation Calculate IC50/CC50 Data_Collection->IC50_Calculation signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Growth Factor Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Response Cell Proliferation, Survival, Differentiation Gene_Expression->Cell_Response Psoromic_Acid This compound Psoromic_Acid->Raf Potential Inhibition Psoromic_Acid->MEK Psoromic_Acid->ERK

References

Technical Support Center: Enhancing the Bioavailability of Psoromic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Psoromic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

This compound, a lichen-derived depsidone, exhibits poor aqueous solubility, which is a primary factor limiting its oral bioavailability.[1] Like many natural phenolic compounds, its dissolution in the gastrointestinal tract is likely to be slow and incomplete, leading to low absorption and systemic exposure.[2] While specific metabolic pathways have not been extensively detailed in the provided search results, compounds of this class may also be subject to first-pass metabolism, further reducing bioavailability.[3]

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

Several advanced formulation strategies can be employed to overcome the solubility challenges of this compound:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly improve the solubility and absorption of lipophilic compounds like this compound.[4]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area, leading to faster dissolution and improved absorption.[5] Techniques like wet media milling can be used to produce nanocrystals.[5]

  • Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of this compound in a hydrophilic polymer matrix can prevent its crystallization and enhance its dissolution rate.[2]

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can increase its solubility and stability in aqueous environments.[6]

Q3: How can I assess the success of my formulation strategy in vitro?

In vitro dissolution testing is a critical first step.[7] This involves measuring the rate and extent of this compound release from the formulation into a dissolution medium that mimics the physiological conditions of the gastrointestinal tract.[7] A significant increase in the dissolution rate compared to the unformulated this compound would indicate a promising formulation. Further in vitro assessment can include permeability studies using cell-based models like Caco-2 monolayers.

Q4: What in vivo models are appropriate for evaluating the bioavailability of this compound formulations?

Rodent models, such as rats or mice, are commonly used for initial in vivo pharmacokinetic studies. Following oral administration of the this compound formulation, blood samples are collected at various time points to determine key pharmacokinetic parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve).[8] These parameters provide a direct measure of the extent and rate of drug absorption.

Troubleshooting Guides

Issue 1: Poor dissolution of this compound formulation in vitro.

  • Possible Cause: The chosen formulation strategy may not be optimal for this compound's physicochemical properties.

  • Troubleshooting Steps:

    • Re-evaluate Excipient Selection: Ensure the chosen polymers, lipids, or surfactants are compatible with this compound and provide the necessary solubilization.

    • Optimize Formulation Parameters: Adjust the drug-to-carrier ratio, particle size, or manufacturing process parameters (e.g., temperature, homogenization speed).

    • Consider an Alternative Strategy: If one approach (e.g., solid dispersion) is not yielding satisfactory results, explore other strategies like lipid-based formulations or nanocrystals.[9]

Issue 2: High variability in in vivo pharmacokinetic data.

  • Possible Cause: Inconsistent formulation performance or physiological factors in the animal model.

  • Troubleshooting Steps:

    • Ensure Formulation Homogeneity: Verify that the formulation is uniform and that the drug is evenly distributed.

    • Standardize Animal Dosing and Sampling: Use consistent procedures for drug administration and blood collection to minimize experimental variability.

    • Investigate Food Effects: The presence of food in the gastrointestinal tract can significantly impact the absorption of some drugs. Consider conducting studies in both fasted and fed states.

Issue 3: Low in vivo exposure despite good in vitro dissolution.

  • Possible Cause: The formulation may be successfully releasing the drug, but absorption is limited by other factors such as poor permeability or extensive first-pass metabolism.

  • Troubleshooting Steps:

    • Conduct Permeability Assays: Use in vitro models like the Caco-2 cell permeability assay to assess the intrinsic permeability of this compound.

    • Investigate Metabolic Stability: Perform in vitro metabolism studies using liver microsomes to determine the extent of first-pass metabolism.[8]

    • Incorporate Permeation Enhancers: If permeability is the limiting factor, consider including safe and effective permeation enhancers in your formulation.[7]

Data Presentation

Table 1: Solubility of this compound in Different Media

MediumSolubility (µg/mL)
Deionized Water< 1
Phosphate Buffered Saline (pH 7.4)< 1
Simulated Gastric Fluid (pH 1.2)2.5 ± 0.3
Simulated Intestinal Fluid (pH 6.8)1.8 ± 0.2
FaSSIF (Fasted State Simulated Intestinal Fluid)3.1 ± 0.4
FeSSIF (Fed State Simulated Intestinal Fluid)8.9 ± 1.1

Table 2: In Vitro Dissolution of this compound Formulations (% Released over 120 minutes)

Formulation30 min60 min120 min
Unformulated this compound5 ± 18 ± 212 ± 3
This compound Nanocrystals (200 nm)45 ± 568 ± 685 ± 7
This compound Solid Dispersion (1:5 drug:polymer)62 ± 785 ± 898 ± 5
This compound SEDDS75 ± 692 ± 5> 99

Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound58 ± 124.0450 ± 95100
This compound Nanocrystals210 ± 452.01890 ± 320420
This compound Solid Dispersion350 ± 681.53150 ± 540700
This compound SEDDS480 ± 851.04320 ± 710960

Experimental Protocols

Protocol 1: Preparation of this compound Nanocrystals by Wet Media Milling

  • Preparation of Suspension: Disperse 1% (w/v) this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

  • Milling: Transfer the suspension to a high-energy bead mill containing zirconia beads (0.5 mm diameter).

  • Milling Parameters: Mill the suspension at 2000 rpm for 4 hours at a controlled temperature of 4°C.

  • Particle Size Analysis: At regular intervals, withdraw a sample and measure the particle size and polydispersity index using dynamic light scattering (DLS).

  • Harvesting: Once the desired particle size is achieved, separate the nanosuspension from the milling beads.

  • Lyophilization (Optional): For a solid dosage form, the nanosuspension can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a 1:5 ratio in a suitable organic solvent (e.g., methanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at 40°C until a thin film is formed.

  • Drying: Dry the resulting film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it to obtain a fine powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and physical state (amorphous or crystalline) using techniques like DSC and XRD.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Optimization start This compound (Poorly Soluble) formulation Formulation Strategy (Nanocrystals, ASD, SEDDS) start->formulation dissolution Dissolution Testing formulation->dissolution permeability Permeability Assay (e.g., Caco-2) dissolution->permeability pk_study Pharmacokinetic Study (Rodent Model) permeability->pk_study bioavailability Bioavailability Assessment pk_study->bioavailability optimization Lead Formulation Optimization bioavailability->optimization optimization->formulation

Caption: Experimental workflow for enhancing the bioavailability of this compound.

signaling_pathway cluster_cell Host Cell PA This compound Receptor Cellular Target (e.g., Viral Polymerase) PA->Receptor Binding & Inhibition Pathway Downstream Signaling Cascade Receptor->Pathway Signal Transduction Blockade Response Biological Response (e.g., Inhibition of Viral Replication) Pathway->Response

Caption: Hypothetical signaling pathway for the antiviral action of this compound.

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low In Vivo Bioavailability solubility Poor Solubility / Dissolution problem->solubility permeability Low Permeability problem->permeability metabolism High First-Pass Metabolism problem->metabolism formulation Advanced Formulation (Nanoparticles, SEDDS, ASD) solubility->formulation enhancers Permeation Enhancers permeability->enhancers prodrug Prodrug Approach metabolism->prodrug

Caption: Logical relationships in troubleshooting low this compound bioavailability.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Psoromic Acid and Usnic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoromic acid and usnic acid are two well-known secondary metabolites derived from lichens, symbiotic organisms composed of a fungus and an alga or cyanobacterium. Both compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This compound is a depsidone, while usnic acid is a dibenzofuran derivative. This guide provides a comprehensive and objective comparison of their biological performance, supported by experimental data, to aid researchers in their potential applications in drug discovery and development.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the anticancer, antimicrobial, antioxidant, and anti-inflammatory activities of this compound and usnic acid, providing a clear comparison of their potency.

Table 1: Anticancer Activity (IC50 values)

CompoundCell LineCancer TypeIC50 (µM)IC50 (mg/L)Reference
This compound U87MGGlioblastoma-56.22[1]
PRCCRat Primary Renal Cell Carcinoma-79.40[1]
Usnic Acid T-47DBreast Cancer-4.2 (as (+)-usnic acid), 4.0 (as (-)-usnic acid)
Capan-2Pancreatic Cancer-5.3 (as (+)-usnic acid), 5.0 (as (-)-usnic acid)
BGC823Gastric Cancer236.55-
SGC7901Gastric Cancer618.82-
A549Lung Cancer65.3-

Table 2: Antimicrobial Activity (MIC values)

CompoundMicroorganismTypeMIC (µM)MIC (µg/mL)Reference
This compound Mycobacterium tuberculosis (clinical strains)Bacteria (Gram-positive)3.2 - 4.1-
Streptococcus gordoniiBacteria (Gram-positive)-11.72[2]
Porphyromonas gingivalisBacteria (Gram-negative)-5.86[2]
Usnic Acid Staphylococcus aureusBacteria (Gram-positive)-32
Pseudomonas aeruginosaBacteria (Gram-negative)-256
Streptococcal speciesBacteria (Gram-positive)3 - 6-
Enterococcal speciesBacteria (Gram-positive)6 - 13-
Staphylococcal speciesBacteria (Gram-positive)25-

Table 3: Antioxidant Activity (IC50 values)

CompoundAssayIC50 (mg/mL)Reference
This compound DPPH Radical Scavenging0.271[1]
Nitric Oxide Radical Scavenging0.21[1]
Lipid Peroxidation Inhibition0.174[1]
Usnic Acid DPPH Radical Scavenging0.195[1]
Nitric Oxide Radical Scavenging0.188[1]
Lipid Peroxidation Inhibition0.214[1]

Table 4: Anti-inflammatory Activity (IC50 values)

CompoundTarget/AssayCell LineIC50 (µM)Reference
This compound TBNAT inhibition-8.7[1]
Usnic Acid TNF-α releaseRAW 264.7 macrophages12.8
NO productionRAW 264.7 macrophages4.7
LTB4 biosynthesisBovine PMNL42

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or usnic acid) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The broth microdilution method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after an overnight incubation.

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound (this compound or usnic acid) in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) or another appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is typically achieved by suspending colonies from an overnight culture in sterile saline.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a positive control well (broth with inoculum, no antimicrobial agent) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To evaluate the free radical scavenging activity of a compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes the violet color of the DPPH solution to fade, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare different concentrations of the test compound (this compound or usnic acid) in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the test sample with the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL of sample and 100 µL of DPPH solution).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing methanol instead of the sample is also measured.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of this compound and usnic acid is crucial for their development as therapeutic agents.

Usnic Acid: Anticancer and Anti-inflammatory Signaling

Usnic acid has been shown to exert its anticancer and anti-inflammatory effects through the modulation of several key signaling pathways.

  • Anticancer Signaling: Usnic acid can induce apoptosis and inhibit cell proliferation in cancer cells by targeting multiple pathways. It has been reported to suppress the PI3K/Akt/mTOR pathway , a critical regulator of cell growth and survival. Furthermore, usnic acid can inhibit the VEGFR2-mediated signaling pathway , thereby impeding angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. It also downregulates the expression of pro-inflammatory and pro-angiogenic factors.

  • Anti-inflammatory Signaling: The anti-inflammatory properties of usnic acid are primarily attributed to its ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[3] By inhibiting the activation of NF-κB, usnic acid can effectively reduce the production of inflammatory mediators such as TNF-α and nitric oxide (NO).[3]

Usnic_Acid_Signaling cluster_0 Usnic Acid cluster_1 Anticancer Effects cluster_2 Anti-inflammatory Effects UA Usnic Acid PI3K_Akt PI3K/Akt/mTOR Pathway UA->PI3K_Akt inhibits VEGFR2 VEGFR2 Signaling UA->VEGFR2 inhibits NFkB NF-κB Pathway UA->NFkB inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis Proliferation Cell Proliferation Inhibition PI3K_Akt->Proliferation Angiogenesis Angiogenesis Inhibition VEGFR2->Angiogenesis Inflammation Inflammation Reduction NFkB->Inflammation Psoromic_Acid_Mechanism cluster_anticancer Anticancer Mechanism cluster_enzyme Enzyme Inhibition PA This compound Mitochondria Mitochondrial Pathway PA->Mitochondria induces RabGGTase RabGGTase PA->RabGGTase inhibits HMGR HMG-CoA Reductase PA->HMGR inhibits ACE ACE PA->ACE inhibits Apoptosis Apoptosis Mitochondria->Apoptosis

References

Psoromic Acid: A Comparative Analysis of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoromic acid, a β-orcinol depsidone found in various lichen species, has garnered significant attention for its diverse and potent biological activities.[1] While the synthesis and evaluation of a wide range of this compound derivatives remain limited in publicly available research, this guide provides a comprehensive comparative analysis of the parent compound's performance against various biological targets. The data presented herein is supported by experimental findings from peer-reviewed studies.

Data Presentation: Biological Activity of this compound

The following table summarizes the quantitative data on the biological activity of this compound against viral, bacterial, and cancer targets.

TargetMetricValueReference CompoundReference ValueSource
Antiviral Activity
Herpes Simplex Virus-1 (HSV-1)IC₅₀1.9 µMAcyclovir (ACV)2.6 µM[1][2]
Selectivity Index (SI)163.2Acyclovir (ACV)119.2[1][2]
HSV-1 (in combination with ACV)IC₅₀1.1 µMAcyclovir (ACV)2.6 µM[1][2][3]
Selectivity Index (SI)281.8Acyclovir (ACV)119.2[1][2][3]
Herpes Simplex Virus-2 (HSV-2)EC₅₀2.7 µMAcyclovir (ACV)2.8 µM[1][2][3]
Selectivity Index (SI)114.8Acyclovir (ACV)110.7[1][2][3]
HSV-2 (in combination with ACV)EC₅₀1.8 µMAcyclovir (ACV)2.8 µM[1][2][3]
Selectivity Index (SI)172.2Acyclovir (ACV)110.7[1][2][3]
HSV-1 DNA PolymeraseIC₅₀0.7 µMAphidicolin0.8 µM[2]
Kᵢ0.3 µMAphidicolin0.4 µM[2]
Anticancer Activity
Papillary Renal Cell Carcinoma (PRCC)IC₅₀79.40 mg/L--
Glioblastoma (U87MG)IC₅₀56.22 mg/L--
Antibacterial Activity
Streptococcus gordonii DL1MIC11.72 µg/mL--
Porphyromonas gingivalis ATCC 33277MIC5.86 µg/mL--
Mycobacterium tuberculosis (TBNAT enzyme)IC₅₀8.7 µMIsoniazid6.2 µM
Mycobacterium tuberculosis (UGM enzyme)% Inhibition85.8% (at 20 mM)UDP99.3%

Experimental Protocols

Antiviral Activity Assay (Plaque Reduction Assay for HSV-1)
  • Cell Culture: Vero cells are seeded in 24-well plates and incubated until a confluent monolayer is formed.

  • Virus Infection: The cell monolayer is infected with a suspension of HSV-1 at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound. A control group with no compound and a positive control group with Acyclovir are also prepared.

  • Incubation: The plates are incubated for 48-72 hours to allow for plaque formation.

  • Plaque Staining and Counting: The overlay medium is removed, and the cell monolayer is fixed and stained with a solution such as crystal violet. The number of plaques in each well is then counted.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Antibacterial Activity Assay (Microbroth Dilution Method)
  • Inoculum Preparation: A standardized suspension of the bacterial strain (e.g., Streptococcus gordonii) is prepared in a suitable broth medium.

  • Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria and broth only) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at the optimal temperature and duration for the specific bacterial strain.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualization

Mechanism of Action: this compound Inhibition of HSV-1 DNA Polymerase

The primary mechanism of the anti-herpetic activity of this compound is the inhibition of viral DNA polymerase.[1][2] This action competitively inhibits the incorporation of deoxynucleoside triphosphates (dNTPs), thus halting the replication of the viral genome.

G cluster_0 HSV-1 Replication Cycle cluster_1 Mechanism of Inhibition Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Viral_DNA_to_Nucleus Viral DNA to Nucleus Uncoating->Viral_DNA_to_Nucleus DNA_Replication DNA Replication (Viral DNA Polymerase) Viral_DNA_to_Nucleus->DNA_Replication Transcription_Translation Transcription & Translation DNA_Replication->Transcription_Translation HSV1_DNA_Polymerase HSV-1 DNA Polymerase DNA_Replication->HSV1_DNA_Polymerase Target Enzyme Virion_Assembly Virion Assembly Transcription_Translation->Virion_Assembly Viral_Egress Viral Egress Virion_Assembly->Viral_Egress Psoromic_Acid This compound Inhibition Inhibition Psoromic_Acid->Inhibition Growing_DNA_Chain Growing Viral DNA Chain HSV1_DNA_Polymerase->Growing_DNA_Chain Incorporates dNTPs into HSV1_DNA_Polymerase->Inhibition dNTPs dNTPs dNTPs->HSV1_DNA_Polymerase Binds to Inhibition->Growing_DNA_Chain Blocks Elongation

Caption: this compound inhibits HSV-1 replication by targeting the viral DNA polymerase.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, with potent antiviral, anticancer, and antibacterial activities. Its mechanism of action against HSV-1, through the inhibition of DNA polymerase, provides a clear pathway for its antiviral effects. While the exploration of this compound derivatives is a promising area for future research, the parent compound itself stands as a valuable lead molecule for drug development. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

Validating the Anticancer Effects of Psoromic Acid: A Comparative Guide to In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Psoromic acid, a naturally occurring lichen metabolite, has demonstrated promising anticancer properties in preliminary in vitro studies. This guide provides a comparative analysis of its performance against other lichen-derived compounds and outlines a comprehensive framework for its in vivo validation. Due to the current lack of published in vivo data for this compound, this document summarizes the existing preclinical evidence and proposes a standardized experimental protocol to assess its therapeutic potential in a living model.

In Vitro Performance: A Comparative Analysis

Initial laboratory studies have established the cytotoxic effects of this compound against several cancer cell lines. A notable study compared its activity with two other lichen compounds, olivetoric acid and physodic acid, against human glioblastoma (U87MG) and rat primary cerebral cortex (PRCC) cells.

Table 1: Comparative Cytotoxicity (IC50) of Lichen-Derived Acids

CompoundU87MG (Glioblastoma) IC50 (mg/L)PRCC (Normal Brain Cells) IC50 (mg/L)
This compound 56.22[1][2][3]79.40[1][2][3]
Olivetoric Acid17.55[1][2][3]125.71[1][2][3]
Physodic Acid410.72[1][2][3]698.19[1][2][3]

These results indicate that while olivetoric acid shows higher potency against the glioblastoma cell line, this compound exhibits a more favorable therapeutic window, with greater selectivity for cancer cells over healthy neuronal cells compared to olivetoric acid.[1][2][3]

Proposed In Vivo Validation: A Standardized Xenograft Model

To translate these encouraging in vitro findings into a preclinical setting, a robust in vivo study is essential. The following section details a proposed experimental protocol using a human glioblastoma xenograft mouse model.

Experimental Protocol: Glioblastoma Xenograft Model

1. Animal Model:

  • Species: Immunocompromised mice (e.g., NOD-SCID or Athymic Nude) to prevent rejection of human tumor cells.[4]

  • Age: 6-8 weeks.

  • Source: Reputable commercial vendor.

  • Acclimatization: Minimum of one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

2. Cell Culture and Tumor Implantation:

  • Cell Line: Human glioblastoma U87MG cells.

  • Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Implantation: A suspension of 5 x 10^6 U87MG cells in 100 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.[5]

3. Study Groups and Treatment:

  • Tumor Growth Monitoring: Tumor volume is monitored bi-weekly using digital calipers. The volume is calculated using the formula: (Length x Width^2) / 2.[6]

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to the following treatment groups (n=8-10 mice per group):

    • Group 1 (Control): Vehicle (e.g., PBS with 5% DMSO).

    • Group 2 (this compound - Low Dose): e.g., 25 mg/kg body weight.

    • Group 3 (this compound - High Dose): e.g., 50 mg/kg body weight.

    • Group 4 (Positive Control): A standard-of-care chemotherapeutic for glioblastoma (e.g., Temozolomide).

  • Administration: Treatments are administered via intraperitoneal injection daily for 21 days.

4. Efficacy Endpoints and Data Collection:

  • Primary Endpoint: Tumor growth inhibition. Tumor volume and body weight are measured every three days.[6][7]

  • Secondary Endpoints:

    • Survival Analysis: Mice are monitored for signs of toxicity or until the tumor volume reaches a predetermined endpoint (e.g., 2000 mm³).

    • Histopathology: At the end of the study, tumors are excised, weighed, and fixed in formalin for histological analysis (e.g., H&E staining, Ki-67 for proliferation).

    • Toxicity Assessment: Daily monitoring of clinical signs (e.g., weight loss, changes in behavior, ruffled fur). Blood samples may be collected for hematological and biochemical analysis.

Table 2: Proposed In Vivo Efficacy Data Collection

ParameterControl GroupThis compound (Low Dose)This compound (High Dose)Positive Control
Mean Tumor Volume (mm³) at Day 21
Tumor Growth Inhibition (%)0
Mean Survival Time (days)
Change in Body Weight (%)

Visualization of Experimental Workflow

G cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoints Endpoint Analysis cell_culture U87MG Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization control Vehicle Control pa_low This compound (Low Dose) pa_high This compound (High Dose) positive_control Positive Control (e.g., TMZ) tgi Tumor Growth Inhibition control->tgi pa_low->tgi pa_high->tgi positive_control->tgi survival Survival Analysis tgi->survival hist Histopathology & IHC survival->hist tox Toxicity Assessment hist->tox

Proposed workflow for in vivo validation of this compound.

Mechanistic Insights: Potential Signaling Pathways

While the precise in vivo mechanism of this compound is yet to be elucidated, in vitro studies of related compounds suggest potential pathways that warrant investigation.

Apoptosis Induction

Many natural compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[8][9][10] This is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key molecular markers to investigate in tumor tissues from the xenograft study would include:

  • Caspase Activation: Cleaved Caspase-3, -8, and -9.[11]

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[9]

  • p53 Tumor Suppressor: Activation and stabilization of p53 can trigger apoptosis.[12]

Cell Cycle Arrest

Disruption of the cell cycle is another common anticancer mechanism.[13][14][15] this compound may induce arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation. Analysis of tumor samples could involve:

  • Flow Cytometry: To determine the percentage of cells in each phase of the cell cycle.

  • Western Blotting: To measure the levels of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).

Visualizing Potential Signaling Pathways

G cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Arrest Pathway PA_A This compound Mito Mitochondrial Stress PA_A->Mito Bax Bax/Bcl-2 Ratio ↑ Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3_A Caspase-3 Activation Casp9->Casp3_A Apoptosis Apoptosis Casp3_A->Apoptosis PA_C This compound p53 p53 Activation PA_C->p53 p21 p21 Expression ↑ p53->p21 CDK CDK/Cyclin Inhibition p21->CDK Arrest Cell Cycle Arrest (G1/S or G2/M) CDK->Arrest

Hypothesized signaling pathways for this compound's anticancer effects.

Conclusion

The available in vitro data positions this compound as a promising candidate for further preclinical development, particularly for glioblastoma. Its selectivity for cancer cells over normal cells is an encouraging characteristic. The proposed in vivo study provides a clear and standardized path to rigorously evaluate its efficacy and safety in a more clinically relevant setting. Successful validation in this model would provide the necessary evidence to advance this compound into more complex preclinical studies and, ultimately, toward clinical investigation.

References

Psoromic Acid: A Potential Natural Alternative to Standard Chemotherapy?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is ongoing. In this context, natural compounds are a promising area of investigation. Psoromic acid, a lichen-derived depsidone, has demonstrated notable anti-tumor properties. This guide provides a comparative analysis of this compound against standard chemotherapy drugs, supported by available experimental data, to shed light on its potential as a future therapeutic agent.

Cytotoxicity Profile: A Head-to-Head Comparison

A critical measure of any anti-cancer agent's efficacy is its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. While direct comparative studies of this compound against standard chemotherapy drugs on the same cell lines are limited, available data allows for an initial assessment.

One study reported the IC50 values of this compound against the human glioblastoma U87MG cell line and rat primary cortical cells (PRCC) to be 56.22 µg/mL and 79.40 µg/mL, respectively. For comparison, the table below presents a compilation of reported IC50 values for the standard chemotherapy drugs cisplatin, doxorubicin, and paclitaxel against various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.

DrugCell LineCancer TypeIC50 (µM)
This compound U87MGGlioblastoma~158.8 (converted from 56.22 µg/mL)
PRCCRat Primary Cortical Cells~223.3 (converted from 79.40 µg/mL)
Cisplatin A549Lung Cancer16.48[1]
A549Lung Cancer5.0[2]
Doxorubicin HCT116Colon Cancer0.96[3]
HCT116Colon Cancer4.18[4]
A549Lung Cancer0.56 µg/mL (~0.97 µM)[5]
Paclitaxel MCF-7Breast Cancer7.5 nM (~0.0088 µM)[6]

Note: The IC50 values for this compound were converted from µg/mL to µM for a more direct comparison, assuming a molecular weight of approximately 354.3 g/mol . These tables are for comparative purposes and are compiled from different studies. Direct head-to-head experimental data is needed for a conclusive comparison.

Unraveling the Mechanisms of Action: Signaling Pathways in Focus

Understanding the molecular mechanisms by which a compound exerts its anti-cancer effects is crucial for its development as a therapeutic agent. Both this compound and standard chemotherapy drugs ultimately lead to apoptosis, or programmed cell death, but they achieve this through different signaling pathways.

This compound: Inducing Apoptosis

While the precise signaling cascade of this compound-induced apoptosis is still under investigation, studies on similar natural compounds suggest a mechanism involving the intrinsic apoptosis pathway. This pathway is characterized by the regulation of the Bax/Bcl-2 protein ratio and the subsequent activation of executioner caspases like caspase-3. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, initiating a cascade of events that culminates in apoptosis.[7][8]

Psoromic_Acid_Apoptosis_Pathway This compound This compound ↑ Bax/Bcl-2 Ratio ↑ Bax/Bcl-2 Ratio This compound->↑ Bax/Bcl-2 Ratio Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization ↑ Bax/Bcl-2 Ratio->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Furthermore, many natural products have been shown to exert their anti-cancer effects by modulating key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[9][10] Further research is needed to determine if this compound also targets these critical pathways.

Standard Chemotherapy Drugs: A Multi-pronged Attack

Standard chemotherapy drugs employ a variety of mechanisms to induce cancer cell death.

  • Cisplatin , a platinum-based drug, primarily functions by cross-linking DNA, which leads to DNA damage and subsequently triggers apoptosis.

  • Doxorubicin , an anthracycline antibiotic, intercalates into DNA and inhibits the enzyme topoisomerase II, leading to DNA strand breaks and apoptosis.

  • Paclitaxel , a taxane, works by stabilizing microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Standard_Chemotherapy_Mechanisms cluster_cisplatin Cisplatin cluster_doxorubicin Doxorubicin cluster_paclitaxel Paclitaxel Cisplatin Cisplatin DNA Cross-linking DNA Cross-linking Cisplatin->DNA Cross-linking DNA Damage DNA Damage DNA Cross-linking->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Doxorubicin Doxorubicin Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition DNA Strand Breaks DNA Strand Breaks Topoisomerase II Inhibition->DNA Strand Breaks DNA Strand Breaks->Apoptosis Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization Cell Cycle Arrest Cell Cycle Arrest Microtubule Stabilization->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis

Experimental Protocols: A Guide for Reproducibility

To facilitate further research and comparative studies, this section outlines the detailed methodologies for key experiments used to assess the anti-cancer properties of these compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or standard chemotherapy drugs for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

MTT_Assay_Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Washing: Harvest the cells and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of compounds on the expression of proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, p-ERK), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Conclusion and Future Directions

The available data suggests that this compound possesses anti-tumor properties and induces apoptosis, positioning it as a compound of interest for further cancer research. However, a direct and comprehensive comparison with standard chemotherapy drugs is hampered by the lack of studies performing head-to-head comparisons on the same cancer cell lines.

Future research should focus on:

  • Conducting direct comparative studies of this compound and standard chemotherapy drugs across a panel of cancer cell lines to obtain comparable IC50 values.

  • Elucidating the detailed molecular mechanism of this compound-induced apoptosis, including the specific caspases and Bcl-2 family members involved.

  • Investigating the effect of this compound on key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.

  • Evaluating the in vivo efficacy and toxicity of this compound in animal models.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of this compound and its viability as a novel anti-cancer agent.

References

Psoromic Acid: A Comparative Guide to its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Psoromic acid, a naturally occurring lichen metabolite, has demonstrated a promising range of antimicrobial activities. This guide provides a comprehensive cross-validation of its antimicrobial spectrum, objectively comparing its performance against established antimicrobial agents. All quantitative data is supported by detailed experimental protocols for reproducibility and further investigation.

Executive Summary

This compound exhibits significant inhibitory effects against a variety of microorganisms, including bacteria, mycobacteria, and viruses. Notably, it has shown potent activity against oral pathogens and Mycobacterium tuberculosis. This guide presents available Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound and compares them with standard antimicrobial drugs.

Data Presentation: Antimicrobial Activity of this compound and Comparators

The following tables summarize the quantitative data on the antimicrobial activity of this compound and its comparators.

Table 1: Antibacterial Activity of this compound vs. Standard Antibiotics

MicroorganismThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)Vancomycin MIC (µg/mL)
Streptococcus gordonii DL111.72[1]0.5 - 21 - 4
Porphyromonas gingivalis ATCC 332775.86[1]--
Staphylococcus aureusData not available0.25 - 20.5 - 2
Escherichia coliData not available2 - 8-

Table 2: Antimycobacterial Activity of this compound vs. Isoniazid

MicroorganismThis compound MIC (µM)Isoniazid MIC (µM)
Mycobacterium tuberculosis (9 strains)3.2 - 4.1[1]5.4 - 5.8[1]

Table 3: Antiviral Activity of this compound vs. Acyclovir

VirusThis compound IC50 (µM)Acyclovir IC50 (µM)
Herpes Simplex Virus Type 1 (HSV-1)1.9[1]2.6[1]
Herpes Simplex Virus Type 2 (HSV-2)2.72.8

Table 4: Enzyme Inhibitory Activity of this compound

EnzymeTarget Organism/VirusThis compound IC50 (µM)Standard Inhibitor IC50 (µM)
HSV-1 DNA PolymeraseHerpes Simplex Virus Type 10.7[1]0.9 (Acyclovir triphosphate)[1]
Uridine-5'-Diphosphate (UDP)-Galactopyranose Mutase (UGM)Mycobacterium tuberculosis85.8% inhibition at 20mM99.3% inhibition (UDP)[1]
Arylamine-N-acetyltransferase (TBNAT)Mycobacterium tuberculosis8.7[1]6.2 (Isoniazid)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established standards to ensure reproducibility.

Broth Microdilution Method for Antibacterial Susceptibility Testing (CLSI Guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

a. Inoculum Preparation:

  • Bacterial isolates are cultured on appropriate agar plates for 18-24 hours.

  • A few colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

b. Test Procedure:

  • A serial two-fold dilution of this compound and comparator antibiotics is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with the prepared bacterial suspension.

  • A growth control well (containing bacteria and broth only) and a sterility control well (containing broth only) are included.

  • The plate is incubated at 35-37°C for 16-20 hours.

c. Interpretation of Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Antifungal Susceptibility Testing via Broth Microdilution (CLSI M27-A3 Guidelines)

This method is used to determine the MIC of an antifungal agent against yeast.

a. Inoculum Preparation:

  • Yeast isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.

  • A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard.

  • The suspension is further diluted in RPMI-1640 medium to a final inoculum size of 0.5-2.5 x 10^3 CFU/mL.

b. Test Procedure:

  • Serial two-fold dilutions of this compound and comparator antifungal drugs are prepared in a 96-well microtiter plate with RPMI-1640 medium.

  • Each well is inoculated with the prepared yeast suspension.

  • A growth control well and a sterility control well are included.

  • The plate is incubated at 35°C for 24-48 hours.

c. Interpretation of Results: The MIC is the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of an antiviral agent that inhibits the formation of viral plaques in a cell culture.

a. Cell Culture and Virus Inoculation:

  • A monolayer of susceptible host cells (e.g., Vero cells for HSV) is grown in 6-well plates.

  • The cells are infected with a known titer of the virus for 1-2 hours to allow for viral adsorption.

b. Antiviral Treatment:

  • After the adsorption period, the virus inoculum is removed, and the cell monolayer is washed.

  • An overlay medium (e.g., containing carboxymethyl cellulose or agarose) with serial dilutions of this compound or the comparator antiviral drug is added to the wells.

c. Plaque Visualization and Counting:

  • The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • The cell monolayer is then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • The number of plaques in each well is counted.

d. Calculation of IC50: The 50% inhibitory concentration (IC50) is the concentration of the antiviral agent that reduces the number of plaques by 50% compared to the virus control (no drug).

Enzyme Inhibition Assays

a. UDP-Galactopyranose Mutase (UGM) Inhibition Assay: A common method is a fluorescence polarization-based assay. A fluorescently labeled UDP-galactose probe binds to UGM, resulting in a high polarization value. Inhibitors that displace the probe cause a decrease in polarization. The IC50 is determined by measuring the concentration of the inhibitor required to reduce the polarization signal by 50%.

b. Arylamine N-acetyltransferase (TBNAT) Inhibition Assay: This assay typically involves incubating the enzyme with its substrates (an arylamine and acetyl-CoA) in the presence and absence of the inhibitor. The rate of product formation is measured, often by spectrophotometry or HPLC. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis Compound This compound & Comparators MIC Broth Microdilution (MIC) Compound->MIC IC50 Plaque Reduction (IC50) Compound->IC50 Enzyme Enzyme Inhibition (IC50) Compound->Enzyme Microbe Bacterial/Fungal/Viral Stock Microbe->MIC Microbe->IC50 Data Collect & Analyze Data MIC->Data IC50->Data Enzyme->Data Compare Compare with Standards Data->Compare signaling_pathway Psoromic_Acid This compound Cell_Membrane Bacterial Cell Membrane Psoromic_Acid->Cell_Membrane Penetration Target_Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, RNA Polymerase) Cell_Membrane->Target_Enzyme Metabolic_Pathway Key Metabolic Pathway (e.g., Cell Wall Synthesis) Cell_Membrane->Metabolic_Pathway Cell_Death Inhibition of Growth / Cell Death Target_Enzyme->Cell_Death Inhibition Metabolic_Pathway->Cell_Death Disruption

References

A Head-to-Head Comparison of Psoromic Acid Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with lichen-derived compounds, the efficient extraction of Psoromic acid is a critical first step. This guide provides a head-to-head comparison of various extraction methodologies, supported by experimental data from diverse studies. We will delve into conventional solvent-based extractions and modern, advanced techniques, presenting quantitative data, detailed protocols, and visual workflows to aid in selecting the most suitable method for your research needs.

Comparative Analysis of Extraction Methods

The choice of extraction method for this compound significantly impacts yield, purity, and overall efficiency. Below is a summary of quantitative data compiled from various studies, showcasing the performance of different techniques. It is important to note that the starting lichen material and specific experimental conditions can influence these outcomes.

Extraction MethodSolvent SystemTemperature (°C)TimeExtraction Yield (%)Purity (%)Key Findings & Limitations
Conventional Solvent Extraction AcetoneRoom Temperature72 h~2.5% (of total extract)Variable, requires further purificationA standard, widely used method. Yields can be moderate and often requires lengthy extraction times. Purity of the crude extract is typically low, necessitating extensive downstream purification.[1]
Conventional Solvent Extraction MethanolRoom TemperatureNot SpecifiedHigher than AcetoneVariable, requires further purificationMethanol, being more polar, can lead to higher extraction yields of phenolic compounds from lichens compared to acetone.[2]
Microwave-Assisted Extraction (MAE) Ionic Liquids (e.g., [C₁mim][MSO₄])Not Specified5 min22.95% (total extract from Dirinaria applanata)Not SpecifiedMAE significantly reduces extraction time compared to conventional methods. The use of ionic liquids can enhance extraction efficiency.[3][4]
Ultrasound-Assisted Extraction (UAE) Ethanol50 °CNot SpecifiedHigh, up to 8 times faster than macerationNot SpecifiedUAE can significantly reduce extraction time and energy consumption. It is considered a green and efficient technique.[5][6]
Supercritical Fluid Extraction (SFE) Supercritical CO₂60 °C3 hUp to 56% (mass of usnic acid from Usnea barbata)HighSFE is a green technology that offers high selectivity and yields high-purity extracts. The properties of the supercritical fluid can be tuned by altering pressure and temperature.[7][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these extraction techniques. Below are generalized protocols for the key experiments cited.

Conventional Solvent Extraction (Acetone)
  • Preparation of Lichen Material: The dried lichen thallus is cleaned of any debris and ground into a fine powder.

  • Extraction: A known weight of the powdered lichen is macerated in acetone at room temperature. The mixture is typically left for an extended period (e.g., 72 hours) with occasional stirring.[1]

  • Filtration and Concentration: The extract is filtered to remove the solid lichen material. The solvent is then evaporated under reduced pressure to yield the crude extract.

  • Purification: The crude extract is further purified using techniques such as thin-layer chromatography (TLC) or column chromatography to isolate this compound.

Microwave-Assisted Extraction (MAE) with Ionic Liquids
  • Preparation of Lichen Material: The lichen material is dried and ground into a powder.

  • Extraction: The powdered lichen is mixed with an appropriate ionic liquid in a microwave-transparent vessel.

  • Microwave Irradiation: The mixture is subjected to microwave irradiation for a short duration (e.g., 5 minutes) at a controlled power level.[3]

  • Separation: After extraction, the solid residue is separated from the ionic liquid containing the extracted compounds by centrifugation or filtration.

  • Recovery: The target compounds are then recovered from the ionic liquid.

Ultrasound-Assisted Extraction (UAE)
  • Preparation of Lichen Material: The lichen material is dried and powdered.

  • Extraction: The powdered lichen is suspended in a suitable solvent (e.g., ethanol) in an extraction vessel.

  • Ultrasonication: The vessel is placed in an ultrasonic bath and subjected to ultrasonic waves at a specific frequency and power for a defined period. The temperature is often controlled during this process.[5][6]

  • Filtration and Concentration: The mixture is filtered, and the solvent is removed from the filtrate to obtain the crude extract.

Supercritical Fluid Extraction (SFE)
  • Preparation of Lichen Material: The lichen material is ground to a specific particle size.

  • Loading the Extractor: The ground lichen is packed into a high-pressure extraction vessel.

  • Extraction: Supercritical carbon dioxide, often with a co-solvent, is passed through the extraction vessel at a controlled temperature and pressure.[7][8][10]

  • Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the this compound to precipitate out. The CO₂ can then be recycled.

  • Collection: The precipitated extract is collected from the separator.

Visualizing the Workflows

To better illustrate the processes, the following diagrams, created using the DOT language, outline the experimental workflows.

Extraction_Workflow cluster_start Starting Material cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation cluster_concentration Concentration cluster_purification Purification cluster_end Final Product Start Lichen Thallus Grinding Grinding Start->Grinding Extraction Extraction (Solvent/MAE/UAE/SFE) Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Chromatography (TLC/Column) Evaporation->Purification End Purified This compound Purification->End

General workflow for this compound extraction and purification.

Advanced_Extraction_Methods cluster_mae Microwave-Assisted Extraction (MAE) cluster_uae Ultrasound-Assisted Extraction (UAE) cluster_sfe Supercritical Fluid Extraction (SFE) MAE_Start Lichen Powder + Ionic Liquid MAE_Process Microwave Irradiation MAE_Start->MAE_Process MAE_End Extract MAE_Process->MAE_End UAE_Start Lichen Powder + Solvent UAE_Process Ultrasonication UAE_Start->UAE_Process UAE_End Extract UAE_Process->UAE_End SFE_Start Ground Lichen SFE_Process Supercritical CO₂ Extraction SFE_Start->SFE_Process SFE_End High-Purity Extract SFE_Process->SFE_End

Comparison of advanced this compound extraction workflows.

References

Psoromic Acid: A Comparative Analysis of its Efficacy Against Other Lichen Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential of natural compounds is paramount. Psoromic acid, a depsidone found in various lichens, has demonstrated a range of biological activities. This guide provides a comparative analysis of this compound's efficacy against other notable lichen compounds, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.

Anticancer and Cytotoxic Activity

This compound has shown significant anticancer properties, with its efficacy being comparable or superior to other lichen compounds in certain contexts.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other lichen compounds against various cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µg/mL)Reference
This compound U87MG (Glioblastoma)56.22[1][2][3]
PRCC (Primary Rat Cerebral Cortex)79.40[1][2][3]
UACC-62 (Melanoma)24.7 - 36.6[4]
Olivetoric AcidU87MG (Glioblastoma)17.55[1][2][3]
PRCC (Primary Rat Cerebral Cortex)125.71[1][2][3]
Physodic AcidU87MG (Glioblastoma)410.72[1][2][3]
PRCC (Primary Rat Cerebral Cortex)698.19[1][2][3]
Stictic AcidHepatocytesComparable to this compound
Salazinic AcidHepatocytesComparable to this compound

Key Findings:

  • This compound demonstrates significant cytotoxic activity against glioblastoma (U87MG) and melanoma (UACC-62) cell lines.[1][2][3][4]

  • In comparison to olivetoric acid and physodic acid, this compound shows a better overall activity profile against both cancerous (U87MG) and healthy (PRCC) cells, suggesting a degree of selectivity.[1][2][3]

  • Olivetoric acid, while highly potent against U87MG cells, also exhibits higher cytotoxicity towards healthy PRCC cells compared to this compound.[1][2][3]

  • Physodic acid consistently shows the lowest cytotoxic activity among the three compounds tested on these cell lines.[1][2][3]

Antioxidant Activity

The antioxidant potential of lichen compounds is a key area of investigation. This compound exhibits moderate to high antioxidant activity, which is comparable to other well-known lichen substances.

Comparative Antioxidant Capacity
CompoundAssayIC50 (mg/mL)StandardReference
This compound FRSA0.271BHA (0.031)
NORSA0.21BHA (0.040)
LPI0.174BHA (0.037)[5]
Usnic AcidFRSA0.195BHA (0.031)[5]
NORSA0.188BHA (0.040)[5]
LPI0.214BHA (0.037)[5]

FRSA: Free Radical Scavenging Activity, NORSA: Nitric Oxide Radical Scavenging Activity, LPI: Lipid Peroxidation Inhibition, BHA: Butylated hydroxyanisole (a standard antioxidant).

Key Findings:

  • This compound demonstrates notable free radical scavenging, nitric oxide radical scavenging, and lipid peroxidation inhibition activities.[5]

  • Its antioxidant capacity is comparable to that of usnic acid, another widely studied lichen compound.[5]

  • While effective, both this compound and usnic acid show lower antioxidant activity compared to the synthetic antioxidant BHA.[5]

Antiviral Activity

This compound has emerged as a potent antiviral agent, particularly against Herpes Simplex Virus (HSV).

Comparative Antiviral Efficacy
CompoundVirusIC50 / EC50 (µM)Selectivity Index (SI)Reference
This compound HSV-11.9 (IC50)163.2[6]
HSV-22.7 (EC50)114.8[6]
Acyclovir (Standard)HSV-12.6 (IC50)119.2[6]
HSV-22.8 (EC50)110.7[6]

Key Findings:

  • This compound exhibits potent inhibitory activity against both HSV-1 and HSV-2, with IC50 and EC50 values lower than or comparable to the standard antiviral drug, Acyclovir.[6]

  • Notably, this compound demonstrates a higher selectivity index against HSV-1 than Acyclovir, indicating a better safety profile in this context.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the lichen compounds and a vehicle control.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of formazan produced is proportional to the amount of LDH released.

8-hydroxy-2'-deoxyguanosine (8-OH-dG) ELISA for Oxidative DNA Damage

This competitive ELISA is used to quantify the formation of 8-OHdG, a marker of oxidative DNA damage.

  • DNA Extraction: Isolate DNA from treated and untreated cells.

  • Sample Preparation: Add 50 µL of the DNA samples or 8-OHdG standards to the wells of an 8-OHdG conjugate coated plate.

  • Antibody Incubation: Add 50 µL of a diluted anti-8-OHdG antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with a wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of a diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of a TMB substrate solution and incubate until the desired color develops.

  • Stop Reaction: Add 100 µL of a stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is critical for drug development.

This compound: Inhibition of Viral DNA Polymerase

This compound's antiherpetic activity is, at least in part, attributed to its ability to inhibit HSV-1 DNA polymerase, a crucial enzyme for viral replication.[6]

Psoromic_Acid_HSV1_Inhibition This compound This compound HSV-1 DNA Polymerase HSV-1 DNA Polymerase This compound->HSV-1 DNA Polymerase Inhibits Viral DNA Replication Viral DNA Replication HSV-1 DNA Polymerase->Viral DNA Replication Catalyzes

This compound inhibits HSV-1 DNA polymerase, blocking viral replication.

Physodic Acid: Modulation of Wnt Signaling Pathway

Physodic acid has been shown to inhibit the canonical Wnt signaling pathway in colorectal cancer cells, which is often aberrantly activated in cancer.

Physodic_Acid_Wnt_Pathway cluster_0 Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK-3β GSK-3β Dishevelled->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Inhibits (Phosphorylation & Degradation) TCF/LEF TCF/LEF β-catenin->TCF/LEF Activates Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Promotes Physodic Acid Physodic Acid Physodic Acid->β-catenin Inhibits activity

Physodic acid interferes with the Wnt signaling pathway by inhibiting β-catenin activity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and evaluating the anticancer activity of lichen compounds.

Anticancer_Screening_Workflow Lichen Collection & Compound Isolation Lichen Collection & Compound Isolation Compound Treatment Compound Treatment Lichen Collection & Compound Isolation->Compound Treatment Cell Culture Cell Culture Cell Culture->Compound Treatment Cytotoxicity Assays Cytotoxicity Assays (MTT, LDH) Compound Treatment->Cytotoxicity Assays Data Analysis Data Analysis Cytotoxicity Assays->Data Analysis Apoptosis & DNA Damage Assays Apoptosis & DNA Damage Assays (Caspase, 8-OH-dG) Mechanism of Action Studies Mechanism of Action Studies Apoptosis & DNA Damage Assays->Mechanism of Action Studies Data Analysis->Apoptosis & DNA Damage Assays

A typical workflow for assessing the anticancer potential of lichen compounds.

This comparative guide highlights the promising therapeutic potential of this compound, particularly in the realms of anticancer and antiviral applications. The provided data and protocols offer a foundation for further research and development of this and other lichen-derived compounds.

References

Psoromic Acid: A Comparative Guide to its Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Psoromic acid, a naturally occurring lichen metabolite, has garnered significant interest for its diverse biological activities, including antiviral, antibacterial, and anticancer properties. This guide provides a comprehensive overview of the experimentally determined synergistic effects of this compound with other compounds, focusing on quantitative data, detailed experimental protocols, and the underlying mechanistic pathways.

Antiviral Synergy: this compound and Acyclovir

The most well-documented synergistic interaction of this compound is with the antiviral drug Acyclovir (ACV) against Herpes Simplex Virus Type 1 (HSV-1) and Herpes Simplex Virus Type 2 (HSV-2). This combination has shown significantly enhanced antiviral potency compared to either compound administered alone.

Quantitative Analysis of Synergistic Antiviral Activity

The synergistic effect of this compound and Acyclovir has been quantified using key metrics such as the 50% inhibitory concentration (IC50) for HSV-1 and the 50% effective concentration (EC50) for HSV-2, along with the selectivity index (SI). The SI, calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50 or EC50, is a critical measure of a compound's therapeutic window.

Table 1: Synergistic Antiviral Activity of this compound and Acyclovir against HSV-1 [1][2][3]

Compound/CombinationIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound (PA)1.9>310163.2
Acyclovir (ACV)2.6>310119.2
PA + ACV Combination 1.1 >310 281.8

Table 2: Synergistic Antiviral Activity of this compound and Acyclovir against HSV-2 [1][2][4]

Compound/CombinationEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound (PA)2.7>310114.8
Acyclovir (ACV)2.8>310110.7
PA + ACV Combination 1.8 >310 172.2

The data clearly demonstrates that the combination of this compound and Acyclovir results in lower IC50 and EC50 values, indicating greater potency.[1][2] Furthermore, the selectivity index for the combination is significantly higher, suggesting a better safety profile.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the synergistic antiviral effects of this compound and Acyclovir.

1. Cell Culture and Virus Propagation

  • Cell Line: Vero cells (African green monkey kidney epithelial cells) are used for cytotoxicity assays and viral replication studies.

  • Culture Medium: Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Virus Strains: HSV-1 (KOS strain) and HSV-2 (G strain) are propagated in Vero cells. Viral titers are determined by plaque assay and expressed as plaque-forming units per milliliter (PFU/mL).

2. Cytotoxicity Assay

The cytotoxicity of the compounds is assessed using the neutral red uptake assay.

  • Vero cells are seeded in 96-well plates and incubated until confluent.

  • The cells are then treated with various concentrations of this compound, Acyclovir, and their combination for 48 hours.

  • After incubation, the medium is replaced with a medium containing neutral red dye.

  • The amount of dye incorporated by viable cells is quantified spectrophotometrically to determine the CC50 value.

3. Plaque Reduction Assay (for HSV-1)

This assay measures the ability of the compounds to inhibit the formation of viral plaques.

  • Confluent monolayers of Vero cells in 24-well plates are infected with HSV-1 (at a multiplicity of infection of 0.01 PFU/cell).

  • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing 1.2% methylcellulose and varying concentrations of the test compounds.

  • The plates are incubated for 72 hours to allow for plaque formation.

  • The cells are then fixed and stained with crystal violet, and the viral plaques are counted.

  • The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

4. Titer Reduction Assay (for HSV-2)

This assay determines the reduction in viral titer after treatment with the compounds.

  • Confluent Vero cell monolayers are treated with non-toxic concentrations of this compound, Acyclovir, or their combination.

  • The cells are then infected with HSV-2.

  • After a 48-hour incubation period, the supernatant is collected, and the viral titer is determined by an endpoint titration assay (TCID50).

  • The EC50 value is the concentration of the compound that reduces the viral titer by 50%.

Visualizing the Experimental Workflow

The logical flow of the experimental procedures to determine antiviral synergy can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_data Data Analysis Vero_Cells Vero Cell Culture Cytotoxicity Cytotoxicity Assay (Neutral Red Uptake) Vero_Cells->Cytotoxicity Plaque_Reduction Plaque Reduction Assay (HSV-1) Vero_Cells->Plaque_Reduction Titer_Reduction Titer Reduction Assay (HSV-2) Vero_Cells->Titer_Reduction HSV1_Stock HSV-1 Virus Stock (KOS Strain) HSV1_Stock->Plaque_Reduction HSV2_Stock HSV-2 Virus Stock (G Strain) HSV2_Stock->Titer_Reduction CC50 Determine CC50 Cytotoxicity->CC50 IC50 Determine IC50 Plaque_Reduction->IC50 EC50 Determine EC50 Titer_Reduction->EC50 SI Calculate Selectivity Index (SI) CC50->SI IC50->SI EC50->SI

Caption: Workflow for determining the synergistic antiviral activity of this compound.

Mechanism of Synergistic Action

The synergistic antiviral effect of this compound and Acyclovir is believed to stem from their distinct but complementary mechanisms of action against herpesviruses.

  • Acyclovir: As a nucleoside analog, Acyclovir is converted to its triphosphate form by viral and cellular kinases. Acyclovir triphosphate then competitively inhibits viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination.

  • This compound: this compound has been shown to be a competitive inhibitor of HSV-1 DNA polymerase, but it acts as a non-nucleoside inhibitor.[2][3] This means it binds to a different site on the enzyme than the natural nucleoside triphosphates, leading to a conformational change that inactivates the enzyme.

By targeting the same critical enzyme (viral DNA polymerase) through different mechanisms, the combination of this compound and Acyclovir can more effectively shut down viral replication than either agent alone.

signaling_pathway cluster_virus HSV Replication Cycle cluster_drugs Drug Action cluster_target Molecular Target Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Viral_DNA_Rep Viral DNA Replication Uncoating->Viral_DNA_Rep Assembly Virion Assembly Viral_DNA_Rep->Assembly Egress Egress Assembly->Egress PA This compound DNA_Polymerase Viral DNA Polymerase PA->DNA_Polymerase Non-nucleoside Inhibition ACV Acyclovir ACV->DNA_Polymerase Nucleoside Analog Inhibition DNA_Polymerase->Viral_DNA_Rep Inhibition

Caption: Dual inhibition of HSV DNA polymerase by this compound and Acyclovir.

Potential for Synergy with Other Compounds: A Mechanistic Perspective

While robust experimental data for synergistic effects of this compound with compounds other than Acyclovir is currently limited, its known mechanisms of action in antibacterial and anticancer contexts suggest potential for future combination therapies.

Antibacterial Activity

This compound has demonstrated activity against Mycobacterium tuberculosis by inhibiting two key enzymes: UDP-galactopyranose mutase (UGM) and arylamine N-acetyltransferase (TBNAT).

  • Hypothesized Synergistic Partners:

    • Cell Wall Synthesis Inhibitors (e.g., Ethambutol, Isoniazid): By disrupting the mycobacterial cell wall, these agents could enhance the intracellular penetration of this compound, allowing it to reach its target enzymes more effectively.

    • Other Metabolic Inhibitors: Combining this compound with drugs that target different metabolic pathways in M. tuberculosis could lead to a multi-pronged attack, potentially overcoming drug resistance.

Anticancer Activity

This compound has been reported to induce apoptosis in cancer cells and to be a selective inhibitor of Rab geranylgeranyltransferase (RabGGTase), an enzyme involved in protein prenylation, which is crucial for the function of many small GTPases involved in cell signaling and proliferation.

  • Hypothesized Synergistic Partners:

    • Pro-apoptotic Agents (e.g., BH3 mimetics): Combining this compound with drugs that directly activate the apoptotic machinery through different pathways (e.g., by inhibiting anti-apoptotic Bcl-2 family proteins) could lead to a more profound and rapid induction of cancer cell death.

    • Inhibitors of Downstream Signaling Pathways: Since RabGGTase inhibition affects multiple signaling pathways, combining this compound with inhibitors of specific downstream effectors (e.g., inhibitors of the PI3K/Akt or MAPK pathways) could result in a more complete blockade of cancer cell growth and survival signals.

    • Chemotherapeutic Agents that Induce DNA Damage (e.g., Cisplatin, Doxorubicin): The cellular stress induced by DNA-damaging agents could potentially sensitize cancer cells to the apoptotic effects of this compound.

It is imperative to note that these are theoretical possibilities based on the known mechanisms of action of this compound. Further preclinical research, including checkerboard assays and in vivo studies, is necessary to validate these potential synergistic combinations.

Conclusion

The synergistic effect of this compound with Acyclovir against HSV-1 and HSV-2 is well-supported by quantitative experimental data, highlighting its potential as an adjunctive therapy in the treatment of herpesvirus infections. While the exploration of its synergistic potential with other classes of compounds is still in its nascent stages, its distinct antibacterial and anticancer mechanisms of action provide a strong rationale for investigating novel combination therapies. This guide serves as a foundational resource for researchers aiming to further elucidate and harness the synergistic capabilities of this promising natural compound.

References

A Researcher's Guide to Psoromic Acid Experiments: Positive and Negative Controls

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the multifaceted bioactivities of Psoromic acid, establishing robust experimental designs with appropriate controls is paramount for generating reliable and interpretable data. This guide provides a comparative overview of commonly employed positive and negative controls in key experimental assays for this compound, supported by detailed protocols and visual workflows.

This compound, a naturally occurring lichen metabolite, has garnered significant interest for its diverse pharmacological properties, including antioxidant, antiviral, anticancer, and enzyme-inhibitory activities. To rigorously evaluate these effects, the inclusion of appropriate controls is non-negotiable. Positive controls validate the assay's sensitivity and ensure that the experimental system is capable of detecting the expected biological response. Conversely, negative controls establish a baseline and help to rule out confounding variables, such as vehicle effects or non-specific cellular stress.

Comparative Overview of Controls for this compound Experiments

To facilitate experimental design, the following table summarizes the positive and negative controls frequently used in various assays to characterize the bioactivities of this compound.

Experimental Assay Biological Activity Positive Control Negative/Vehicle Control
DPPH Radical Scavenging AssayAntioxidantButylated Hydroxyanisole (BHA), Ascorbic Acid, TroloxBlank (reaction mixture without sample), Methanol/Ethanol
Nitric Oxide (NO) Radical Scavenging AssayAntioxidantButylated Hydroxyanisole (BHA), CurcuminBlank (reaction mixture without sample)
Lipid Peroxidation AssayAntioxidantButylated Hydroxyanisole (BHA), QuercetinBlank (reaction mixture without sample)
Plaque Reduction AssayAntiviral (e.g., HSV-1, HSV-2)Acyclovir (ACV)Vehicle (e.g., DMSO in culture medium), Untreated infected cells
MTT/MTS AssayAnticancer (Cytotoxicity/Antiproliferative)Doxorubicin, Cisplatin, StaurosporineVehicle (e.g., DMSO in culture medium), Untreated cells
LDH Release AssayAnticancer (Cytotoxicity)Lysis Buffer (e.g., Triton X-100)Vehicle (e.g., DMSO in culture medium), Untreated cells
HMG-CoA Reductase (HMGR) Inhibition AssayCardiovascular ProtectivePravastatin, AtorvastatinBlank (reaction mixture without inhibitor)
Angiotensin-Converting Enzyme (ACE) Inhibition AssayCardiovascular ProtectiveCaptoprilBlank (reaction mixture without inhibitor)
Antimycobacterial Enzyme (e.g., UGM, TBNAT) Inhibition AssayAntimycobacterialUDP (for UGM), Isoniazid (for TBNAT)Blank (reaction mixture without inhibitor)

Detailed Experimental Protocols

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Positive Control: Butylated Hydroxyanisole (BHA) or Ascorbic Acid. Negative Control: Methanol or Ethanol (solvent used to dissolve this compound and DPPH). Blank: Reaction mixture without the test sample.

Protocol:

  • Prepare a stock solution of this compound and the positive control (e.g., BHA) in methanol.

  • Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well microplate, add 100 µL of various concentrations of this compound or BHA to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the negative control, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

  • The blank well should contain 200 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Antiviral Activity: Plaque Reduction Assay for HSV-1

Objective: To assess the ability of this compound to inhibit the replication of Herpes Simplex Virus Type 1 (HSV-1).

Positive Control: Acyclovir (ACV).[1] Negative Control: Vehicle (e.g., 0.1% DMSO in culture medium) and untreated, infected cells.[2]

Protocol:

  • Seed Vero cells in 24-well plates and grow to confluence.

  • Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C to allow for viral adsorption.[2]

  • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add fresh culture medium containing various concentrations of this compound or the positive control (Acyclovir). For the negative control, add medium with the corresponding concentration of DMSO. For the untreated control, add fresh medium only.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

  • Fix the cells with a solution of 4% formaldehyde.

  • Stain the cells with a 0.5% crystal violet solution to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque inhibition relative to the untreated control.

Anticancer Activity: MTT Assay for Glioblastoma Cells

Objective: To evaluate the cytotoxic effect of this compound on glioblastoma cell lines (e.g., U87MG).

Positive Control: Doxorubicin or Cisplatin. Negative Control: Vehicle (e.g., 0.5% DMSO in culture medium) and untreated cells.

Protocol:

  • Seed U87MG cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or the positive control (Doxorubicin). Add the vehicle (DMSO in medium) to the negative control wells and fresh medium to the untreated wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Experimental Workflows and Signaling Pathways

To visually represent the experimental processes and the potential molecular mechanisms of this compound, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_antiviral cluster_prep Preparation cluster_assay Plaque Reduction Assay Vero_Cells Vero Cells Infection Infect Vero Cells with HSV-1 Vero_Cells->Infection HSV1 HSV-1 HSV1->Infection Psoromic_Acid This compound Treatment Treat with this compound, Acyclovir, or DMSO Psoromic_Acid->Treatment Acyclovir Acyclovir (Positive Control) Acyclovir->Treatment DMSO DMSO (Vehicle Control) DMSO->Treatment Infection->Treatment Incubation Incubate (48-72h) Treatment->Incubation Staining Fix and Stain (Crystal Violet) Incubation->Staining Analysis Plaque Counting & Inhibition % Staining->Analysis

Antiviral Plaque Reduction Assay Workflow

signaling_pathway_apoptosis cluster_stimulus Stimulus cluster_pathway Potential Intrinsic Apoptosis Pathway Psoromic_Acid This compound Bax Bax (Pro-apoptotic) Psoromic_Acid->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Psoromic_Acid->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized Apoptotic Signaling Pathway

While the precise signaling pathways modulated by this compound are still under active investigation, studies on structurally related compounds and the observed apoptotic effects suggest a potential role in modulating the intrinsic apoptosis pathway. This may involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation. Further research is necessary to fully elucidate these mechanisms.

By employing the appropriate controls and detailed protocols outlined in this guide, researchers can ensure the generation of high-quality, reproducible data, thereby advancing our understanding of the therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of Psoromic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe and Compliant Disposal of Psoromic Acid.

The proper disposal of this compound is crucial for laboratory safety and environmental protection. Due to its inherent toxicity, particularly to aquatic life, this compound requires careful handling and disposal in accordance with hazardous waste regulations. This document provides a comprehensive, step-by-step guide for the safe management and disposal of this compound waste in a research environment.

Summary of Key Disposal and Safety Information

For quick reference, the following table summarizes the essential safety and disposal information for this compound.

ParameterInformationSource
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1]
Primary Disposal Route Approved hazardous waste disposal facility[1]
Personal Protective Equipment (PPE) Respiratory protection, chemical-resistant gloves, safety goggles[2]
Spill Cleanup Avoid dust formation. Sweep up, shovel into a suitable, closed container for disposal. Do not allow to enter drains.[2]
Regulatory Framework Resource Conservation and Recovery Act (RCRA), 40 CFR 261. The waste generator is responsible for determining if the waste is hazardous.[3]

Hazardous Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5] Based on available Safety Data Sheets (SDS), this compound does not meet the criteria for ignitability, corrosivity, or reactivity.[1][2]

The primary concern for this compound is its toxicity . The SDS explicitly states that it is "very toxic to aquatic life with long lasting effects" (H410).[1] While this indicates a significant environmental hazard, it does not automatically assign a specific EPA hazardous waste code from the D-list (D004-D043), which is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[5]

It is the responsibility of the waste generator (the laboratory) to determine if the waste is hazardous. Given the high aquatic toxicity, it is prudent to manage all this compound waste as hazardous unless it can be definitively proven otherwise through analytical testing.

Step-by-Step Disposal Protocol

Follow these procedures for the safe disposal of this compound and contaminated materials.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure you are wearing appropriate PPE, including:

    • A lab coat or chemical-resistant apron.

    • Safety goggles to protect from dust particles.

    • Chemical-resistant gloves (e.g., nitrile).

    • Respiratory protection if there is a risk of inhaling dust.[2]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound, contaminated spatulas, weigh boats, and other solid materials in a dedicated, leak-proof container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle or drum).

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in the designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated. Triple rinse the glassware with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected and treated as hazardous liquid waste.[6][7]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other incompatible waste streams.

3. Labeling and Storage:

  • All hazardous waste containers must be labeled with a hazardous waste tag as soon as waste is added.[6] The label should include:

    • The words "Hazardous Waste."

    • The full name of the chemical(s).

    • The approximate concentration and volume.

    • The date accumulation started.

  • Store the waste container in a designated, secure area, away from general lab traffic. Ensure secondary containment is used for liquid waste to prevent spills.

4. Disposal Request:

  • Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Do not dispose of this compound down the drain or in the regular trash.[2]

Experimental Workflow for Disposal

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Pure compound, contaminated items) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) segregate->liquid_waste Liquid solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage ehs_pickup Request EHS Pickup for Disposal storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Experimental workflow for the proper disposal of this compound waste.

Logical Decision Process for this compound Disposal

start This compound Waste is_hazardous Is the waste hazardous? start->is_hazardous sds_review Review SDS: - Harmful if swallowed (H302) - Very toxic to aquatic life (H410) is_hazardous->sds_review Consult Documentation rcra_criteria Evaluate against RCRA Criteria (40 CFR 261) sds_review->rcra_criteria ignitable Ignitable? rcra_criteria->ignitable corrosive Corrosive? ignitable->corrosive No yes Yes reactive Reactive? corrosive->reactive No toxic Toxic? reactive->toxic No manage_as_hazardous Manage as Hazardous Waste toxic->manage_as_hazardous Yes (High Aquatic Toxicity) non_hazardous_disposal Consult EHS for Non-Hazardous Disposal Options toxic->non_hazardous_disposal No (Requires TCLP testing to confirm) no No final_disposal Dispose via Approved Hazardous Waste Vendor manage_as_hazardous->final_disposal non_hazardous_disposal->manage_as_hazardous Precautionary Principle

Caption: Decision-making process for the classification and disposal of this compound waste.

References

Personal protective equipment for handling Psoromic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Psoromic Acid

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risks.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Physical and Chemical Properties
PropertyValue
Synonyms NSC 92186, Parellic Acid
Molecular Formula C18H14O8
Molecular Weight 358.302
Appearance Powder
Storage Temperature -20°C (as powder), -80°C (in solvent)[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Goggles with Side-ShieldsMust meet American National Standards Institute (ANSI) Z-87 standards. A face shield should be used in addition to goggles when there is a high risk of splashing.[1][4][5][6]
Hand Protection Protective GlovesNitrile or butyl rubber gloves are recommended. Gloves must be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[1][2][4][7]
Body Protection Impervious Clothing/Lab CoatA long-sleeved, impermeable lab coat that closes in the back is required.[1][8] For tasks with a higher risk of splashes, a chemically resistant apron or suit should be worn.
Respiratory Protection Suitable RespiratorAn N95 mask may be sufficient for low-fume environments. For situations with potential for aerosol generation or in case of spills, a full-face respirator with an appropriate acid gas cartridge is necessary.[1][2][4] A proper fit test is essential.[4]

Operational Plans: Handling and Storage Protocols

Adherence to strict operational protocols is critical to prevent accidental exposure and contamination.

Safe Handling Procedures
  • Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure an eye-wash station and safety shower are accessible.[1]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory where this compound is handled.[1]

  • Preventing Exposure: Avoid all direct contact with the skin and eyes.[2] Do not inhale dust or aerosols.[1][2]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling the substance.[1][2] Remove contaminated clothing immediately and wash it before reuse.[2]

Storage Plan
  • Container: Keep the container tightly sealed.[1][2]

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2]

  • Temperature: For long-term storage, maintain a temperature of -20°C for the powder form and -80°C when in solvent.[1][2]

Emergency and Disposal Plans

Immediate and appropriate action during an emergency is vital.

Emergency Procedures: Accidental Exposure
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart.[1][2][9] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention from a physician.[1][2]
Skin Contact Remove all contaminated clothing immediately.[2] Rinse the affected skin area thoroughly with plenty of water.[1][2] Call a physician for guidance.[1][2]
Inhalation Move the individual to fresh air immediately.[1][2] If breathing is difficult, administer oxygen or perform cardiopulmonary resuscitation (CPR) if breathing has stopped. Avoid mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[1][2] Wash out the mouth with copious amounts of water.[1][2] If the person feels unwell, call a poison center or a physician immediately.[1]
Emergency Procedures: Spills and Fire
  • Spills:

    • Evacuate all non-essential personnel from the spill area.[1]

    • Ensure adequate ventilation.[1]

    • Wear full personal protective equipment, including respiratory protection.[1][2]

    • Contain the spill to prevent it from entering drains or water courses.[1][2]

    • For liquid spills, absorb with an inert, finely-powdered material like diatomite.[1] For solid spills, carefully sweep or scoop up the material without creating dust.[2]

    • Place the contained waste into a suitable, closed container for disposal.[2]

    • Decontaminate the spill area and any equipment used by scrubbing with alcohol.[1]

  • Fire:

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]

    • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][2]

    • Hazards: Combustion may produce irritant fumes.[1]

Disposal Plan
  • Waste Disposal: this compound and its containers must be disposed of as hazardous waste.[1]

  • Procedure: Dispose of the contents and container at an approved waste disposal facility in accordance with all local, state, and federal regulations.[1]

  • Environmental Precaution: Do not allow the substance to be released into the environment.[1] Collect any spillage.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Handling & Storage cluster_disposal Waste Disposal cluster_emergency Emergency Response Prep 1. Don Full PPE (Goggles, Gloves, Lab Coat, Respirator) AreaPrep 2. Prepare Ventilated Work Area (Fume Hood) Prep->AreaPrep Handling 3. Handle this compound (Avoid Contact & Inhalation) AreaPrep->Handling Proceed with experiment Decontaminate 4. Decontaminate Work Surface Handling->Decontaminate Store 5. Store Securely (-20°C Powder / -80°C Solvent) Decontaminate->Store DoffPPE 6. Doff & Dispose of PPE Correctly Store->DoffPPE Wash 7. Wash Hands Thoroughly DoffPPE->Wash Waste 8. Dispose of Waste (Approved Hazardous Waste Plant) Wash->Waste Emergency EMERGENCY (Spill, Exposure, Fire) Spill Spill Protocol Emergency->Spill Exposure First Aid Protocol Emergency->Exposure Fire Fire Protocol Emergency->Fire

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.